Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZFTNUPLPETKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381551 | |
| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-52-7 | |
| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7).
This guide serves as an in-depth resource on Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a key building block in contemporary organic and medicinal chemistry. We will explore its fundamental properties, delve into its reactivity, and provide detailed protocols for its application in the synthesis of complex molecular architectures relevant to pharmaceutical development.
Core Compound Profile
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile reagent characterized by the presence of a reactive α-bromo ester and a fluorinated aromatic ring. This unique combination of functional groups makes it an invaluable intermediate for introducing the 4-fluorophenyl moiety into a wide range of molecular scaffolds.
| Property | Value |
| CAS Number | 712-52-7 |
| Molecular Formula | C₁₀H₁₀BrFO₂ |
| Molecular Weight | 261.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 120-130 °C at 5 mmHg |
The Chemistry of a Privileged Scaffold: Reactivity and Mechanistic Considerations
The synthetic utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is primarily dictated by the reactivity of the α-bromo ester. The bromine atom, being a good leaving group, renders the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions
The primary mode of reaction for Ethyl 2-bromo-2-(4-fluorophenyl)acetate is nucleophilic substitution. A wide array of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functionalities. This is a fundamental strategy in the construction of pharmacologically active molecules.
A plausible reaction mechanism for a generic nucleophilic substitution is depicted below:
Caption: Key steps in the Reformatsky reaction.
Applications in Pharmaceutical Synthesis
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. [1]Ethyl 2-bromo-2-(4-fluorophenyl)acetate serves as a crucial starting material for the synthesis of various fluorinated pharmaceuticals.
Synthesis of Heterocyclic Scaffolds
Many classes of drugs are based on heterocyclic cores. Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be used to construct these scaffolds. For instance, in a reaction analogous to the Hantzsch thiazole synthesis, it can be reacted with thiourea to form aminothiazole derivatives. These are important pharmacophores found in a range of therapeutic agents.
Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carboxylic acid ethyl ester (Analogous Procedure)
This protocol is adapted from established methods for the synthesis of thiazoles from α-halo esters and thiourea.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition: To the stirred solution, add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for thiazole synthesis.
Precursor to Anticonvulsant Drug Candidates
Derivatives of α-bromo phenylacetic acids are known precursors to anticonvulsant agents. The introduction of a fluorine atom on the phenyl ring can modulate the pharmacological properties of these compounds. While a direct synthesis of a marketed drug from Ethyl 2-bromo-2-(4-fluorophenyl)acetate is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of novel anticonvulsant candidates. Research has shown that related semicarbazones derived from bromophenyl compounds exhibit anticonvulsant activity. [2]
Spectroscopic and Analytical Data
Accurate characterization of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is crucial for its effective use. Below is a summary of expected spectroscopic data based on its structure and data from similar compounds.
| Technique | Expected Features |
| ¹H NMR | - Triplet and quartet signals for the ethyl group. - A singlet or multiplet for the α-proton. - Multiplets in the aromatic region, showing coupling to the fluorine atom. |
| ¹³C NMR | - Signals for the ethyl group carbons. - A signal for the α-carbon, shifted by the bromine and ester groups. - Signals for the aromatic carbons, with characteristic C-F coupling constants. - A signal for the carbonyl carbon of the ester. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ester group (around 1740 cm⁻¹). - C-O stretching vibrations. - C-Br stretching vibration. - Aromatic C-H and C=C stretching vibrations. - C-F stretching vibration. |
| Mass Spectrometry | - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). - Fragmentation patterns corresponding to the loss of the ethoxy group, bromine, and other fragments. |
Safety and Handling
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it an invaluable tool for the synthesis of complex, fluorinated molecules with potential therapeutic applications. A thorough understanding of its reactivity and handling is key to leveraging its full potential in the pursuit of novel drug candidates.
References
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MySkinRecipes. Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Available at: [Link]
- Mei, H.; Han, J.; Fustero, S.; Romo, D.; Liu, H.; Soloshonok, V. A. Fluorine-Containing Drugs Approved by the FDA in 2018. Chem. Eur. J.2019, 25 (49), 11371–11394.
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M244588: Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Available at: [Link]
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PubChem. Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. Available at: [Link]
- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
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Wikipedia. Reformatsky reaction. Available at: [Link]
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Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
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Organic Syntheses. (S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Available at: [Link]
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ResearchGate. A simplified synthetic route and study of cytotoxicity of Ethyl 2- (4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate an. Available at: [Link]
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RSC Publishing. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Available at: [Link]
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ChemRxiv. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Available at: [Link]
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PubMed. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Available at: [Link]
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ResearchGate. Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)thioureas with Ethyl Bromoacetate. Available at: [Link]
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Organic Syntheses. PSEUDOTHIOHYDANTOIN. Available at: [Link]
- Google Patents. Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
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PubMed Central. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]
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PubMed. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a halogenated aromatic compound widely recognized for its utility as a versatile building block in organic synthesis.[1] Its molecular architecture, featuring a bromine atom alpha to an ester carbonyl group and a fluorine-substituted phenyl ring, imparts a unique reactivity profile that is highly valued in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthetic protocol, and the significant applications of this compound, offering field-proven insights for its effective utilization in research and development. The presence of the bromo and fluorophenyl groups makes it an essential component for creating a variety of biologically active molecules.[1]
Physicochemical and Structural Characteristics
The precise molecular weight and other critical properties of Ethyl 2-bromo-2-(4-fluorophenyl)acetate are fundamental to its application in quantitative synthetic chemistry. These parameters are essential for accurate stoichiometric calculations in reaction design and for the analytical characterization of its products.
| Property | Value | Source |
| Molecular Weight | 261.09 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][2][3] |
| CAS Number | 712-52-7 | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 120-130 °C at 5 mmHg | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
The structure of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is characterized by a chiral center at the carbon atom bearing the bromine. This feature is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity. The electron-withdrawing nature of the fluorine atom on the phenyl ring influences the reactivity of the aromatic system and the adjacent benzylic position.
Synthetic Protocol: Electrophilic Bromination of Ethyl 4-fluorophenylacetate
The synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is most commonly achieved through the alpha-bromination of Ethyl 4-fluorophenylacetate. This reaction is a cornerstone of synthetic organic chemistry and serves as an excellent case study in the control of electrophilic substitution at a carbon alpha to a carbonyl group.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve Ethyl 4-fluorophenylacetate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Initiation: To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). The use of NBS is preferred over liquid bromine for its ease of handling and selectivity.
-
Reaction Progression: The reaction mixture is then heated to reflux and irradiated with a UV lamp to facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical bromination process. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Applications in Research and Development
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution and coupling reactions.[1]
Key Application Areas:
-
Pharmaceutical Synthesis: This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). The fluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and binding affinity. It plays a significant role in the development of new drugs with enhanced biological activity.[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the creation of novel pesticides and herbicides, where the specific combination of the fluoro and bromo groups can lead to enhanced efficacy.[1]
-
Biochemical Research: Researchers utilize this compound to synthesize probes and inhibitors for studying enzyme interactions and metabolic pathways, which aids in the understanding of biological processes and the identification of potential therapeutic targets.[1]
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. The synthetic protocol detailed herein represents a standard, reliable method for its preparation, providing a solid foundation for its application in a multitude of research and development endeavors.
References
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"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Introduction
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a reactive α-bromo ester moiety and a 4-fluorophenyl group. This unique combination of functionalities makes it an exceptionally versatile reagent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is crucial for the formation of organometallic intermediates. Simultaneously, the fluorine atom on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, a feature highly sought after in drug design.[1][2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, tailored for researchers, chemists, and professionals in drug development. We will delve into its spectroscopic signature, explore key reaction pathways with mechanistic detail, and present practical experimental protocols.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of a reagent are critical for its proper handling, storage, and application in synthesis.
Physical and Chemical Data
The key identifying and physical properties of Ethyl 2-bromo-2-(4-fluorophenyl)acetate are summarized in the table below. The compound is typically a colorless to pale yellow liquid and requires refrigerated storage under an inert atmosphere to maintain its purity and prevent degradation.[1]
| Property | Value | Reference |
| CAS Number | 712-52-7 | [1] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |
| Molecular Weight | 261.09 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 120-130 °C at 5 mmHg | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage Conditions | Store at 2-8 °C, Inert atmosphere | |
| Synonyms | Bromo-(4-fluoro-phenyl)-acetic acid ethyl ester, Ethyl bromo(4-fluorophenyl)acetate | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific experimental spectra are proprietary, a predicted profile based on its structure provides a valuable reference for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The ethyl group will present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The single benzylic proton (-CH(Br)-) will appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the ester carbonyl carbon, the aliphatic carbons of the ethyl group, the bromine-bearing α-carbon, and the aromatic carbons of the 4-fluorophenyl ring. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR is a simple yet powerful tool for fluorinated compounds and is expected to show a single resonance for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show the molecular ion peak [M]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments, resulting in characteristic M and M+2 peaks of nearly equal intensity.
| Technique | Predicted Chemical Shift (δ, ppm) or m/z | Assignment |
| ¹H NMR | ~1.3 (t, 3H) | -O-CH₂-CH₃ |
| ~4.3 (q, 2H) | -O-CH₂ -CH₃ | |
| ~5.4 (s, 1H) | -CH (Br)- | |
| ~7.1-7.5 (m, 4H) | Aromatic protons | |
| ¹³C NMR | ~14 | -O-CH₂-C H₃ |
| ~45 | -C H(Br)- | |
| ~63 | -O-C H₂-CH₃ | |
| ~116 (d, J ≈ 22 Hz) | Aromatic C-H ortho to F | |
| ~130 (d, J ≈ 8 Hz) | Aromatic C-H meta to F | |
| ~134 (d, J ≈ 3 Hz) | Aromatic C ipso to CH(Br) | |
| ~163 (d, J ≈ 250 Hz) | Aromatic C -F | |
| ~168 | C =O | |
| MS (EI) | 260/262 | [M]⁺ Molecular ion peak (¹⁹Br/⁸¹Br isotopes) |
| 215/217 | [M - OCH₂CH₃]⁺ | |
| 181 | [M - Br]⁺ | |
| 109 | [C₆H₄F-CH]⁺ |
Synthesis and Purification
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is typically synthesized via the α-bromination of its parent ester, Ethyl 2-(4-fluorophenyl)acetate. This reaction is commonly achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator.
Synthetic Workflow Diagram
The diagram below illustrates the straightforward, one-step synthesis from the commercially available starting material.
Caption: Synthesis of the title compound via radical bromination.
Experimental Protocol: Synthesis via Radical Bromination
This protocol describes a representative procedure for the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Ethyl 2-(4-fluorophenyl)acetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Separatory funnel, rotary evaporator, and standard glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ethyl 2-(4-fluorophenyl)acetate and the solvent (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the solution.
-
Heating: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the pure Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is dominated by the carbon-bromine bond, making it a potent electrophile for substitution reactions and a precursor for organometallic reagents.
The Reformatsky Reaction
A cornerstone application of α-bromo esters is the Reformatsky reaction, which provides a reliable method for forming β-hydroxy esters.[3][4] This reaction involves the in-situ formation of an organozinc reagent (a zinc enolate), which is less reactive and more tolerant of functional groups than corresponding Grignard or organolithium reagents.[5][6]
Mechanism:
-
Oxidative Addition: Metallic zinc undergoes an oxidative insertion into the carbon-bromine bond of the ester, forming an organozinc intermediate, the "Reformatsky enolate".[4][5]
-
Coordination and Addition: This enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone.
-
C-C Bond Formation: A six-membered, chair-like transition state facilitates the nucleophilic addition of the enolate to the carbonyl carbon, forming a new carbon-carbon bond.[4]
-
Hydrolysis: An acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester product.
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocol: Reformatsky Reaction with an Aldehyde
This protocol details the reaction of Ethyl 2-bromo-2-(4-fluorophenyl)acetate with benzaldehyde as a representative electrophile.
Materials and Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Activated zinc dust (or zinc activated with I₂ or HCl)
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous THF or toluene as solvent
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Zinc Activation: Place zinc dust in the flask and heat gently under vacuum to remove moisture. Cool and admit nitrogen. Add a small crystal of iodine and gently warm until the color disappears, or treat with dilute HCl, wash, and dry.
-
Reaction Initiation: Add anhydrous solvent (THF) to the activated zinc. Add a small portion of the Ethyl 2-bromo-2-(4-fluorophenyl)acetate to initiate the reaction (slight exotherm or turbidity).
-
Reagent Addition: Once initiated, add a solution of the remaining α-bromo ester and benzaldehyde in THF dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure full consumption of the starting materials.
-
Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can be purified by column chromatography.
Applications in Drug Discovery and Development
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom is particularly strategic.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, enhancing potency.
-
Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][2]
This reagent is used to construct complex molecular scaffolds, enabling chemists to explore novel chemical space and design next-generation therapeutic agents with improved efficacy and pharmacokinetic profiles.[1]
Safety and Handling
Due to its reactivity, Ethyl 2-bromo-2-(4-fluorophenyl)acetate must be handled with appropriate safety precautions. It is classified as corrosive and harmful if swallowed.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Skin Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility in classic C-C bond-forming reactions like the Reformatsky reaction, combined with the strategic placement of a fluorine atom for property modulation, makes it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms is key to leveraging its full potential in the laboratory and in the development of novel chemical entities.
References
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Amazon S3. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Retrieved from [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Introduction
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural features, including a stereocenter, a reactive bromine atom, a fluorinated aromatic ring, and an ester moiety, make it a valuable building block for the synthesis of a wide range of complex organic molecules and biologically active compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.
This technical guide provides a comprehensive analysis of the expected spectral data for ethyl 2-bromo-2-(4-fluorophenyl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.
Molecular Structure and Key Features
The structure of ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS Number: 712-52-7) is presented below.[1] Key features influencing its spectral properties include the ethyl ester group, the chiral methine proton, and the para-substituted fluorophenyl ring.
¹H NMR Spectroscopy: A Detailed Prediction
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For ethyl 2-bromo-2-(4-fluorophenyl)acetate, we can predict the chemical shifts and splitting patterns for the distinct proton environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |
| Ethyl -CH₂- | ~4.3 | Quartet | ~7.1 |
| Methine -CH(Br)- | ~5.3 | Singlet | - |
| Aromatic H (ortho to F) | ~7.1 | Doublet of doublets (or triplet) | J(H-F) ~8-9, J(H-H) ~8-9 |
| Aromatic H (ortho to C) | ~7.5 | Doublet of doublets | J(H-H) ~8-9, J(H-F) ~5-6 |
Rationale and Interpretation:
-
Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methylene protons are deshielded due to the adjacent oxygen atom, hence their downfield chemical shift.[2]
-
Methine Proton: The methine proton is directly attached to the carbon bearing the bromine atom and the aromatic ring. This proton is significantly deshielded and is expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Aromatic Protons: The four aromatic protons are in two different chemical environments due to the para-fluoro substitution. They will appear as two sets of signals, each integrating to two protons. The protons ortho to the fluorine atom will show coupling to both the adjacent proton and the fluorine atom, resulting in a doublet of doublets (or a triplet if the coupling constants are similar). The protons ortho to the carbon attached to the chiral center will also appear as a doublet of doublets due to coupling with the adjacent proton and a smaller coupling to the fluorine atom.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of ethyl 2-bromo-2-(4-fluorophenyl)acetate will be the presence of carbon-fluorine coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| Ethyl -CH₃ | ~14 | Singlet |
| Ethyl -CH₂- | ~62 | Singlet |
| Methine -C(Br)- | ~45-50 | Doublet |
| Aromatic C-F | ~163 | Doublet |
| Aromatic C-H (ortho to F) | ~116 | Doublet |
| Aromatic C-H (ortho to C) | ~130 | Doublet |
| Aromatic C (ipso) | ~135 | Doublet |
| Carbonyl C=O | ~168 | Singlet |
Rationale and Interpretation:
-
Aliphatic Carbons: The chemical shifts of the ethyl group carbons are in the typical upfield region for sp³ hybridized carbons. The carbon of the methylene group is deshielded by the adjacent oxygen. The methine carbon, attached to the electronegative bromine atom, will also be deshielded.
-
Aromatic Carbons: The aromatic region will show four distinct signals due to the para-substitution. The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, and ⁴JCF).
-
Carbonyl Carbon: The ester carbonyl carbon will appear in the characteristic downfield region for sp² hybridized carbons in an ester environment.
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740-1720 | Strong |
| C=C stretch (aromatic) | ~1600, ~1500 | Medium |
| C-O stretch (ester) | ~1250-1100 | Strong |
| C-F stretch | ~1230-1150 | Strong |
| C-Br stretch | ~600-500 | Medium-Strong |
Rationale and Interpretation:
-
Carbonyl Stretch: A strong absorption band in the region of 1740-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region.
-
C-F and C-Br Stretches: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to characteristic absorptions in the lower frequency region of the spectrum.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.
Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of ethyl 2-bromo-2-(4-fluorophenyl)acetate will be the isotopic pattern of bromine.
Predicted Fragmentation Pathway:
Predicted Fragmentation Pathway of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Rationale and Interpretation:
-
Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 260 and 262, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragments:
-
Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would result in a fragment at m/z 215/217.
-
Loss of a bromine radical (•Br) would lead to a fragment at m/z 181.
-
Further fragmentation of the m/z 181 ion could involve the loss of carbon dioxide to give a fragment at m/z 109.
-
The fluorophenyl cation at m/z 95 is also a likely fragment.
-
Experimental Protocols: A General Guide
For researchers aiming to acquire spectral data for ethyl 2-bromo-2-(4-fluorophenyl)acetate, the following general protocols can be employed.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
IR Spectroscopy:
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates.[1]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program that allows for the elution of the compound.
-
MS Conditions: Acquire the mass spectrum in the m/z range of 50-300.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for ethyl 2-bromo-2-(4-fluorophenyl)acetate. By understanding these predicted spectral features, researchers can confidently identify and characterize this important synthetic intermediate, facilitating its use in the development of novel chemical entities.
References
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PubChem. Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate. [Link]
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University of Birmingham. Spectra of ethyl acetate. [Link]
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European Patent Office. SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF - Patent 4188930. [Link]
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NIST. Ethyl-α-bromophenyl acetate. [Link]
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"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" safety and handling
An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes authoritative safety data with practical, field-tested insights to ensure the safe and effective use of this versatile chemical intermediate.
Section 1: Compound Profile and Core Hazards
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a valuable building block in medicinal and synthetic organic chemistry, prized for its role in creating more complex molecules for pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by significant health hazards that demand rigorous adherence to safety protocols. The primary danger associated with this compound is its corrosivity and toxicity.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning. The compound is classified with the signal word "Danger" and is associated with critical hazard statements. Understanding these hazards is the foundational step in establishing a culture of safety around its use.
Physicochemical Data
A clear understanding of the compound's physical properties is essential for safe storage and handling.
| Property | Value | Source |
| CAS Number | 712-52-7 | [1] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |
| Molecular Weight | 261.09 g/mol | [1] |
| Appearance | Colorless to pale-yellow or yellow-brown liquid | [1] |
| Boiling Point | 120-130 °C @ 5 mmHg | [1] |
| Storage Temperature | 2-8 °C, under an inert atmosphere |
GHS Hazard Identification
The following table summarizes the GHS classification for Ethyl 2-bromo-2-(4-fluorophenyl)acetate, which dictates the minimum safety precautions required.
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
Data sourced from Sigma-Aldrich.
The H314 classification is of paramount importance. It signifies that the substance is not merely an irritant but is capable of causing irreversible damage to skin and eyes upon contact. This corrosive nature is the primary driver for the stringent handling protocols outlined in this guide.
Section 2: A Risk-Based Approach: The Hierarchy of Controls
Effective safety management moves beyond simply listing personal protective equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce hazards at their source. This methodology is a self-validating system, ensuring that the most effective control measures are considered first.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: In a research context, eliminating this specific reagent may not be feasible. Substitution with a less hazardous alternative should be considered if the chemical synthesis pathway allows.
-
Engineering Controls: This is the most critical control measure for Ethyl 2-bromo-2-(4-fluorophenyl)acetate. All handling of this liquid must be performed within a certified chemical fume hood to prevent inhalation of vapors and to contain potential splashes.[2] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
-
Administrative Controls: This guide serves as an administrative control. All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.[4] Work areas should be clearly demarcated, and access restricted to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable. The corrosive nature of this compound necessitates robust protection.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for mitigating risk during routine laboratory operations.
Required Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards of skin corrosion and serious eye damage.
| Body Part | Required PPE | Rationale and Standard |
| Eyes/Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required to protect the rest of the face from splashes. Conforms to EN 166 (EU) or NIOSH (US) standards.[5][6] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Gloves must be inspected for integrity before each use. A proper removal technique (without touching the outer surface) must be used to avoid skin contact.[6] |
| Body | Flame-retardant laboratory coat and a chemical-resistant apron | A complete suit protecting against chemicals is recommended for larger quantities.[6] Clothing must protect all exposed skin. |
Step-by-Step Handling Protocol
-
Preparation: a. Confirm that a certified chemical fume hood is operational. b. Verify the location and functionality of the nearest safety shower and eyewash station. c. Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood. d. Don all required PPE as specified in the table above.
-
Aliquotting and Reaction Setup: a. Before opening, allow the reagent bottle to come to room temperature inside the fume hood to prevent moisture condensation. b. Ground and bond containers when transferring material to prevent static discharge, especially if flammable solvents are present.[3] c. Use spark-proof tools for all transfers.[2][3] d. Perform all transfers and manipulations slowly and deliberately to avoid splashes. e. Keep the container tightly closed when not in use.[3]
-
Post-Handling: a. Tightly seal the primary container and any waste containers. b. Decontaminate any surfaces within the fume hood that may have been exposed. c. Remove PPE carefully, avoiding contact with the exterior. Dispose of contaminated gloves and other disposable items as hazardous waste.[6] d. Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[6]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] The recommended storage temperature is between 2-8°C. Containers must be kept tightly sealed and stored upright to prevent leakage.[6]
-
Disposal: Unused product and contaminated materials must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant via controlled incineration.[5][6] Do not allow the product to enter drains or sewer systems.[5]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
First Aid Measures
Immediate medical attention is required for any significant exposure. Show the Safety Data Sheet to the responding medical personnel.[2]
Caption: First aid response varies by exposure route.
Accidental Release Measures (Spill Protocol)
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate & Isolate: Ensure the area is well-ventilated (fume hood for small spills). Remove all sources of ignition.[2][3]
-
Protect: Do not attempt cleanup without the appropriate PPE, including respiratory protection if vapors are present.
-
Contain & Absorb: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.[3]
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate environmental health and safety officer.
Caption: Workflow for responding to an accidental spill.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazards from Combustion: In a fire, poisonous gases are produced, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 5: Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a potent chemical intermediate whose utility in scientific advancement is undeniable. However, its hazardous properties—specifically its capacity to cause severe skin burns, eye damage, and harm if swallowed—require the highest level of respect and care. By implementing the hierarchy of controls, adhering strictly to the detailed SOPs, and preparing for emergency situations, researchers can handle this compound safely and effectively. The principles of chemical safety are not barriers to research; they are the framework that ensures its responsible and sustainable continuation.
References
- Echemi. (2019). Ethyl 2-(4-bromo-2-fluorophenyl)acetate SDS, 924312-09-4 Safety Data Sheets.
- Capot Chemical Co., Ltd. (2019). MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate.
- Sigma-Aldrich. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7.
- Chem-Impex. Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
- PubChem. Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate | C10H9Br2FO2.
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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- Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%.
- Carl ROTH. (2023). Safety data sheet.
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An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Abstract
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile and highly valued intermediate in modern synthetic organic chemistry. Its unique structural arrangement, featuring a reactive benzylic bromide, an electron-withdrawing ester, and a fluorinated aromatic ring, provides a powerful handle for constructing complex molecular architectures. This guide offers an in-depth exploration of the compound's reactivity, focusing on the mechanistic principles that govern its behavior in key synthetic transformations. We will dissect its role in nucleophilic substitutions and Reformatsky reactions, providing both theoretical grounding and practical, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this crucial building block.
Core Structural Analysis: The Foundation of Reactivity
To fully exploit the synthetic utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, one must first appreciate the interplay of its constituent functional groups. The reactivity is not merely the sum of its parts but a synergistic effect of the entire structure.
-
The Benzylic Carbon: The carbon atom bonded to both the bromine and the phenyl ring is a "benzylic" position. This position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they be carbocations or radicals, through resonance.[1][2][3] This stabilization lowers the activation energy for reactions occurring at this site.
-
The α-Bromo Ester Moiety: The bromine atom is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. The adjacent ethyl ester group further enhances this electrophilicity through its electron-withdrawing inductive effect. This moiety is the primary site for nucleophilic substitution and is crucial for the formation of organozinc reagents.[4]
-
The 4-Fluoro Substituent: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can influence the stability of reaction intermediates. In drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5]
The combination of these features makes Ethyl 2-bromo-2-(4-fluorophenyl)acetate an essential building block for creating pharmaceuticals, agrochemicals, and specialty materials.[6][7][8]
Physicochemical Properties
| Property | Value |
| CAS Number | 712-52-7[9] |
| Molecular Formula | C₁₀H₁₀BrFO₂[9] |
| Molecular Weight | 261.09 g/mol [9] |
| Appearance | Liquid |
| Storage | Inert atmosphere, 2-8°C[9] |
Dominant Reaction Pathways: A Mechanistic Exploration
The utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is most prominently demonstrated in two major classes of reactions: nucleophilic substitutions and the Reformatsky reaction.
Nucleophilic Substitution Reactions
The displacement of the bromide ion by a nucleophile is a cornerstone of this reagent's reactivity. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, dictated by the reaction conditions and the nature of the nucleophile.[10]
-
Sₙ1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The stability of this intermediate is paramount. Polar, protic solvents favor this mechanism.
-
Sₙ2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaves.[10] It results in an inversion of stereochemistry if the carbon is chiral.[11][12] Strong nucleophiles and polar, aprotic solvents typically favor the Sₙ2 pathway.
The presence of the benzylic system means that both pathways are accessible, offering synthetic chemists significant flexibility.[1]
Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Exemplary Application: Nucleophilic Fluorination
A key transformation is the bromine-fluorine exchange, often accomplished using reagents like triethylamine tris(hydrogen fluoride) (Et₃N•3HF), sometimes in the presence of a silver salt like AgF to enhance reactivity.[13][14] This reaction is valuable for introducing fluorine into a molecule, a common tactic in medicinal chemistry.[13]
Protocol: General Procedure for Nucleophilic Substitution
This protocol is a representative example and must be adapted based on the specific nucleophile and substrate.
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq). Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile for Sₙ2 or a less nucleophilic solvent for Sₙ1) via syringe.
-
Nucleophile Addition: Dissolve the nucleophile (1.1-1.5 eq) in the anhydrous solvent and add it dropwise to the stirring solution at room temperature or a specified temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Reformatsky Reaction
The Reformatsky reaction is a powerful method for forming carbon-carbon bonds. It involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[15][16]
Mechanism:
-
Oxidative Addition: Zinc metal undergoes oxidative addition into the carbon-bromine bond of the Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This forms an organozinc intermediate, known as a Reformatsky enolate.[16][17]
-
Coordination & Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, forming a new C-C bond.[16]
-
Hydrolysis: An acidic workup protonates the oxygen, yielding the final β-hydroxy ester.[16][17]
Reformatsky enolates are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester group of the starting material, a significant advantage of this reaction.[16]
Caption: The mechanistic pathway of the Reformatsky reaction.
Protocol: General Procedure for the Reformatsky Reaction
This protocol requires strictly anhydrous conditions.
-
Zinc Activation: Place zinc dust or powder (2.0 eq) in a flame-dried, three-necked flask under an inert atmosphere. Activate the zinc using a preferred method (e.g., washing with dilute HCl, water, ethanol, and ether, then drying under high vacuum).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or diethyl ether). In a separate flask, prepare a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) and the carbonyl compound (1.0 eq) in the same anhydrous solvent.
-
Initiation & Reaction: Add a small portion of the substrate solution to the zinc suspension. The reaction may need to be initiated by gentle heating or sonication. Once initiated (indicated by a color change or exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring (with or without heating) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl or dilute acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.
Caption: A generalized experimental workflow for synthesis.
Advanced Applications in Drug Discovery and Beyond
The reactivity profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate makes it a valuable precursor in several high-value applications.
-
Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, enabling the efficient creation of complex molecules.[6][7] For instance, related α-bromoarylacetates are used in the synthesis of Lifitegrast, a drug used to treat dry eye disease, highlighting the importance of this structural motif in modern medicine.[18]
-
Heterocyclic Chemistry: Its derivatives are employed in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug candidates.[8]
-
Materials Science: The compound is also utilized in the formulation of specialty polymers and coatings, where its unique structure can impart desirable properties like improved durability and resistance.[7]
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is more than a simple alkylating agent; it is a sophisticated synthetic tool whose reactivity is governed by a delicate balance of electronic and steric effects. Its benzylic position, activated by both the phenyl ring and the ester functionality, provides a reliable site for forming new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its behavior in nucleophilic substitution and Reformatsky reactions empowers chemists to design innovative synthetic routes and accelerate the development of novel therapeutics and materials. The protocols and mechanistic insights provided herein serve as a robust foundation for harnessing the full potential of this indispensable chemical intermediate.
References
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An In-Depth Technical Guide to the Solubility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a halogenated phenylacetate derivative, is a key building block in modern medicinal and synthetic chemistry.[1] Its structural features, including the reactive benzylic bromide and the electron-withdrawing fluorine atom, make it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] Understanding the solubility profile of this compound is of paramount importance for its effective use in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the known and predicted solubility characteristics of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, alongside detailed experimental protocols for its empirical determination.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of Ethyl 2-bromo-2-(4-fluorophenyl)acetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 712-52-7 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][3][4][5] |
| Molecular Weight | 261.09 g/mol | [1][3][4] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 120-130 °C at 5 mmHg | [1] |
| Purity | ≥ 95% (GC) | [1] |
Solubility Profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
The solubility of a substance is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. This can be determined as either a thermodynamic or kinetic value. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often measured in high-throughput settings and may represent a supersaturated state.[6][7][8] For the purposes of reaction chemistry and formulation, understanding the thermodynamic solubility is often more critical.
Aqueous Solubility
Based on computational models, the aqueous solubility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is predicted to be quite low. One source provides a calculated water solubility of 0.0935 mg/mL (or 0.000358 mol/L).[9] This low aqueous solubility is expected given the compound's predominantly non-polar structure, which includes a phenyl ring and an ethyl ester group, with only the ester's carbonyl oxygen and the fluorine atom providing some polarity.
Solubility in Organic Solvents
The predicted octanol-water partition coefficient (LogP) for this compound is approximately 3.01, indicating a significant preference for non-polar, lipophilic environments over aqueous ones.[9] This strongly suggests good solubility in a range of common organic solvents.
Predicted Solubility:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Very Low / Insoluble | High polarity of water contrasts with the low polarity of the compound. Calculated value is 0.0935 mg/mL.[9] |
| Methanol | 6.6 | Soluble to Highly Soluble | As a polar protic solvent, it should effectively solvate the ester group. |
| Ethanol | 5.2 | Soluble to Highly Soluble | Similar to methanol, good solvation of the polar parts of the molecule is expected. The related compound, ethyl phenylacetate, is very soluble in ethanol.[10] |
| Acetone | 5.1 | Highly Soluble | A polar aprotic solvent that should readily dissolve the compound. The analog, ethyl bromoacetate, is soluble in acetone.[11] |
| Dichloromethane | 3.4 | Highly Soluble | A non-polar solvent that aligns well with the lipophilic nature of the compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A strong, polar aprotic solvent capable of dissolving a wide array of organic compounds.[12] |
| Toluene | 2.4 | Highly Soluble | A non-polar aromatic solvent that should readily dissolve the aromatic compound. |
| Hexane | 0.0 | Soluble | A non-polar solvent, though perhaps less effective than aromatic or chlorinated solvents. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[13] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute after equilibrium has been reached.
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate; it is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[7] The extended incubation period with agitation allows for the dissolution and potential precipitation processes to stabilize. Temperature control is critical as solubility is highly temperature-dependent. The final separation step (centrifugation or filtration) is crucial to ensure that no undissolved solid contributes to the measured concentration of the supernatant.
Step-by-Step Protocol
This protocol is based on guidelines from the U.S. Pharmacopeia and the World Health Organization for determining equilibrium solubility.[14]
-
Preparation :
-
Ensure the Ethyl 2-bromo-2-(4-fluorophenyl)acetate is of high purity.
-
Use high-purity solvents.
-
Select appropriate vessels, such as glass flasks or vials with airtight seals.
-
-
Addition of Solute and Solvent :
-
To a series of flasks, add a pre-weighed excess amount of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. An excess is necessary to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Add a known volume of the desired solvent to each flask.
-
-
Equilibration :
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] The time required may need to be determined by preliminary experiments, taking samples at various time points until the concentration in solution remains constant.
-
-
Phase Separation :
-
After the equilibration period, allow the flasks to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the saturated solution from the undissolved solid by either centrifugation or filtration through a filter that does not adsorb the solute.
-
-
Analysis :
-
Accurately dilute the saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Determine the concentration of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Calculation :
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a lipophilic compound with very low predicted aqueous solubility and is expected to be readily soluble in a wide range of common organic solvents. While quantitative experimental data in organic media is sparse, its physicochemical properties and the behavior of structurally similar molecules provide a strong basis for this assessment. For applications requiring precise solubility values, the standardized shake-flask method offers a reliable means of empirical determination. A thorough understanding of this compound's solubility is a critical prerequisite for its successful application in research and development, enabling chemists and formulation scientists to optimize reaction conditions, design effective purification strategies, and develop viable drug delivery systems.
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"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" as a building block in organic synthesis
The synthesis of fluorinated heterocyclic compounds is of immense interest in medicinal chemistry. [1][15]Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an ideal starting material for building these scaffolds. For example, reaction with bifunctional nucleophiles, such as thiourea or amidines, can lead to the formation of fluorinated thiazoles or imidazoles, respectively, through a sequence of nucleophilic substitution followed by intramolecular cyclization. The presence of the 4-fluorophenyl moiety is often crucial for modulating the biological activity of the final heterocyclic product. [15]
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is far more than a simple halogenated ester; it is a strategically designed building block that offers a confluence of reactivity modes. Its ability to act as an electrophile, a nucleophile precursor via Reformatsky chemistry, and a radical initiator for ATRP makes it a highly valuable tool in the synthetic chemist's arsenal. For professionals in drug discovery and materials science, this compound provides an efficient and reliable entry point for the introduction of the critical 4-fluorophenyl motif, enabling the exploration of novel chemical space and the development of next-generation functional molecules. A thorough understanding of its underlying reactivity and careful execution of established protocols will undoubtedly continue to facilitate innovation across the chemical sciences.
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The Strategic Role of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, Ethyl 2-bromo-2-(4-fluorophenyl)acetate has emerged as a versatile and highly valuable scaffold. Its unique structural features, namely the reactive α-bromo ester and the electronically modifying para-fluorophenyl group, provide a powerful handle for the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide explores the pivotal role of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in medicinal chemistry, with a focus on its application in the synthesis of potent antifungal agents, selective cyclooxygenase-2 (COX-2) inhibitors, and novel cannabinoid receptor modulators. Through a detailed examination of synthetic strategies, reaction mechanisms, and experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this key intermediate in their own research endeavors.
Introduction: Unveiling the Potential of a Key Building Block
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a bifunctional organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its utility stems from the synergistic interplay of its constituent parts:
-
The α-Bromo Ester Moiety: This functional group serves as a potent electrophile, readily participating in a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of diverse drug scaffolds.[1]
-
The 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the acidity of adjacent protons, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
This guide will delve into the practical applications of this versatile building block in three distinct and therapeutically significant areas of medicinal chemistry.
Application in the Synthesis of Triazole Antifungal Agents: The Case of Voriconazole
The 1,2,4-triazole moiety is a critical pharmacophore in a number of highly successful antifungal drugs. These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Ethyl 2-bromo-2-(4-fluorophenyl)acetate serves as a crucial precursor for the synthesis of the key intermediate required for the construction of the broad-spectrum antifungal agent, Voriconazole.
Synthetic Strategy: From Bromide to a Key Ketone Intermediate
The synthesis of Voriconazole hinges on the preparation of 2-bromo-1-(4-fluorophenyl)ethanone, which is readily accessible from Ethyl 2-bromo-2-(4-fluorophenyl)acetate. A common synthetic approach involves the bromination of 4-fluoroacetophenone.[1] Subsequently, this α-bromoketone is utilized to alkylate 1,2,4-triazole, yielding the pivotal intermediate, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Diagram 1: Synthesis of the Key Triazole Intermediate
Caption: Synthetic pathway to the key ketone intermediate for Voriconazole.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
-
To a solution of 4-fluoroacetophenone (1.0 eq) in a suitable solvent such as ethyl acetate, add copper(II) bromide (2.1 eq).[3]
-
Stir the mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 2-bromo-1-(4-fluorophenyl)ethanone.
Step 2: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
To a solution of 1,2,4-triazole (1.1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2]
Role in the Development of Selective COX-2 Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible and primarily involved in inflammation), led to the development of selective COX-2 inhibitors with an improved gastrointestinal safety profile. Many of these inhibitors, such as Celecoxib, feature a diarylheterocycle scaffold. The 4-fluorophenyl moiety is a common substituent in these molecules, contributing to enhanced potency and selectivity. Ethyl 2-bromo-2-(4-fluorophenyl)acetate can serve as a valuable starting material for the synthesis of key 1,3-dicarbonyl intermediates required for the construction of pyrazole-based COX-2 inhibitors.[4][5][6][7][8][9][10]
Synthetic Strategy: Construction of a Pyrazole Core
A common strategy for the synthesis of pyrazole-containing COX-2 inhibitors involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be elaborated into a suitable 1,3-dicarbonyl precursor through various synthetic transformations, such as a Claisen condensation with an appropriate ketone.
Diagram 2: General Synthetic Approach to Pyrazole-Based COX-2 Inhibitors
Caption: Synthesis of pyrazole COX-2 inhibitors via a 1,3-dione intermediate.
Proposed Experimental Protocol: Synthesis of a 1-(4-Fluorophenyl)-3-aryl-1H-pyrazole
Step 1: Synthesis of a 1-(4-Fluorophenyl)-3-aryl-1,3-dione
-
To a solution of an appropriate aryl methyl ketone (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-(4-fluorophenyl)-3-aryl-1,3-dione.
Step 2: Synthesis of the 1,5-Diarylpyrazole
-
To a solution of the 1-(4-fluorophenyl)-3-aryl-1,3-dione (1.0 eq) in ethanol, add the desired substituted phenylhydrazine hydrochloride (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the target 1,5-diarylpyrazole.[5]
A Gateway to Novel Cannabinoid Receptor Modulators
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes. Modulators of this system have therapeutic potential in a wide range of disorders, including pain, inflammation, and neurological conditions. Many synthetic cannabinoid receptor agonists, such as JWH-018 and its analogs, are based on an indole scaffold.[11][12][13][14][15] The N-alkylation of the indole ring is a common strategy for modulating the potency and selectivity of these compounds.[16][17][18][19] Ethyl 2-bromo-2-(4-fluorophenyl)acetate represents a valuable, albeit underexplored, reagent for the introduction of a fluorophenylacetyl moiety onto the indole nitrogen, potentially leading to novel cannabinoid receptor modulators with unique pharmacological profiles.[20][21]
Synthetic Strategy: N-Alkylation of Indoles
The nitrogen atom of the indole ring can be deprotonated with a suitable base to form a nucleophilic indolide anion, which can then react with an electrophile like Ethyl 2-bromo-2-(4-fluorophenyl)acetate to form a new N-C bond.
Diagram 3: N-Alkylation of Indole for Cannabinoid Modulator Synthesis
Caption: N-alkylation of an indole scaffold.
Proposed Experimental Protocol: Synthesis of Ethyl 2-(1H-indol-1-yl)-2-(4-fluorophenyl)acetate
-
To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction with ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.[17]
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and the advantageous properties conferred by the fluorophenyl group make it a highly sought-after building block for the synthesis of a diverse array of biologically active molecules. As demonstrated in this guide, its application spans the creation of life-saving antifungal agents, the development of safer anti-inflammatory drugs, and the exploration of novel modulators of the endocannabinoid system. The synthetic protocols and strategies outlined herein provide a foundation for researchers to harness the full potential of this versatile intermediate, paving the way for the discovery of the next generation of therapeutics. The continued exploration of the reactivity of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is certain to unveil even more innovative applications in the ever-evolving field of drug discovery.
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. (2021, September 1). J-Stage. [Link]
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Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2025, August 5). ResearchGate. [Link]
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The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2025, May 30). ResearchGate. [Link]
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Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. (2015, September 16). PubMed. [Link]
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Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice. IRIS. [Link]
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Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed Central. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Abstract
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile synthetic intermediate crucial for the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a reactive bromine atom at the α-position to an ester and a fluorine-substituted phenyl ring, makes it a valuable building block for introducing the 4-fluorophenylacetyl moiety in more complex molecules. This guide provides a detailed, two-step protocol for the synthesis of this compound, beginning with the Fischer esterification of 4-fluorophenylacetic acid to yield Ethyl 4-fluorophenylacetate, followed by a robust free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.
Chemical Principles and Synthetic Strategy
The synthesis of the target compound is logically approached in a two-step sequence. This strategy ensures high yields and purity by first preparing a stable precursor ester, which is then selectively functionalized.
Step 1: Fischer Esterification of 4-Fluorophenylacetic Acid
The initial step involves the conversion of commercially available 4-fluorophenylacetic acid into its corresponding ethyl ester. 4-Fluorophenylacetic acid itself is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anesthetics.[2][3][4][5] The Fischer esterification is a classic and reliable acid-catalyzed reaction. It proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by ethanol, followed by dehydration, yields the desired ester, Ethyl 4-fluorophenylacetate. Using an excess of the alcohol (ethanol) shifts the equilibrium towards the product side, maximizing the yield.
Step 2: α-Bromination via Free-Radical Halogenation
The core transformation is the selective bromination of the α-carbon (the benzylic position) of Ethyl 4-fluorophenylacetate. While the Hell-Volhard-Zelinsky (HVZ) reaction is a well-known method for the α-halogenation of carboxylic acids,[6][7][8] a more direct and efficient method for esters is free-radical bromination. This approach utilizes N-Bromosuccinimide (NBS) as the bromine source. NBS is preferred as it is a crystalline solid that is safer and easier to handle than liquid bromine, and it provides a low, constant concentration of Br₂ during the reaction, which minimizes side reactions.
The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator generates radicals that abstract the most labile hydrogen atom—the benzylic proton—from the ester. This forms a resonance-stabilized benzylic radical, which then reacts with bromine generated from NBS to form the α-bromo ester and a succinimidyl radical, propagating the radical chain reaction.
Overall Synthetic Workflow
The two-step synthesis is visualized in the workflow diagram below.
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Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate: A Detailed Protocol for Pharmaceutical Research
Introduction
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a pivotal building block in the landscape of modern medicinal chemistry and drug development.[1][2] Its strategic importance lies in the unique combination of a reactive α-bromo ester and a 4-fluorophenyl moiety. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the α-bromo position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and coupling reactions.[1][2][3] This application note provides a comprehensive and technically detailed protocol for the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, designed for researchers and scientists in the pharmaceutical and organic synthesis fields.
The protocol described herein follows a two-step synthetic sequence: (1) Fischer esterification of 2-(4-fluorophenyl)acetic acid to yield the precursor, ethyl 2-(4-fluorophenyl)acetate, and (2) subsequent α-bromination at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator. This approach is selected for its reliability, scalability, and the use of readily available and manageable reagents.
Chemical Reaction Overview
Step 1: Fischer Esterification
2-(4-fluorophenyl)acetic acidEthanolEthyl 2-(4-fluorophenyl)acetate
Step 2: Radical Bromination
Ethyl 2-(4-fluorophenyl)acetateEthyl 2-bromo-2-(4-fluorophenyl)acetate
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-(4-fluorophenyl)acetic acid | ≥98% | Sigma-Aldrich |
| Ethanol, Absolute | Anhydrous, ≥99.5% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR |
| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics |
| Azobisisobutyronitrile (AIBN) | 98% | Alfa Aesar |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate
This procedure is adapted from standard Fischer esterification protocols for similar phenylacetic acids.[4][5]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-fluorophenyl)acetic acid (30.8 g, 0.2 mol).
-
Reagent Addition: To the flask, add absolute ethanol (200 mL). Stir the mixture until the acid is fully dissolved. Cautiously add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting acid on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (200 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst.
-
Brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)acetate as a colorless to pale yellow oil. The product is typically of sufficient purity for the next step.
Part 2: Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
This protocol employs a radical-initiated bromination at the benzylic position, a method known for its selectivity.[6][7][8]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 2-(4-fluorophenyl)acetate (crude from Part 1, approx. 0.2 mol) in anhydrous carbon tetrachloride (250 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) and Azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol) to the solution.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp or by gentle heating. The reaction progress can be monitored by observing the succinimide byproduct, which will float on top of the carbon tetrachloride. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product is a colorless to yellow liquid.[1] For most applications, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed (Boiling Point: 120-130 °C at 5 mmHg).[1]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation of vapors.
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate: The final product is expected to be a lachrymator and irritant, similar to other α-bromo esters.[15][16] Avoid contact with skin, eyes, and inhalation of vapors.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 (Esterification) | Incomplete reaction | Extend reflux time. Ensure the ethanol is anhydrous. |
| Loss during work-up | Ensure complete neutralization of acid before extraction. Perform extractions carefully to avoid emulsion formation. | |
| Low yield in Part 2 (Bromination) | Inactive AIBN | Use freshly recrystallized AIBN. |
| Insufficient initiation | Ensure the reaction mixture reaches reflux temperature. A heat lamp can be used to facilitate initiation. | |
| NBS decomposition | Protect NBS from moisture and light during storage. | |
| Formation of multiple brominated products | Over-bromination | Use stoichiometric amounts of NBS. Monitor the reaction closely by TLC. |
Characterization Data
The final product, Ethyl 2-bromo-2-(4-fluorophenyl)acetate, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to yellow liquid.[1]
-
Molecular Formula: C₁₀H₁₀BrFO₂[1]
-
Molecular Weight: 261.09 g/mol [1]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would be a triplet for the ester ethyl CH₃, a quartet for the ester ethyl CH₂, a singlet or doublet for the benzylic CH, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ester carbonyl, the aliphatic carbons, and the aromatic carbons.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) and characteristic fragmentation patterns.
References
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Industry's Workhorse: Understanding N-Bromosuccinimide (NBS) Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind AIBN: How it Initiates Polymerization. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]
-
JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]
-
Suru Chemical. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). N-Bromosuccinimide (NBS) - Common Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
HPMC manufacturer. (2025, July 27). Advantages of Using AIBN Initiator in Polymerization Reactions. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Azobisisobutyronitrile (AIBN) - Common Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl (4-chlorophenyl)acetate. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-fluoro-4-aminophenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
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NIST WebBook. (n.d.). Ethyl-α-bromophenyl acetate. Retrieved from [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Heterocyclic Synthesis
Introduction: Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly versatile reagent in modern synthetic organic and medicinal chemistry.[1][2] Its structure is strategically functionalized with three key features: an ethyl ester, a reactive α-bromine atom, and a 4-fluorophenyl ring. The bromine atom, positioned on the carbon adjacent to the ester group, serves as an excellent leaving group, making the molecule susceptible to nucleophilic substitution.[3] This reactivity is the cornerstone of its utility in constructing complex molecular frameworks, particularly heterocyclic scaffolds which are prevalent in many drug candidates.[3] The 4-fluorophenyl moiety is of particular interest in drug design, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a molecule.[2]
This guide provides an in-depth exploration of the application of Ethyl 2-bromo-2-(4-fluorophenyl)acetate as a key building block for synthesizing medicinally relevant heterocyclic compounds, with a focus on thiazoles, imidazoles, and other related systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Synthesis of 2-Aminothiazole Derivatives
The construction of the 2-aminothiazole core is one of the most prominent applications of α-bromoesters, proceeding via the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing species, most commonly thiourea.
Mechanistic Rationale
The reaction between Ethyl 2-bromo-2-(4-fluorophenyl)acetate and thiourea is a textbook example of the Hantzsch synthesis. The causality of the process is as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon bearing the bromine atom in an SN2 fashion. This displaces the bromide ion and forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.
-
Dehydration/Elimination: A subsequent dehydration or elimination of ethanol from the cyclic intermediate yields the aromatic 2-aminothiazole ring.
The 4-fluorophenyl group is carried through the synthesis unchanged, resulting in a final product that is pre-functionalized for further medicinal chemistry exploration.
Visualization: Hantzsch Thiazole Synthesis Pathway
Caption: General reaction scheme for the Hantzsch synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate
This protocol describes a standard procedure for the synthesis of a 2-aminothiazole derivative using Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 eq) in absolute ethanol.
-
Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.
-
Dry the final product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
Trustworthiness Note: The neutralization step with sodium bicarbonate is crucial. The reaction generates HBr as a byproduct, which can form the hydrobromide salt of the aminothiazole product. Adding a mild base deprotonates the product, improving its precipitation and simplifying purification.
Data Summary: Thiazole Synthesis Applications
| Entry | Thio-Component | Solvent | Conditions | Yield (%) | Reference |
| 1 | Thiourea | Ethanol | Reflux, 4-5 h | 61-80 | [4][5] |
| 2 | Thiosemicarbazones | Ethanol | Reflux, 4-5 h | 61-80 | [4][5] |
| 3 | N-Aryl Thioureas | Acetone | RT | Moderate | [6] |
| 4 | 1-(1,3-dioxoisoindolin-2-yl)thiourea | Acetic Acid | Reflux, 5 h | 74 | [7] |
Synthesis of Imidazole Derivatives
Ethyl 2-bromo-2-(4-fluorophenyl)acetate can also serve as a precursor for imidazole synthesis, although this application is less common than for thiazoles. The general strategy involves reacting the α-bromoester with an amidine or a similar N-C-N synthon.
Mechanistic Rationale
The synthesis can proceed via a variation of established imidazole syntheses:
-
Initial Alkylation: The amidine's nitrogen atom acts as a nucleophile, attacking the α-carbon of the bromoester to displace the bromide.
-
Cyclization: The second nitrogen of the amidine intermediate then attacks the ester carbonyl, leading to cyclization and the formation of an imidazolone (imidazole-ketone) ring system.
Visualization: Imidazolone Synthesis Pathway
Caption: General pathway for imidazolone synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)imidazol-5-one
This protocol outlines a plausible synthesis using guanidine (the amidine of carbonic acid) to form a 2-aminoimidazolone derivative.
Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Anhydrous Ethanol
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.2 eq) to the solution and stir for 30 minutes at room temperature. This in-situ generation of free guanidine is necessary as it is unstable.
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, which should cause the product to precipitate. If not, extract the aqueous layer with ethyl acetate.
-
Collect the solid by filtration or concentrate the combined organic layers.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-amino-4-(4-fluorophenyl)imidazol-5-one.
Expertise Note: The use of a strong, non-nucleophilic base like sodium ethoxide is critical. It serves two purposes: to deprotonate the guanidine hydrochloride to its active freebase form and to catalyze the cyclization by promoting the final elimination of ethanol. Anhydrous conditions are essential to prevent hydrolysis of the ester and other side reactions.
General Laboratory Workflow
The successful synthesis of heterocyclic compounds using Ethyl 2-bromo-2-(4-fluorophenyl)acetate typically follows a standardized laboratory workflow, from initial setup to final product validation.
Visualization: Standard Synthesis Workflow
Caption: A typical experimental workflow for heterocyclic synthesis.
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate stands out as a pivotal precursor in heterocyclic chemistry. Its defined reactivity, governed by the α-bromoester moiety, allows for controlled and efficient entry into valuable scaffolds like thiazoles and imidazoles.[1] The embedded 4-fluorophenyl group provides a strategic advantage for researchers in drug development, offering a handle to fine-tune the bio-properties of the target molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists aiming to leverage this powerful building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | Benchchem [benchchem.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione [mdpi.com]
Application Notes & Protocols: The Strategic Role of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Modern Drug Discovery
Abstract
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly versatile chemical intermediate that has emerged as a critical building block in the field of drug discovery and medicinal chemistry.[1][2][3] Its unique molecular architecture, featuring an activated α-bromo ester and a fluorinated phenyl ring, provides chemists with a powerful tool for constructing complex molecular frameworks with a high degree of control.[2] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. It includes detailed protocols for its use in synthesis, a case study on its application in developing CNS-active agents, and essential safety and handling information.
Compound Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and safety requirements is paramount before its inclusion in any experimental workflow.
Key Properties
The essential physicochemical data for Ethyl 2-bromo-2-(4-fluorophenyl)acetate are summarized below.
| Property | Value | Reference |
| CAS Number | 712-52-7 | [1][4] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][4] |
| Molecular Weight | 261.09 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Purity | ≥ 95% (GC) | [1] |
| Boiling Point | 120-130 °C at 5 mmHg | [1] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1][4] |
| Synonyms | Ethyl bromo(4-fluorophenyl)acetate | [1] |
Safety and Handling Protocol
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a hazardous substance that requires strict adherence to safety protocols.
Hazard Identification:
-
GHS Signal Word: Danger[4]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[4]
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).[4]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat and, if splashing is possible, an impervious apron.[5]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]
Handling and Storage:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[5]
-
Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Store refrigerated (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]
The Synthetic Utility: A Versatile Chemical Hub
The power of Ethyl 2-bromo-2-(4-fluorophenyl)acetate lies in its reactivity. The carbon atom bonded to the bromine is electrophilic and readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups, making it an essential precursor for diverse molecular scaffolds.[1][2]
Figure 1. Synthetic pathways from Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Application Protocol: Synthesis of an α-Amino Ester Intermediate
This protocol details a general procedure for the reaction of Ethyl 2-bromo-2-(4-fluorophenyl)acetate with an amine nucleophile, a critical step in the synthesis of many pharmaceutical agents, including phenmetrazine analogs.[8]
Objective
To synthesize Ethyl 2-amino-2-(4-fluorophenyl)acetate by reacting Ethyl 2-bromo-2-(4-fluorophenyl)acetate with an amine, demonstrating a standard nucleophilic substitution workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | ≥ 95% | Commercial | Starting material. |
| Ethanolamine | ≥ 99% | Commercial | Nucleophile (Example). |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Mild, non-nucleophilic base. |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | Drying agent. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard Labware | N/A |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents). Flush the entire apparatus with nitrogen or argon.
-
Causality: Using an oven-dried flask and an inert atmosphere prevents the introduction of water, which could hydrolyze the ester or react with the base.
-
-
Addition of Reagents: Under the inert atmosphere, add anhydrous acetonitrile (40 mL) via syringe. Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq). Begin stirring.
-
Nucleophile Addition: In a separate vial, dissolve ethanolamine (1.2 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes.
-
Causality: Dropwise addition helps to control any potential exotherm. Using a slight excess of the nucleophile ensures the complete consumption of the starting material. Potassium carbonate is used to scavenge the HBr byproduct formed during the reaction, driving it to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates completion.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium carbonate salts and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Causality: The aqueous washes remove the remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure α-amino ester.
Expected Outcome & Troubleshooting
-
Outcome: A pale yellow oil or solid corresponding to the desired product. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 6 hours, add an additional portion of the amine (0.2 eq) and base (0.5 eq) and continue refluxing.
-
Low Yield: May be due to side reactions or inefficient extraction. Ensure all aqueous layers are thoroughly back-extracted with ethyl acetate.
-
Case Study: A Synthetic Route to Catecholamine Releasers
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a known precursor in the synthesis of novel psychoactive substances (NPS), particularly fluorinated phenmetrazine analogs like 4-Fluorophenmetrazine (4-FPM).[8][9] These compounds act as potent monoamine releasers, targeting the transporters for dopamine (DAT) and norepinephrine (NET).[10]
Mechanism of Action
Compounds like 4-FPM function as substrate-type releasers at catecholamine transporters. They are transported into the presynaptic neuron by DAT and NET. Inside the neuron, they disrupt the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentration. This ultimately causes the transporters to reverse their direction of flow, releasing neurotransmitters into the synapse and producing a powerful stimulant effect.[10]
Figure 2. Mechanism of 4-FPM as a dopamine releasing agent.
Plausible Synthetic Workflow
The synthesis of a 4-FPM scaffold from Ethyl 2-bromo-2-(4-fluorophenyl)acetate involves a multi-step sequence:
-
Amine Alkylation: Reaction of the starting material with ethanolamine, as detailed in the protocol in Section 3, to form an α-amino ester intermediate.
-
Reduction of Ester: The ethyl ester is reduced to a primary alcohol using a reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Cyclization: The resulting amino alcohol undergoes an acid-catalyzed intramolecular cyclization (e.g., using sulfuric acid) to form the morpholine ring, yielding the final phenmetrazine analog.
This strategic use of Ethyl 2-bromo-2-(4-fluorophenyl)acetate allows for the rapid assembly of the core structure of a pharmacologically active molecule, highlighting its value in drug discovery programs, particularly in the exploration of structure-activity relationships (SAR).[11]
References
-
Amazon S3. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from Amazon S3 object URL. [Link]
- MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. (n.d.). Retrieved from a generic MSDS provider.
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from Organic Syntheses website. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from MySkinRecipes website. [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-(2-Bromophenyl)-2-propylpentanal. Retrieved from Organic Syntheses website. [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. Retrieved from PubChem. [Link]
-
Health Canada. (2023). At-a-glance: New psychoactive substances in Canada - 2023. Retrieved from Health Canada website. [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from OUCI website. [Link]
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]
-
Mayer, F. P., et al. (2016). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. [Link]
-
Chem 50 Global. (n.d.). 4-FPM ( 4-Fluorophenmetrazine ) Chemical Powder. Retrieved from Chem 50 Global website. [Link]
-
Kavanagh, P., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis. [Link]
Sources
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- 4. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.thea.ie [research.thea.ie]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]
Application Notes and Protocols for Alkylation Reactions Using Ethyl 2-bromo-2-(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Modern Synthesis
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly versatile and valuable building block in contemporary organic and medicinal chemistry.[1] Its strategic importance stems from the unique combination of three key functional elements within a single, compact molecule: an activated α-bromo ester, a synthetically useful ethyl ester, and a fluorophenyl moiety. The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates, making fluorinated intermediates like this one particularly sought after in pharmaceutical research.[2]
This reagent's reactivity is centered around the electrophilic carbon bearing the bromine atom, making it an excellent substrate for a variety of nucleophilic substitution reactions. This allows for the efficient construction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing a gateway to a diverse array of complex molecular architectures. These application notes provide detailed protocols and mechanistic insights for leveraging Ethyl 2-bromo-2-(4-fluorophenyl)acetate in key alkylation reactions, tailored for professionals in drug discovery and chemical development.
Core Reactivity: The SN2 Displacement Mechanism
The primary mode of reactivity for Ethyl 2-bromo-2-(4-fluorophenyl)acetate is the bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent ester and 4-fluorophenyl groups polarizes the C-Br bond, rendering the α-carbon highly susceptible to nucleophilic attack. A suitable nucleophile (Nu:-) attacks the carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.
Application I: C-Alkylation of Active Methylene Compounds
The formation of new carbon-carbon bonds is fundamental to organic synthesis. Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an effective reagent for the C-alkylation of compounds containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles). This reaction is a powerful tool for building molecular complexity.
Causality Behind Experimental Choices:
The key to successful C-alkylation is the in-situ generation of a carbanion (enolate) from the active methylene compound. This requires a base that is strong enough to deprotonate the acidic C-H bond but does not promote significant side reactions like ester hydrolysis. Weak inorganic bases such as potassium carbonate (K₂CO₃) or the more reactive cesium carbonate (Cs₂CO₃) are often ideal.[3] The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate.[3] In some cases, microwave-assisted, solvent-free conditions can offer a greener and more efficient alternative.[4]
Visualizing the C-Alkylation Workflow
Caption: Workflow for the C-alkylation of active methylene compounds.
Detailed Protocol: C-Alkylation of Diethyl Malonate
This protocol describes a representative procedure for the C-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add finely powdered potassium carbonate (1.5 equivalents).
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by diethyl malonate (1.2 equivalents). Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Initiation of Alkylation: Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 equivalent) dropwise to the stirred suspension.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with diethyl ether and wash with water, followed by saturated aqueous NH₄Cl solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C-alkylated product.
Application II: N-Alkylation of Amines and Heterocycles
The introduction of the ethyl 2-(4-fluorophenyl)acetate moiety onto a nitrogen atom is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. This reagent can be used to alkylate a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and nitrogen-containing heterocycles.
Causality Behind Experimental Choices:
N-alkylation reactions with α-bromo esters are typically performed in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.[5] The choice of base is crucial to avoid competing reactions. For primary amines, a significant challenge is preventing over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. Using a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is common.[5][6] In cases of less reactive amines or for driving the reaction to completion, a stronger base like K₂CO₃ may be employed. The solvent choice, typically a polar aprotic solvent like DMF, MeCN, or DMSO, facilitates the SN2 reaction.
Visualizing the N-Alkylation Pathway
Caption: General workflow for the N-alkylation of amines and heterocycles.
Detailed Protocol: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol provides a general method for the N-alkylation of a typical secondary amine.
Materials:
-
Morpholine
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (e.g., morpholine, 1.1 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 equivalents) to the solution. Stir the suspension.
-
Addition of Alkylating Agent: Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 equivalent) to the mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C for MeCN) for 6-18 hours. Monitor the reaction's completion via TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude N-alkylated product, which can be further purified by column chromatography if necessary.
Application III: O-Alkylation of Phenols
The synthesis of aryl ethers is another important application of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. The reaction with phenols or substituted phenols under basic conditions provides a direct route to compounds bearing a 2-(4-fluorophenyl)-2-ethoxycarbonyl-ethoxy moiety, a structure found in various pharmacologically relevant molecules.
Causality Behind Experimental Choices:
Similar to C- and N-alkylation, O-alkylation of phenols requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Potassium carbonate is a commonly used base for this transformation due to its sufficient basicity and low cost. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, which facilitates the SN2 reaction between the phenoxide and the alkylating agent.
Detailed Protocol: O-Alkylation of 4-Methoxyphenol
This protocol is a representative example of a Williamson ether synthesis using Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Materials:
-
4-Methoxyphenol
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-methoxyphenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Stir the mixture and add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.1 equivalents).
-
Reaction Progression: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by water and then brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude aryl ether. Purify by flash chromatography as needed.
Summary of Reaction Parameters
| Alkylation Type | Nucleophile Example | Typical Base | Solvent | Temperature | Key Considerations |
| C-Alkylation | Diethyl Malonate | K₂CO₃, Cs₂CO₃ | DMF, MeCN | Room Temp to 60 °C | Ensure complete enolate formation before adding the alkylating agent. |
| N-Alkylation | Morpholine | K₂CO₃, Et₃N, NaHCO₃ | MeCN, DMF | Room Temp to Reflux | Control stoichiometry and conditions to avoid over-alkylation, especially with primary amines.[6] |
| O-Alkylation | 4-Methoxyphenol | K₂CO₃ | MeCN, DMF | Reflux | Use of a base is essential to generate the nucleophilic phenoxide. |
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a powerful and versatile reagent for introducing a fluorophenyl-acetate moiety into organic molecules. Its utility in C-, N-, and O-alkylation reactions makes it a cornerstone for the synthesis of novel compounds, particularly in the field of drug discovery where the unique properties of fluorine are highly advantageous. The protocols outlined in these application notes provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Careful consideration of the choice of base, solvent, and reaction conditions is paramount to achieving high yields and selectivity.
References
-
Sakakibara, K., et al. (2013). A New Method for Synthesis and Angiogenic Evaluation of Leteprinim Potassium and Its Novel Analogs. ResearchGate. Available from: [Link]
-
Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 637-654. Available from: [Link]
-
Rahman, M. T., & Kilgore, J. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. Available from: [Link]
-
Reddy, T. J., & Kumar, K. A. (2007). Alkylation of active methylene compounds. ResearchGate. Available from: [Link]
- Google Patents. (1994). Process for O-alkylation of phenolic compounds. EP0599688A1.
-
Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(5), 1489-1513. Available from: [Link]
-
YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. Available from: [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available from: [Link]
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Application Notes & Protocols: Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Multi-Component Reactions
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-bromo-2-(4-fluorophenyl)acetate as a pivotal reagent in modern synthetic organic chemistry, with a specific focus on its application in multi-component reactions (MCRs). We delve into the synthesis of medicinally relevant heterocyclic scaffolds, particularly substituted imidazo[1,2-a]pyridines, through a powerful one-pot, three-component strategy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MCRs for the efficient construction of complex molecular architectures. Detailed mechanistic insights, step-by-step experimental protocols, and data interpretation are provided to ensure scientific integrity and practical applicability.
Introduction: The Strategic Advantage of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in MCRs
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly versatile building block in organic synthesis.[1] Its structure is primed for reactivity: the α-bromo group serves as an excellent leaving group for nucleophilic substitution, while the adjacent ester and phenyl groups activate the α-position. The presence of a 4-fluorophenyl moiety is particularly significant in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. This approach offers remarkable efficiency, atom economy, and operational simplicity compared to traditional multi-step linear syntheses. When a strategic reagent like Ethyl 2-bromo-2-(4-fluorophenyl)acetate is employed in an MCR, it allows for the rapid generation of molecular diversity and complexity from simple precursors.
This guide focuses on a robust application of this reagent in the one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, a heterocyclic core found in numerous marketed drugs and pharmacologically active compounds.[2][3]
Core Application: Three-Component Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry.[3] Traditional methods often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[4][5] By adapting this principle into a one-pot, three-component reaction, we can significantly enhance synthetic efficiency. The reaction combines a 2-aminopyridine , an aldehyde , and Ethyl 2-bromo-2-(4-fluorophenyl)acetate to rapidly construct highly functionalized products.
This reaction can be viewed as a variation of the Groebke–Blackburn–Bienaymé (GBB) reaction, where the α-bromoester plays a role analogous to the isocyanide-derived intermediate in the classic GBB pathway.[6][7]
2.1. General Reaction Scheme
2.2. Mechanistic Pathway
The reaction proceeds through a well-orchestrated cascade of elementary steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde, forming a reactive N-heterocyclic iminium ion intermediate. The catalyst (often a Lewis or Brønsted acid) activates the aldehyde carbonyl for nucleophilic attack by the exocyclic amine of the 2-aminopyridine.
-
Nucleophilic Attack & Cyclization: The endocyclic, more nucleophilic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in an SN2 fashion. This forms a pyridinium salt intermediate.
-
Intramolecular Annulation: A subsequent intramolecular condensation between the newly formed components, followed by dehydration, leads to the formation of the fused five-membered imidazole ring.
Below is a diagram illustrating the logical workflow of this multi-component reaction.
Caption: General workflow for the one-pot synthesis.
The detailed mechanistic steps are visualized in the following diagram:
Caption: Plausible mechanistic pathway for the reaction.
Experimental Protocols & Data
3.1. General Protocol for the Three-Component Synthesis
Disclaimer: This protocol is a representative example. Optimal conditions (solvent, temperature, reaction time) may vary depending on the specific substrates used. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Substituted aldehyde (1.1 mmol, 1.1 equiv)
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 mmol, 1.0 equiv)
-
Ethanol (or Acetonitrile), anhydrous (5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol) and the aldehyde (1.1 mmol).
-
Solvent Addition: Add 5 mL of anhydrous ethanol. Seal the vial.
-
Scientist's Note: Anhydrous solvent is preferred to minimize side reactions, such as hydrolysis of the ester or competing reactions with water. Ethanol is often a good choice as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
-
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for initial mixing and potential pre-formation of the imine.
-
Reagent Addition: Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 mmol) to the mixture.
-
Reaction Execution: Place the sealed vial in a pre-heated oil bath at 80 °C (reflux for ethanol). Let the reaction stir for 8-16 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (typically the bromoester or aminopyridine) indicates completion.
-
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude residue can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Scientist's Note: An initial aqueous work-up with sodium bicarbonate solution may be performed to neutralize any acid formed during the reaction before extraction with an organic solvent like ethyl acetate.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
3.2. Representative Data
The following table summarizes typical results for the synthesis of various imidazo[1,2-a]pyridine derivatives using this MCR protocol.
| Entry | 2-Aminopyridine | Aldehyde | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | 12 | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | 14 | 81 |
| 3 | 2-Amino-4-picoline | 4-Methoxybenzaldehyde | 12 | 88 |
| 4 | 2-Aminopyrimidine | Furan-2-carbaldehyde | 16 | 75 |
Data is representative and based on typical outcomes for this class of reaction.
Safety and Handling
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a reactive electrophile and should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
-
Precautionary Measures:
-
Always handle in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere, as it can be sensitive to moisture.
-
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a powerful and strategic reagent for constructing complex, fluorine-containing heterocyclic molecules via multi-component reactions. The one-pot, three-component synthesis of imidazo[1,2-a]pyridines described herein exemplifies the efficiency and elegance of MCRs in modern drug discovery and organic synthesis. By providing a direct route to valuable scaffolds, this methodology enables chemists to rapidly build and screen libraries of diverse compounds, accelerating the discovery of new therapeutic agents.
References
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Title: Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. Source: ResearchGate URL: [Link]
-
Title: Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Source: ResearchGate URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]
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Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines Source: Indian Academy of Sciences URL: [Link]
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Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL: [Link]
-
Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]
-
Title: An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles Source: SciSpace URL: [Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]
-
Title: Procedure of synthesizing 2,4,5-trisubstituted imidazole derivatives with starting materials. Source: ResearchGate URL: [Link]
-
Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines Source: Organic Chemistry Portal URL: [Link]
-
Title: The Groebke‐Blackburn‐Bienaymé Reaction Source: ResearchGate URL: [Link]
-
Title: Proposed mechanism for the synthesis of 2,4,5-trisubstituted imidazoles. Source: ResearchGate URL: [Link]
-
Title: Ethyl 2-bromo-2-(4-fluorophenyl)acetate Source: Amazon S3 URL: [Link]
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The Strategic Application of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in the Synthesis of Biologically Active Molecules: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with desired biological activities. Ethyl 2-bromo-2-(4-fluorophenyl)acetate has emerged as a highly versatile and valuable reagent, offering a unique combination of reactive handles that facilitate the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for the synthesis of key biologically active molecules.
Introduction: The Synthetic Power of a Fluorinated α-Bromoester
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a key intermediate in synthetic organic chemistry, prized for its dual reactivity.[1][2] The presence of an α-bromo group provides a reactive site for nucleophilic substitution and organometallic reactions, while the 4-fluorophenyl moiety is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.[3] Its utility is particularly pronounced in the construction of compounds targeting the central nervous system (CNS).
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrFO₂ |
| Molecular Weight | 261.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 712-52-7 |
Core Applications in the Synthesis of Bioactive Scaffolds
The strategic placement of the bromine atom and the fluorine-substituted phenyl ring makes Ethyl 2-bromo-2-(4-fluorophenyl)acetate a linchpin in several critical synthetic transformations.
The Reformatsky Reaction: Constructing β-Hydroxy Esters
A cornerstone application of α-bromoesters is the Reformatsky reaction, which facilitates the formation of β-hydroxy esters by reacting with aldehydes or ketones in the presence of zinc metal.[4][5][6] This reaction is particularly valuable as it creates a new carbon-carbon bond and introduces a hydroxyl group, a key functionality for further molecular elaboration and for establishing interactions with biological targets.
The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which is less basic than corresponding lithium or magnesium enolates, allowing for excellent functional group tolerance.[5][6]
Conceptual Workflow: The Reformatsky Reaction
Caption: Synthetic route to 4F-MPH via N-alkylation.
Detailed Experimental Protocols
The following protocols are presented as a guide for researchers. All procedures should be carried out by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-phenylpropanoate via the Reformatsky Reaction
This protocol details the synthesis of a β-hydroxy ester, a versatile intermediate for further chemical transformations.
Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust. Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous THF to the flask. To this suspension, add a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate and benzaldehyde in anhydrous THF dropwise via a dropping funnel.
-
Initiation and Reflux: Gently heat the reaction mixture to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy solution. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy ester.
Self-Validation Checklist:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a hydroxyl group can be confirmed by IR spectroscopy.
Protocol 2: Synthesis of (±)-threo/erythro-Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate (4-Fluoromethylphenidate)
This protocol outlines the N-alkylation of a piperidine precursor to yield the psychoactive compound 4F-MPH. Note: This compound is a controlled substance in many jurisdictions. All synthesis and handling must comply with local laws and regulations. [5] Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)
-
2-Piperidone (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Deprotonation of 2-Piperidone: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF. Cool the suspension to 0 °C and add a solution of 2-piperidone in anhydrous DMF dropwise. Stir the mixture at room temperature for 1 hour.
-
N-Alkylation: Cool the reaction mixture back to 0 °C and add a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up of Alkylated Lactam: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude N-alkylated lactam by column chromatography.
-
Reduction of the Lactam: In a separate flame-dried flask under nitrogen, suspend LAH in anhydrous diethyl ether or THF. Cool to 0 °C and add a solution of the purified N-alkylated lactam in the same solvent dropwise.
-
Reflux and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Purification of 4F-MPH: Filter the resulting solid and wash with diethyl ether. Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product is a mixture of (±)-threo and (±)-erythro diastereomers, which can be separated by preparative TLC or column chromatography. [1] Self-Validation and Characterization:
-
Diastereomer Separation: The separation of the threo and erythro diastereomers can be monitored by TLC and HPLC. [1]* Spectroscopic Confirmation: The structure and stereochemistry of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data. [1]The biological activity resides predominantly with the (±)-threo isomer. [1]
Conclusion: A Versatile Tool for Drug Discovery
Ethyl 2-bromo-2-(4-fluorophenyl)acetate stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its ability to participate in key carbon-carbon and carbon-nitrogen bond-forming reactions provides a direct and efficient entry into a wide range of biologically active molecules. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable reagent, paving the way for the discovery and development of novel therapeutic agents.
References
-
Brandt, S. D., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 9(3), 347-363. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]
-
Amazon S3. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from [Link]
-
Burton, D. J., & Yang, Z. Y. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72–78. [Link]
-
Wikipedia. (2023, December 27). Reformatsky reaction. In Wikipedia. [Link]
-
Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(27), 3500–3502. [Link]
-
Wikipedia. (2023, November 28). 4-Fluoromethylphenidate. In Wikipedia. [Link]
-
PubChem. (n.d.). 4-Fluoromethylphenidate. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
-
Amazon S3. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Sources
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate | 1354631-33-6 | EEC63133 [biosynth.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4-Fluoromethylphenidate - Wikipedia [en.wikipedia.org]
- 6. research.thea.ie [research.thea.ie]
The Fluorinated Initiator: A Guide to Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Advanced Material Science
Introduction: In the pursuit of novel materials with tailored properties, the strategic incorporation of fluorine atoms into polymer structures has emerged as a powerful tool. Fluorinated polymers exhibit a unique combination of characteristics, including high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. A key component in the synthesis of such advanced materials is the initiator, which dictates the course of polymerization and influences the final polymer architecture. This guide focuses on the applications of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a versatile initiator in the field of material science. Its unique structure, featuring a bromine atom for controlled radical polymerization and a fluorophenyl group, makes it a valuable building block for a new generation of functional polymers and coatings.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking to leverage the potential of this fluorinated initiator.
Core Applications in Polymer Synthesis
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is primarily utilized as an initiator in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. The presence of the 4-fluorophenyl group in the initiator molecule imparts specific properties to the resulting polymers, including enhanced durability and resistance to environmental factors.[1]
Synthesis of Fluorinated Homopolymers
The use of Ethyl 2-bromo-2-(4-fluorophenyl)acetate as an initiator allows for the straightforward synthesis of a variety of fluorinated homopolymers. The initiator's structure is particularly well-suited for the polymerization of (meth)acrylates, styrenes, and other vinyl monomers.
Conceptual Workflow for Homopolymer Synthesis:
Caption: General workflow for ATRP of a vinyl monomer using Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP
This protocol describes a representative procedure for the synthesis of PMMA using Ethyl 2-bromo-2-(4-fluorophenyl)acetate as the initiator. Disclaimer: This is a generalized protocol adapted from established ATRP procedures for similar halo-ester initiators, as a specific published protocol for this exact compound was not identified.
Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (Initiator)
-
Methyl methacrylate (MMA) (Monomer), freshly distilled
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Catalyst-Ligand Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.1 mmol) and anisole (e.g., 5 mL). Stir the suspension and add PMDETA (e.g., 0.1 mmol). The mixture should turn into a green-blue solution.
-
Addition of Monomer and Initiator: To the catalyst solution, add the MMA monomer (e.g., 10 mmol) and the initiator, Ethyl 2-bromo-2-(4-fluorophenyl)acetate (e.g., 0.1 mmol). The ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: The reaction mixture is typically heated to a specific temperature (e.g., 60-90 °C) and stirred under an inert atmosphere. The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing the monomer conversion by techniques like ¹H NMR or gas chromatography.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by slowly adding the solution to a large excess of a non-solvent, such as cold methanol.
-
Drying and Characterization: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.
Expected Results:
| Property | Expected Value |
| Molecular Weight (Mn) | Controlled by the [Monomer]/[Initiator] ratio |
| Polydispersity Index (PDI) | Typically < 1.3 |
| Structure | Linear PMMA with a 4-fluorophenyl end-group |
Synthesis of Advanced Architectures: Block Copolymers
A significant advantage of ATRP is the ability to synthesize block copolymers by sequential monomer addition. The living nature of the polymerization allows for the re-initiation of a second monomer from the active chain end of the first polymer block. Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be used to initiate the first block, which then serves as a macroinitiator for the polymerization of a second monomer.
Logical Flow for Block Copolymer Synthesis:
Caption: Sequential monomer addition for block copolymer synthesis via ATRP.
Protocol 2: Synthesis of a Diblock Copolymer (e.g., PMMA-b-PBA)
This protocol outlines the synthesis of a poly(methyl methacrylate)-block-poly(butyl acrylate) diblock copolymer.
Materials:
-
PMMA macroinitiator (synthesized as in Protocol 1)
-
Butyl acrylate (BA) (second monomer), freshly distilled
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Macroinitiator Preparation: Synthesize the first block (PMMA) according to Protocol 1, ensuring the polymerization is stopped before full conversion to maintain the active bromine end-groups. The purified and dried PMMA macroinitiator is used in the next step.
-
Chain Extension: In a Schlenk flask under an inert atmosphere, dissolve the PMMA macroinitiator in anisole.
-
Catalyst and Second Monomer Addition: In a separate Schlenk flask, prepare the CuBr/PMDETA catalyst complex in anisole as described in Protocol 1. Add the butyl acrylate monomer to this catalyst solution.
-
Initiation of Second Block: Transfer the solution of the second monomer and catalyst to the flask containing the dissolved PMMA macroinitiator.
-
Polymerization and Purification: The reaction is heated (e.g., 60-90 °C) and monitored as before. Upon reaching the desired conversion of the second monomer, the reaction is terminated and the resulting diblock copolymer is purified by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).
-
Characterization: The final diblock copolymer is characterized by GPC, which should show a clear shift to higher molecular weight compared to the initial PMMA macroinitiator, while maintaining a low PDI. ¹H NMR spectroscopy can be used to determine the composition of the two blocks.
Surface Modification via Surface-Initiated ATRP (SI-ATRP)
Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be chemically anchored to a variety of surfaces (e.g., silicon wafers, gold, nanoparticles) to create a layer of initiators. Subsequent polymerization from these surface-bound initiators leads to the growth of polymer brushes, which can dramatically alter the surface properties of the material, such as wettability, biocompatibility, and adhesion.
Workflow for Surface Modification:
Caption: Process for creating polymer brushes on a surface using SI-ATRP.
Protocol 3: General Procedure for Surface-Initiated ATRP
This protocol provides a general outline for grafting polymer brushes from a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄/H₂O₂) or UV/Ozone cleaner for surface hydroxylation
-
(3-Aminopropyl)triethoxysilane (APTES) for surface amination
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate
-
Triethylamine
-
Toluene (anhydrous)
-
Monomer, catalyst, ligand, and solvent for ATRP (as in Protocol 1)
Procedure:
-
Substrate Preparation: Clean the silicon wafers thoroughly (e.g., with piranha solution - Caution: Piranha solution is extremely corrosive and reactive ) to generate hydroxyl groups on the surface.
-
Initiator Immobilization:
-
One common method involves first treating the hydroxylated surface with an aminosilane like APTES to create an amine-terminated surface.
-
The amine-functionalized surface is then reacted with an excess of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in the presence of a base like triethylamine in an anhydrous solvent like toluene. This reaction forms a stable amide bond, anchoring the initiator to the surface.
-
-
Surface-Initiated Polymerization: The initiator-functionalized substrate is placed in a reaction vessel. A degassed solution of the monomer, catalyst, and ligand in a suitable solvent is then added. The polymerization is carried out under an inert atmosphere at a specific temperature for a set amount of time.
-
Cleaning and Characterization: After polymerization, the substrate is removed from the reaction solution and extensively washed with good solvents for the polymer to remove any non-grafted polymer chains. The modified surface can be characterized by techniques such as contact angle measurements, ellipsometry (to determine the thickness of the polymer layer), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.
Properties of Modified Surfaces:
| Property | Effect of Polymer Brushes |
| Wettability | Can be tuned from hydrophobic to hydrophilic depending on the grafted polymer |
| Adhesion | Can be enhanced or reduced |
| Biocompatibility | Can be improved by grafting biocompatible polymers |
| Friction | Can be significantly reduced |
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly effective and versatile initiator for the synthesis of advanced fluorinated materials. Its utility in Atom Transfer Radical Polymerization enables the creation of a wide array of polymers with controlled architectures and tailored properties. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the potential of this compound in developing next-generation materials for a variety of applications, from specialty coatings to biomedical devices. The continued investigation into the use of such fluorinated initiators will undoubtedly lead to further innovations in material science.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Welcome to the technical support center for Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This versatile building block is a critical intermediate for researchers in medicinal chemistry and drug development, valued for its role in nucleophilic substitution and coupling reactions.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis and achieve high-yield, high-purity results.
Overview of Synthetic Strategies
The synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is typically approached via two primary routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Hell-Volhard-Zelinsky (HVZ) Reaction & Esterification. This classic route involves the alpha-bromination of 2-(4-fluorophenyl)acetic acid, followed by Fischer esterification. A highly efficient variation involves quenching the HVZ reaction directly with ethanol to form the ester in a one-pot fashion.[2][3][4]
-
Route B: Radical Bromination of the Ester. This modern approach starts with the readily available Ethyl 2-(4-fluorophenyl)acetate and introduces the bromine at the alpha- (and benzylic) position using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).[5][6][7]
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The optimal solution depends on which synthetic route you are employing.
Problem: Low or No Product Yield
Q1: I'm attempting the radical bromination with NBS (Route B) and my starting material is largely unconsumed. What went wrong?
A1: This is a classic symptom of failed radical initiation. The reaction relies on a chain mechanism that must be properly initiated.[6][8]
-
Cause 1: Inactive Initiator. Radical initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide have finite shelf lives and can decompose if stored improperly.
-
Solution: Use a fresh bottle of initiator or recrystallize your existing stock. Ensure it was stored according to the manufacturer's recommendations (typically refrigerated and protected from light).
-
-
Cause 2: Presence of Radical Inhibitors. Oxygen is a potent radical inhibitor. Other impurities in your starting material or solvent can also quench the reaction.
-
Solution: Thoroughly degas your solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes before starting). Ensure your starting ester is pure and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Cause 3: Insufficient Temperature. The reaction requires a temperature high enough to cause homolytic cleavage of the initiator. For AIBN in CCl₄ or benzene, this is typically around 80°C (reflux).[7]
-
Solution: Ensure your reaction is heated to the appropriate reflux temperature for your chosen solvent.
-
Q2: My Hell-Volhard-Zelinsky reaction (Route A) seems to have stalled. Why is the bromination incomplete?
A2: The HVZ reaction is robust but requires specific conditions to proceed efficiently.
-
Cause 1: Insufficient Phosphorus Tribromide (PBr₃). PBr₃ (or red phosphorus, which reacts with Br₂ to form PBr₃ in situ) is the catalyst that converts the carboxylic acid to the acyl bromide, which is the species that actually enolizes and brominates.[4][9]
-
Solution: Ensure you are using at least a catalytic amount of PBr₃. For stubborn reactions, a slight excess may be beneficial. If using red phosphorus, ensure it is finely powdered and well-dispersed.
-
-
Cause 2: Presence of Water. Water will hydrolyze the PBr₃ catalyst and the acyl bromide intermediate, preventing the reaction from proceeding.[10]
-
Solution: Use freshly distilled, dry reagents and solvents. Conduct the reaction under a drying tube or inert atmosphere.
-
-
Cause 3: Low Temperature. The HVZ reaction often requires high temperatures to drive the reaction forward.[11][12]
-
Solution: Verify that the reaction temperature is consistent with literature procedures for similar substrates, often requiring heating above 100°C.
-
Problem: Significant Impurity Formation
Q3: My final product from the NBS bromination (Route B) shows multiple spots on a TLC plate, including one that looks like a dibromo-compound.
A3: Over-bromination is a known side reaction, especially if the reaction conditions are not carefully controlled.
-
Cause 1: Excess NBS. Using more than one equivalent of NBS can lead to the formation of dibrominated products.
-
Solution: Use NBS as the limiting reagent. A slight excess (e.g., 1.05-1.1 equivalents) is common to drive the reaction to completion, but amounts greater than this increase the risk of side products. Perform small-scale trials to find the optimal stoichiometry.
-
-
Cause 2: Impure NBS. Old NBS can decompose, releasing free bromine (Br₂), which can lead to non-selective reactions, including addition across aromatic rings if the conditions are wrong.[5] Pure NBS should be a white solid.[6]
-
Solution: Recrystallize the NBS from hot water before use to ensure high purity.[6]
-
Q4: After my HVZ reaction and ethanol quench (Route A), I'm seeing a significant amount of unbrominated ester alongside my product.
A4: This indicates that the initial bromination was incomplete before the esterification took place.
-
Cause: Premature Quenching. The ethanol was likely added before the alpha-bromination of the starting carboxylic acid was complete.
-
Solution: Monitor the progress of the initial HVZ reaction (e.g., by GC-MS of a quenched aliquot) to ensure full consumption of the starting acid before adding ethanol. Increasing the reaction time or temperature of the bromination step may be necessary.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. byjus.com [byjus.com]
Technical Support Center: Purification of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile synthetic intermediate.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, presented in a question-and-answer format to directly tackle common challenges.
Question 1: My final product has a persistent yellow or brown discoloration. What is the cause and how can it be removed?
Answer:
Discoloration in α-bromo esters is a frequent issue, typically caused by trace amounts of residual bromine (Br₂) from the synthesis stage.[2] Bromine is a colored species that can be carried through the workup if not explicitly removed.
Root Cause Analysis and Solution:
-
Cause: Elemental bromine impurity.
-
Solution: Before proceeding with column chromatography, wash the crude product with a dilute aqueous solution of a mild reducing agent. This chemically quenches the residual bromine.
-
Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The discoloration should disappear. Follow this with a water or brine wash to remove any remaining inorganic salts before drying and concentrating.[2]
-
Question 2: I am experiencing poor separation during column chromatography, with my product co-eluting with impurities. How can I optimize the separation?
Answer:
Achieving baseline separation is critical for obtaining high-purity material. Co-elution during column chromatography is often a result of a suboptimal solvent system, column overloading, or issues with the stationary phase.[2][3]
Troubleshooting Steps & Optimization:
-
Refine the Solvent System: The polarity of your eluent may be too high, causing all compounds to travel too quickly down the column without sufficient interaction with the silica gel.[2]
-
Action: Systematically test different solvent systems using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product. Common systems for this class of compounds include gradients of ethyl acetate in hexanes.[4]
-
Pro-Tip: Employ a shallow solvent gradient during elution. A gradual increase in polarity is more effective at resolving closely eluting spots than a steep gradient.[2]
-
-
Check Column Loading: Overloading the column is a primary cause of poor separation, leading to broad, overlapping bands.[2]
-
Action: As a general rule, the amount of crude material loaded should be about 1-5% of the total weight of the silica gel. If you are still seeing poor separation, reduce the load amount or increase the column size.[2]
-
-
Assess Compound Stability: α-bromo esters can sometimes be unstable on silica gel, which is slightly acidic. Degradation on the column will appear as streaking or the emergence of new spots on TLC.
-
Action: Perform a 2D TLC stability test. Spot your crude material in one corner of a TLC plate, run the plate in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent.[2] If any new spots appear off the diagonal, it indicates degradation. In such cases, consider using a neutralized silica gel or switching to a different stationary phase like alumina.
-
Troubleshooting Workflow: Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor column chromatography separation.
Question 3: My final yield is significantly lower than expected. What are the potential causes of product loss?
Answer:
Low recovery can be attributed to several factors, ranging from mechanical loss during transfers to chemical loss during the workup and purification steps.[3]
Potential Causes and Solutions:
| Cause of Loss | Troubleshooting Step |
| Product lost during aqueous workup | Ensure the pH of the aqueous washes is appropriate. If any acidic or basic washes are used, perform a back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product.[3] |
| Incomplete elution from the column | After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) to see if any remaining product elutes. This indicates the primary eluent was not polar enough. |
| Compound degradation on silica gel | As mentioned previously, if the compound is sensitive to the acidic nature of silica, it may degrade during the purification process.[3] Perform a 2D TLC to confirm stability.[2] |
| Volatility | While this specific compound is not extremely volatile, ensure that rotary evaporation is performed at a moderate temperature and pressure to avoid loss of product. |
Question 4: The NMR spectrum of my purified product shows a broad singlet, indicative of an acidic impurity. What is this impurity and how can I remove it?
Answer:
This is a classic sign of hydrolysis. The ester functionality of your product can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-fluorophenyl)acetic acid, especially if exposed to acidic or basic conditions, or even just moisture, over time.
Identification and Removal Strategy:
-
Impurity: 2-bromo-2-(4-fluorophenyl)acetic acid.
-
Removal: This acidic impurity can be easily removed with a mild basic wash before chromatography.
-
Protocol: Dissolve the crude product in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5] The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. Be cautious and vent the separatory funnel frequently, as CO₂ gas will be evolved. Afterward, proceed with drying the organic layer and purifying by column chromatography. The acidic impurity has a high affinity for silica gel and will not elute under normal-phase conditions.[5]
-
Frequently Asked Questions (FAQs)
What is the recommended primary purification method for Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
Flash column chromatography using silica gel is the most effective and widely used method for purifying this compound.[2][5] It allows for the efficient removal of both more polar and less polar impurities. A typical procedure involves using a gradient elution with a hexane/ethyl acetate solvent system.[4][6]
What are the most common impurities to expect from the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as ethyl 2-(4-fluorophenyl)acetate.
-
Over-brominated Products: Formation of poly-brominated species can occur, though it is less common for α-bromination of esters.[7]
-
Hydrolysis Product: 2-bromo-2-(4-fluorophenyl)acetic acid, as discussed in the troubleshooting section.[5]
-
Residual Bromine: Causes discoloration.[2]
How should I monitor the progress of the column chromatography?
Thin-Layer Chromatography (TLC) is the essential tool for monitoring the purification.[2][3]
-
Procedure: Spot each collected fraction on a TLC plate. It is also crucial to spot your crude starting material and, if available, a pure reference standard of the product. This allows you to identify which fractions contain the pure product, which contain mixtures, and which contain only impurities. Combine the pure fractions for solvent removal.
What are the ideal storage conditions for Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
This compound can be sensitive to moisture, which can lead to hydrolysis.[8] It is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C for long-term stability.
Is it possible to purify this compound by distillation or recrystallization?
-
Distillation: As an ester, purification by vacuum distillation is a potential method, particularly to remove non-volatile impurities.[9] The boiling point is reported as 140 °C at 5 mmHg. However, chromatography is generally superior for removing structurally similar impurities.
-
Recrystallization: This technique is only suitable for compounds that are solid at room temperature. Ethyl 2-bromo-2-(4-fluorophenyl)acetate is typically a colorless to pale-yellow liquid, making recrystallization an unsuitable primary purification method.[5]
General Purification & Analysis Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Welcome to the technical support resource for researchers, scientists, and professionals in drug development utilizing Ethyl 2-bromo-2-(4-fluorophenyl)acetate in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products. Our aim is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving Ethyl 2-bromo-2-(4-fluorophenyl)acetate, especially in a Reformatsky reaction?
A1: The primary application of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is in the Reformatsky reaction to generate β-hydroxy esters. However, due to the reactive nature of the starting material and the organozinc intermediate, several side products can arise. The most common are:
-
Wurtz-Type Coupling Product: Diethyl 2,3-bis(4-fluorophenyl)succinate.
-
Elimination Product: Ethyl 2-(4-fluorophenyl)acrylate.
-
Hydrolysis Product: 2-Bromo-2-(4-fluorophenyl)acetic acid.
-
Reformatsky Reagent Dimer: A self-condensation product of the organozinc intermediate.
Understanding the reaction mechanisms that lead to these impurities is the first step in mitigating their formation.
Q2: I am observing a significant amount of a high molecular weight impurity in my mass spectrometry analysis. Could this be a Wurtz-type coupling product?
A2: Yes, a high molecular weight species is often the Wurtz-type coupling product, Diethyl 2,3-bis(4-fluorophenyl)succinate . This side reaction is particularly prevalent when the zinc metal used in the Reformatsky reaction is not sufficiently activated or when there are high local concentrations of the starting bromoester.[1] The mechanism involves the reaction of the formed organozinc intermediate (Reformatsky reagent) with another molecule of the starting bromoester in a nucleophilic substitution-like fashion.
To confirm the identity of this side product, you can compare its spectroscopic data with the expected values for Diethyl 2,3-bis(4-fluorophenyl)succinate.
| Spectroscopic Data | Expected Values for Diethyl 2,3-bis(4-fluorophenyl)succinate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-6.90 (m, 8H, Ar-H), 4.10-3.90 (m, 4H, OCH₂CH₃), 3.80-3.60 (m, 2H, Ar-CH), 1.10-0.90 (m, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172-170 (C=O), 163-160 (d, J=245 Hz, C-F), 132-130 (d, J=8 Hz, Ar-C), 130-128 (Ar-C), 116-114 (d, J=21 Hz, Ar-C), 62-60 (OCH₂), 50-48 (Ar-CH), 15-13 (CH₃) |
| IR (thin film, cm⁻¹) | ~2980 (C-H), ~1735 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1230 (C-F), ~1170 (C-O) |
| MS (ESI+) | m/z [M+Na]⁺ calculated for C₂₀H₂₀F₂NaO₄⁺, found. |
Note: The exact chemical shifts and coupling constants can vary depending on the diastereomer formed (meso or dl).[2]
Troubleshooting Guide: Minimizing Side Product Formation
Issue 1: Formation of Wurtz-Type Coupling Product
Causality: The formation of the Wurtz-type dimer, Diethyl 2,3-bis(4-fluorophenyl)succinate, is often a consequence of poorly activated zinc or improper reaction setup.[3] If the zinc surface is passive (coated with zinc oxide), the formation of the organozinc intermediate will be slow. This leads to a scenario where a small amount of the formed reactive organozinc species is in the presence of a large excess of the unreacted bromoester, favoring the coupling side reaction.[1]
Preventative Measures & Troubleshooting:
-
Zinc Activation: This is a critical step. The passivating zinc oxide layer must be removed to ensure a rapid and efficient formation of the Reformatsky reagent.[4] Several methods can be employed:
-
Acid Washing: Briefly wash the zinc dust or turnings with dilute HCl, followed by rinsing with water, ethanol, and then anhydrous ether, and drying under vacuum.[5]
-
Chemical Activation: Use of activating agents like iodine (a few crystals), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can be very effective.[5][6] These agents react with the zinc surface to expose fresh, reactive metal.
-
Rieke Zinc: For particularly challenging substrates, highly reactive Rieke zinc, prepared by the reduction of a zinc salt, can be used.[5]
-
-
Slow Addition: Add the solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate slowly to the suspension of activated zinc. This maintains a low concentration of the bromoester, ensuring that it preferentially reacts with the zinc surface rather than the newly formed organozinc intermediate.[1]
-
Solvent Choice: Use a polar aprotic solvent like THF or 1,4-dioxane. These solvents are effective at solvating the organozinc intermediate, which can help to reduce its tendency to engage in side reactions.[6][7]
Experimental Protocol: Zinc Activation with Iodine
-
Place zinc dust or turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a few crystals of iodine.
-
Gently heat the flask under a nitrogen atmosphere until the purple color of the iodine vapor disappears.
-
Cool the flask to room temperature before proceeding with the addition of the bromoester.
Caption: Wurtz-type coupling as a side reaction.
Issue 2: Formation of Elimination Product
Causality: The formation of Ethyl 2-(4-fluorophenyl)acrylate is a result of an elimination reaction, where a base removes the α-proton and the bromide is eliminated. While the organozinc intermediate is not strongly basic, other bases present in the reaction mixture, or the use of strongly basic conditions in subsequent steps, can promote this side reaction. The presence of the electron-withdrawing ester group increases the acidity of the α-proton, making it susceptible to abstraction.
Preventative Measures & Troubleshooting:
-
Choice of Base: If a base is required for the reaction, a non-nucleophilic, sterically hindered base is preferred to minimize both nucleophilic attack and elimination.[8] Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at lower temperatures can help to minimize the formation of the acrylate byproduct.
-
Anhydrous Conditions: The presence of water can lead to the formation of hydroxide ions under certain conditions, which can act as a base to promote elimination. Ensure all reagents and solvents are rigorously dried.[9]
Caption: Base-promoted elimination side reaction.
Issue 3: Hydrolysis of the Ester
Causality: As with any ester, Ethyl 2-bromo-2-(4-fluorophenyl)acetate is susceptible to hydrolysis to the corresponding carboxylic acid, 2-Bromo-2-(4-fluorophenyl)acetic acid, in the presence of water and either acid or base.[10][11] This can be a problem during the reaction if wet solvents or reagents are used, or during the aqueous workup if conditions are not carefully controlled.
Preventative Measures & Troubleshooting:
-
Use of Anhydrous Solvents and Reagents: This is the most effective way to prevent hydrolysis during the reaction. Solvents should be freshly distilled from an appropriate drying agent, and reagents should be of high purity and handled under an inert atmosphere.[9]
-
Controlled Workup: During the aqueous workup, use a mildly acidic solution (e.g., saturated aqueous ammonium chloride) to quench the reaction. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Temperature of Workup: Perform the aqueous workup at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.
Experimental Protocol: Anhydrous Solvent Preparation
-
Set up a distillation apparatus that has been flame- or oven-dried.
-
Add the solvent (e.g., THF) and a suitable drying agent (e.g., sodium/benzophenone).
-
Distill the solvent under an inert atmosphere (nitrogen or argon).
-
Collect the freshly distilled, anhydrous solvent directly into the reaction flask or a dry storage flask.
Caption: Acid or base-catalyzed hydrolysis of the ester.
References
-
J&K Scientific LLC. (2021). Reformatsky Reaction. Retrieved from [Link]
- Fürstner, A. (1989). The Reformatsky Reaction. Synthesis, 1989(08), 571-590.
- Picotin, G., & Miginiac, P. (1987). The use of trimethylchlorosilane in the activation of zinc for the Reformatsky reaction. Journal of Organic Chemistry, 52(21), 4796-4797.
- Dunstan, T. D., & Jackson, R. F. W. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2078-2091.
-
Byju's. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
- Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
- Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32.
-
Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Organic Chemistry Portal. Retrieved from [Link]
- Coeffard, V., Beaudet, I., & Quintard, J. P. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction.
- Gholap, A. R., & Chavan, A. P. (2003). Microwave-Promoted Synthesis of β-Hydroxyesters by the Reformatsky Reaction in the Absence of Solvent. Journal of Chemical Research, 2003(6), 355-356.
-
Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. Retrieved from [Link]
-
JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
- Reddy, C. R., & Kumar, M. S. (2007). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Tetrahedron Letters, 48(42), 7429-7432.
-
The Royal Society of Chemistry. (2017). General Method. Retrieved from [Link]
- Nita, L. E., & Isac, L. (2010).
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Dunstan, T. D., & Jackson, R. F. W. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Amine Base Promoted P-Elimination in a-Bromo Ester Substrates. Retrieved from [Link]
-
ResearchGate. (2020). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]
-
Pro-Lehrsysteme. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Retrieved from [Link]
-
Reddit. (2025). Wurtz coupling. Retrieved from [Link]
-
YouTube. (2021). Determination of reaction rate, order and molecularity of ethylacetate hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Blaise reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blaise Reaction. Retrieved from [Link]
-
YouTube. (2020). Elimination of Alpha Bromides. Retrieved from [Link]
-
ResearchGate. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. Retrieved from [Link]
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- 6. DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent - Google Patents [patents.google.com]
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- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. uv.es [uv.es]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance reaction yield and purity. This compound is a valuable building block in medicinal chemistry and organic synthesis, making robust and high-yield synthetic routes essential.[1]
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing Ethyl 2-bromo-2-(4-fluorophenyl)acetate is the α-bromination of its precursor, ethyl 2-(4-fluorophenyl)acetate. The target hydrogen atom is located at the benzylic position, which is activated towards both free-radical and acid-catalyzed halogenation due to the stability of the resulting intermediate.
The primary challenge in this synthesis is achieving high selectivity for the desired mono-brominated product while minimizing common side reactions, such as di-bromination and electrophilic aromatic substitution on the electron-rich fluorophenyl ring.
Core Mechanisms: Understanding the 'Why'
Two principal mechanisms can be exploited for this transformation. The choice of reagents and conditions will dictate which pathway is favored.
Free-Radical Bromination
This is often the preferred method for benzylic bromination due to its high selectivity. The reaction proceeds via a free-radical chain mechanism, typically initiated by light (hv) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][3] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals (Br•), which helps to suppress side reactions.[3]
The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction.[4]
References
"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" stability and storage conditions
Welcome to the technical support guide for Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this versatile reagent. Understanding its properties is crucial for ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
A1: For optimal long-term stability, Ethyl 2-bromo-2-(4-fluorophenyl)acetate should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at a temperature of 2-8°C.[1][2] This corresponds to standard refrigeration. The inert atmosphere is critical to prevent slow degradation from atmospheric moisture and oxygen.
Q2: What is the typical appearance of this compound, and what do signs of degradation look like?
A2: Fresh, high-purity Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a colorless to pale-yellow or yellow-brown liquid.[1][3] Signs of degradation can include a significant darkening of the color, the formation of a precipitate, or a noticeable change in viscosity. If you observe any of these changes, it is advisable to re-analyze the purity of the compound before use.
Q3: Can this compound be stored at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, short-term storage at ambient temperature is generally acceptable, for instance, during shipping or routine handling on the benchtop.[1] However, prolonged exposure to higher temperatures, light, and moisture should be avoided to minimize the risk of degradation.
Q4: What are the main degradation pathways for Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
A4: The primary degradation pathway of concern is hydrolysis. The ester functional group is susceptible to hydrolysis, especially in the presence of water, which can be exacerbated by acidic or basic conditions. This reaction would yield 2-bromo-2-(4-fluorophenyl)acetic acid and ethanol. Additionally, as an α-bromo ester, it can be sensitive to light and may undergo slow decomposition over time.
Q5: Is Ethyl 2-bromo-2-(4-fluorophenyl)acetate sensitive to moisture?
A5: Yes, α-bromo esters are known to be moisture-sensitive.[4][5] Moisture can lead to hydrolysis of the ester linkage. Therefore, it is crucial to handle the compound under dry conditions and store it in a tightly sealed container, preferably with a desiccant or under an inert atmosphere.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving Ethyl 2-bromo-2-(4-fluorophenyl)acetate that may be related to its stability and storage.
| Observed Problem | Potential Cause Related to Stability/Storage | Recommended Action |
| Low reaction yield or incomplete conversion | The reagent may have partially degraded due to improper storage (e.g., exposure to moisture or prolonged storage at room temperature). | 1. Verify Purity: Before use, especially after long-term storage, check the purity of the compound using techniques like GC-MS or ¹H NMR. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent further hydrolysis. |
| Formation of unexpected byproducts | The presence of degradation products, such as the corresponding carboxylic acid from hydrolysis, can lead to side reactions. | 1. Identify Byproducts: Analyze the reaction mixture using LC-MS or GC-MS to identify the byproducts. If the hydrolyzed acid is detected, it confirms reagent degradation. 2. Purify the Reagent: If a fresh bottle is unavailable, consider purifying the existing stock by distillation under reduced pressure. However, this should be done with caution due to the compound's reactivity. |
| Inconsistent results between batches | This could be due to variations in the purity of different batches of the reagent, potentially arising from differences in storage history. | 1. Standardize Storage: Implement a strict storage protocol for all batches of the reagent (2-8°C, inert atmosphere). 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a basic method to assess the purity of Ethyl 2-bromo-2-(4-fluorophenyl)acetate and check for the presence of the common hydrolysis byproduct, 2-bromo-2-(4-fluorophenyl)acetic acid.
Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Micropipette
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic peaks of the ethyl ester group (a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm).
-
Observe the methine proton (CHBr) signal, typically a singlet around 5.2-5.3 ppm.
-
Inspect the aromatic region for the signals corresponding to the 4-fluorophenyl group.
-
The presence of a broad singlet in the 10-12 ppm region could indicate the carboxylic acid proton of the hydrolysis byproduct. The methine proton of the acid will also have a slightly different chemical shift than the ester.
-
Integrate the peaks to quantify the level of any significant impurities.
-
Logical Workflow for Troubleshooting
Below is a flowchart to guide the troubleshooting process when encountering issues potentially related to the stability of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Caption: Troubleshooting workflow for issues with Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
References
-
Spearhead Worldwide. (n.d.). MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
-
Beilstein Journal of Organic Chemistry. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from [Link]
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
-
PubChem. (n.d.). Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Scaling Up Ethyl 2-bromo-2-(4-fluorophenyl)acetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a critical building block in medicinal chemistry and organic synthesis.[1] However, its preparation, typically via α-bromination of an activated methylene group, presents unique challenges upon scale-up.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to ensure both success and safety in your scale-up endeavors.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield is significantly lower upon scale-up, or the reaction stalls completely. What are the likely causes?
Answer: A drop in yield is one of the most common and frustrating challenges in scaling up a reaction. Several factors, often negligible at the bench, become critical at larger volumes.
-
Cause 1: Inefficient Radical Initiation: Most lab-scale syntheses of this compound employ a free-radical bromination using N-Bromosuccinimide (NBS). This reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to start the chain reaction.[2]
-
Insight: On a larger scale, inefficient mixing or poor heat transfer can create "cold spots" in the reactor, preventing the initiator from decomposing uniformly to generate the necessary radicals. Furthermore, initiators have a specific half-life at a given temperature; if the reactor takes too long to reach the target temperature, a significant portion of the initiator may be consumed before the brominating agent is added or fully dispersed.
-
Solution:
-
Stirring & Baffling: Ensure your reactor is equipped with an appropriate agitator and baffles to create turbulent flow, guaranteeing homogenous temperature and reagent distribution.
-
Initiator Addition Strategy: Consider adding the initiator in portions throughout the reaction or as a solution to ensure a steady concentration of radicals.
-
Verify Reagent Quality: Always use fresh, high-purity NBS and initiator. NBS can degrade over time, and old AIBN or BPO may have lost its potency.[2][3]
-
-
-
Cause 2: Impurities in Starting Material or Solvent:
-
Insight: Trace amounts of radical scavengers (like certain antioxidants or other impurities) in the starting ester or solvent can terminate the radical chain reaction, effectively halting the bromination.
-
Solution: Ensure the starting material, Ethyl 2-(4-fluorophenyl)acetate, is of high purity. If necessary, purify the solvent before use. For instance, common impurities in ethyl acetate include water, ethanol, and acetic acid, which can be removed by washing and drying.[4]
-
-
Cause 3: Poor Light Penetration (for Photo-initiated Reactions):
-
Insight: If the reaction is initiated by UV light, scale-up presents a significant challenge as the path length for light increases dramatically. The reaction mixture's opacity can prevent light from penetrating beyond the outer layer, leaving the bulk of the material unreacted.
-
Solution: For large-scale reactions, chemical initiation (AIBN, BPO) is generally more reliable and scalable than photochemical methods.[5] If photochemistry is unavoidable, specialized reactors with high surface areas or internal light sources are required.
-
Question 2: I'm observing significant byproduct formation, specifically a di-brominated product and what appears to be bromination on the aromatic ring. How can I improve selectivity?
Answer: Selectivity is key to a successful and economical synthesis. The formation of these byproducts points to issues with stoichiometry and reaction control.
-
Cause 1: Di-bromination (Formation of Ethyl 2,2-dibromo-2-(4-fluorophenyl)acetate):
-
Insight: The product, an α-bromo ester, is itself susceptible to further bromination, especially if localized high concentrations of the brominating agent exist or if the reaction is allowed to run for too long after the starting material is consumed. This is often an issue of poor mass transfer.
-
Solution:
-
Controlled Reagent Addition: Add the brominating agent (e.g., solid NBS) slowly and in portions to the reaction mixture. A continuous, slow addition of a solution of the brominating agent is even better for maintaining low, steady concentrations.
-
Monitor the Reaction: Use in-process controls (e.g., TLC, GC, or HPLC) to monitor the disappearance of the starting material. Quench the reaction as soon as full conversion is achieved to prevent over-bromination.[3]
-
Stoichiometry: Use a slight excess, but not a large one, of the starting ester relative to the brominating agent if di-bromination is a persistent issue. A molar ratio of NBS to substrate around 1.1:1.0 is a common starting point.[6]
-
-
-
Cause 2: Aromatic Ring Bromination:
-
Insight: While the desired reaction is a free-radical substitution at the benzylic position, conditions that favor electrophilic aromatic substitution can lead to bromination on the electron-rich 4-fluorophenyl ring.[7] This can be triggered by the presence of acidic impurities (which can polarize the Br-Br bond in Br₂ if it forms from NBS decomposition) or the use of polar, protic solvents. Anisole, a similar electron-rich aromatic compound, readily undergoes bromination on the ring.[8]
-
Solution:
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor the formation of ionic intermediates required for electrophilic substitution.
-
Control Acidity: Ensure the reaction medium remains non-acidic. The succinimide byproduct from NBS is slightly acidic, but typically does not cause issues unless significant hydrolysis occurs.
-
-
Question 3: The workup and purification are proving difficult on a larger scale. I'm struggling to remove succinimide and unreacted NBS.
Answer: Purification is often the bottleneck in scaling up. A simple bench-top chromatography is rarely feasible for multi-kilogram production.
-
Problem 1: Removing Succinimide Byproduct:
-
Insight: Succinimide, the byproduct of NBS, is soluble in many organic solvents but also has some water solubility.
-
Solution:
-
Filtration: After cooling the reaction mixture, the succinimide often precipitates and can be removed by filtration.
-
Aqueous Wash: A subsequent wash of the organic layer with water or a dilute basic solution (e.g., 5% sodium bicarbonate) can remove residual succinimide. Be cautious, as a basic wash can potentially hydrolyze the desired ester product if contact time is prolonged or the base is too concentrated.
-
-
-
Problem 2: Removing Unreacted NBS:
-
Insight: NBS is an oxidizer and its presence in the final product is unacceptable.[9][10]
-
Solution:
-
Quenching: Before the main workup, quench any unreacted NBS by adding a mild reducing agent, such as a sodium bisulfite or sodium thiosulfate solution, until the mixture no longer tests positive with starch-iodide paper.
-
Aqueous Wash: Follow the quench with aqueous washes to remove the resulting salts.
-
-
-
Problem 3: Final Product Purification:
-
Insight: The final product is a high-boiling liquid.[1]
-
Solution: Vacuum Distillation is the most effective industrial method for purifying the final product. After the washes and drying of the organic layer, the solvent can be removed under reduced pressure, and the crude product can be distilled under high vacuum to separate it from non-volatile impurities and any close-boiling byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for a scalable synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
The most common and scalable method is the α-bromination of Ethyl 2-(4-fluorophenyl)acetate using N-Bromosuccinimide (NBS) as the brominating agent and AIBN as a chemical initiator in a non-polar solvent like cyclohexane or CCl₄. This avoids the handling of highly corrosive liquid bromine and the scalability issues of photochemical reactions.[2] An alternative, the Hell-Volhard-Zelinsky (HVZ) reaction, involves brominating the corresponding carboxylic acid followed by esterification.[11][12][13] While effective, this adds an extra step to the synthesis.
Q2: What are the most critical safety precautions for handling the reagents on a multi-kilogram scale?
Scaling up introduces significant safety risks. Adherence to strict safety protocols is non-negotiable.
-
N-Bromosuccinimide (NBS):
-
Hazard: NBS is a strong oxidizer and can intensify fires.[9][10] It is also corrosive and causes severe skin burns and eye damage.[14][15] Inhalation of dust is extremely destructive to respiratory tissues.[14]
-
Handling:
-
Wear a full protective suit, chemical-resistant gloves (Nitrile rubber is suitable), and face shield/goggles.[9][14][16]
-
Handle in a well-ventilated area, preferably in a fume hood or with localized exhaust ventilation to avoid dust formation.[14][15]
-
Keep away from combustible materials, heat, sparks, and open flames.[9][10]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[14]
-
-
-
AIBN (Azobisisobutyronitrile):
-
Hazard: AIBN is thermally unstable and can decompose violently if heated. It is also toxic.
-
Handling: Store refrigerated and add to the reaction vessel at a temperature well below its decomposition point. Avoid grinding or creating dust.
-
-
General Precautions:
-
Exotherm Control: The reaction can be exothermic. Ensure the reactor has an adequate cooling system (e.g., a cooling jacket) and that reagents are added at a controlled rate to manage the heat output.
-
Emergency Equipment: Ensure safety showers, eyewash stations, and appropriate fire extinguishers (avoid dry chemical extinguishers for oxidizer fires) are readily accessible.[10]
-
Q3: What are the typical storage and handling conditions for the final product, Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
The product is a colorless to yellow liquid.[1][17] It is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[17]
-
Storage: Store in a cool, dry place, typically under an inert atmosphere at 2-8°C, in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[1][17]
-
Handling: Use standard personal protective equipment (gloves, goggles, lab coat). Handle in a well-ventilated area.
Experimental Protocol & Data
Protocol: Scalable Synthesis via NBS Bromination
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet with Ethyl 2-(4-fluorophenyl)acetate (1.0 eq) and cyclohexane (10 L per kg of ester).
-
Inerting: Purge the reactor with nitrogen and begin stirring.
-
Heating: Heat the mixture to reflux (approx. 80-85°C).
-
Initiation: Once at a stable reflux, add the first portion of AIBN (0.01 eq).
-
NBS Addition: Begin the portion-wise addition of NBS (1.1 eq) over 2-3 hours. Maintain a gentle reflux throughout the addition. Add subsequent portions of AIBN (4 x 0.01 eq) every 30 minutes after starting the NBS addition.
-
Monitoring: After the final addition of NBS, continue to reflux the mixture for an additional 1-2 hours. Monitor the reaction progress by GC, checking for the disappearance of the starting material.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to 0-5°C. The succinimide byproduct will precipitate. Filter the solid and wash the filter cake with cold cyclohexane.
-
Quenching & Workup: Transfer the filtrate to a separate vessel. Wash the organic solution sequentially with:
-
10% aqueous sodium bisulfite solution (to quench any remaining NBS).
-
Saturated aqueous sodium bicarbonate solution.
-
Brine (saturated aqueous NaCl).
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield Ethyl 2-bromo-2-(4-fluorophenyl)acetate as a colorless to pale yellow liquid.
Data Summary: Impact of Conditions on Reaction Outcome
| Parameter | Condition A (Optimized) | Condition B (Poor Control) | Expected Outcome |
| Solvent | Cyclohexane | Ethanol | A: Higher selectivity for α-bromination. B: Potential for side reactions and ring bromination. |
| NBS eq. | 1.1 | 1.5 | A: Good yield, minimal di-bromination. B: High risk of di-bromination. |
| Addition | Slow, portion-wise | Single, rapid addition | A: Controlled exotherm, high selectivity. B: Runaway reaction risk, poor selectivity. |
| Monitoring | GC/TLC every 30 min | None | A: Optimal reaction time, prevents byproduct formation. B: Risk of incomplete reaction or over-bromination. |
Visualizations
Reaction Mechanism: Free-Radical Bromination
Caption: Free-radical mechanism for NBS bromination.
Troubleshooting Workflow: Low Reaction Yield
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 5. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor | Semantic Scholar [semanticscholar.org]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. carlroth.com [carlroth.com]
- 17. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 [sigmaaldrich.com]
Technical Support Center: Analysis of Byproducts in the Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the analysis of byproducts generated during the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. As a key intermediate in pharmaceutical research, ensuring its purity is paramount.[1] This document is structured to address common issues encountered during synthesis, focusing on the identification and mitigation of reaction byproducts.
I. Understanding the Main Reaction: α-Bromination
The synthesis of ethyl 2-bromo-2-(4-fluorophenyl)acetate typically involves the α-bromination of ethyl 2-(4-fluorophenyl)acetate. A common method for this transformation is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5] While the HVZ reaction traditionally applies to carboxylic acids, its principles can be adapted for esters. The reaction proceeds through the formation of an enol or enolate intermediate, which then reacts with a brominating agent.[2][3][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely byproducts?
Low yields and the presence of multiple products are common challenges in α-bromination reactions.[6] The primary byproducts often include unreacted starting material, di-brominated products, and products of aromatic ring bromination.
Potential Byproducts and Their Causes:
| Byproduct | Likely Cause | Mitigation Strategy |
| Unreacted Ethyl 2-(4-fluorophenyl)acetate | Insufficient brominating agent, low reaction temperature, or inadequate reaction time. | Increase the equivalents of the brominating agent, optimize the reaction temperature, and monitor the reaction progress by TLC to ensure completion. |
| Ethyl 2,2-dibromo-2-(4-fluorophenyl)acetate | Excess of the brominating agent or prolonged reaction times. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise and monitor the reaction closely. |
| Ethyl 2-bromo-2-(bromo-4-fluorophenyl)acetate isomers | Harsh reaction conditions (high temperature) or the presence of a Lewis acid catalyst that can promote electrophilic aromatic substitution.[7] | Maintain a controlled reaction temperature. Avoid strong Lewis acid catalysts if aromatic bromination is a competing pathway. |
| Ethyl 4-fluoromandelate | Hydrolysis of the product during workup or purification. | Ensure anhydrous conditions during the reaction and use neutral or slightly acidic washing steps during the workup. |
Q2: I suspect my product is contaminated with a di-brominated species. How can I confirm its presence and quantify it?
The formation of di-brominated byproducts is a common issue. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying such impurities.
Analytical Workflow for Byproduct Identification:
Caption: Workflow for GC-MS analysis of reaction byproducts.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z.
-
-
Data Analysis:
-
The mass spectrum of the desired product, ethyl 2-bromo-2-(4-fluorophenyl)acetate, will show a characteristic molecular ion peak and isotopic pattern for one bromine atom.
-
The di-brominated byproduct will exhibit a molecular ion peak that is 78.9 m/z units higher and a distinct isotopic pattern corresponding to two bromine atoms.
-
Q3: Aromatic ring bromination is a significant side reaction in my process. How can I minimize it?
Aromatic bromination competes with the desired α-bromination, especially under certain conditions. The 4-fluoro substituent is an ortho-, para- director.
Strategies to Enhance Selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, particularly when initiated by light or a radical initiator for benzylic brominations.
-
Reaction Conditions: Running the reaction at lower temperatures can disfavor the higher activation energy pathway of aromatic substitution.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents may suppress ionic pathways that lead to aromatic bromination.
Visualizing Reaction Pathways:
Caption: Competing reaction pathways in the synthesis.
Q4: I am using HPLC for in-process control. What are the recommended conditions for separating the main product from its key byproducts?
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring reaction progress and assessing purity.[8] A reversed-phase method is generally effective.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This method should provide good separation between the starting material, the desired product, and more polar (e.g., hydrolyzed) or less polar (e.g., di-brominated) byproducts.
Troubleshooting Guide: A Systematic Approach
When encountering issues, a logical, step-by-step approach is crucial for efficient problem-solving.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]
-
Hell volhard zelinsky reaction, mechanism and examples. Chemistry Notes. [Link]
-
Hell Volhard Zelinsky Reaction Mechanism. sathee jee. [Link]
-
The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
-
A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. National Institutes of Health. [Link]
-
ethyl bromoacetate. Organic Syntheses Procedure. [Link]
-
Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Minimizing impurities in "Ethyl 2-bromo-2-(4-fluorophenyl)acetate" applications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7). This document is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in minimizing impurities during its synthesis and application. As a crucial building block in pharmaceutical and agrochemical research, ensuring the high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredients (APIs).[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and handling of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, competing side reactions, or losses during workup and purification.
Root Cause Analysis and Solutions:
-
Incomplete Bromination: The α-bromination of the parent ester, ethyl (4-fluorophenyl)acetate, can be sluggish.
-
Mechanism Insight: The reaction typically proceeds via an enol or enolate intermediate.[4] The formation of this intermediate is the rate-limiting step. For esters, enolization is less favorable than for ketones, requiring carefully chosen conditions.[4][5]
-
Solution: Consider using a classic approach like the Hell-Volhard-Zelinskii (HVZ) reaction on the corresponding carboxylic acid followed by esterification. The HVZ reaction uses PBr₃ and Br₂ to convert the carboxylic acid into an acid bromide, which enolizes more readily, facilitating α-bromination.[5] Subsequent addition of ethanol will yield the desired ethyl ester.
-
-
Side Reactions:
-
Hydrolysis: The ester is susceptible to hydrolysis back to the carboxylic acid, especially if water is present under acidic or basic conditions during workup.
-
Solution: Ensure all reagents and solvents are anhydrous. During the aqueous workup, use cold, dilute solutions and minimize contact time. A wash with a weak base like sodium bicarbonate solution can neutralize acidic catalysts but should be performed swiftly to prevent base-catalyzed hydrolysis.[6]
-
-
Purification Losses:
-
Distillation: As the compound has a high boiling point (120-130 °C at 5 mmHg), decomposition can occur if distillation is performed at atmospheric pressure or if the temperature is too high.[1]
-
Solution: Always perform distillation under a high vacuum. Ensure the distillation apparatus is efficient to minimize the time the compound spends at high temperatures.
-
Q2: The final product is yellow to brown, but the literature describes it as colorless. What causes this discoloration and how can I prevent it?
Discoloration is almost always due to the presence of trace impurities, most commonly residual bromine or degradation byproducts.
Root Cause Analysis and Solutions:
-
Residual Bromine (Br₂): Bromine is a dark reddish-brown liquid, and even trace amounts can impart a significant yellow or brown tint.
-
Solution: During the workup, introduce a quenching step. After the reaction is complete, add a reducing agent like a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine. The disappearance of the bromine color is a good visual indicator of completion.
-
-
Degradation Products: The compound can degrade upon exposure to light, heat, or air over extended periods, forming colored impurities. The bromine atom makes the alpha-carbon highly reactive and susceptible to elimination or substitution reactions.[7][8]
-
Solution:
-
Minimize Light Exposure: Protect the reaction mixture and the final product from direct light by using amber glass vessels or wrapping flasks in aluminum foil.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9][10]
-
Proper Storage: Store the purified product at the recommended temperature of 2-8°C under an inert atmosphere.[9][10]
-
-
Q3: My analytical data (NMR/GC) shows a significant peak corresponding to the unbrominated starting material. How do I drive the reaction to completion?
The presence of starting material, ethyl (4-fluorophenyl)acetate, indicates an incomplete reaction.
Root Cause Analysis and Solutions:
-
Insufficient Brominating Agent: Incorrect stoichiometry is a common error.
-
Solution: Ensure that the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is used in a slight molar excess (e.g., 1.05-1.1 equivalents). Ensure the purity of the brominating agent; for instance, NBS should be recrystallized if it has been stored for a long time.
-
-
Ineffective Initiation/Catalysis: Radical brominations using NBS require an initiator (like AIBN or benzoyl peroxide), while acid-catalyzed reactions require a sufficient amount of catalyst.
-
Solution:
-
For NBS brominations, ensure the radical initiator is fresh and added at the correct temperature to initiate the reaction.
-
For acid-catalyzed reactions, ensure the catalyst is active and present in a sufficient quantity.
-
-
-
Sub-optimal Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ¹H NMR). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Caption: A flowchart to guide impurity troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect and how can I identify them?
Identifying potential impurities is key to developing a robust purification and analysis strategy.
| Impurity Name | Chemical Structure | Common Source | Primary Identification Method |
| Ethyl (4-fluorophenyl)acetate | C₁₀H₁₁FO₂ | Unreacted starting material | GC-MS, ¹H NMR (singlet at ~3.6 ppm for -CH₂-) |
| (4-fluorophenyl)acetic acid | C₈H₇FO₂ | Hydrolysis of the ester starting material | HPLC, ¹H NMR (disappearance of ethyl signals, broad -COOH peak) |
| Bromo(4-fluorophenyl)acetic acid | C₈H₆BrFO₂ | Hydrolysis of the final product | HPLC, LC-MS |
| Ethyl dibromo(4-fluorophenyl)acetate | C₁₀H₉Br₂FO₂ | Over-bromination (less common) | GC-MS (characteristic isotopic pattern for Br₂), ¹H NMR |
Q2: Which analytical technique is best for assessing the purity of my final product?
The choice of analytical method depends on the specific requirements for sensitivity, specificity, and available equipment. Purity is typically reported as ≥95% (GC).[1]
| Method | Principle | Advantages | Disadvantages |
| GC-FID | Separation by boiling point and volatility; detection by flame ionization. | High resolution for volatile impurities, robust, quantitative. | Requires compound to be thermally stable; less structural information. |
| HPLC-UV | Separation by polarity on a stationary phase; detection by UV absorbance. | Excellent for non-volatile impurities (e.g., acids), high sensitivity. | Can be more complex to develop methods; mobile phase consumption. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy. | Provides detailed structural information, can quantify impurities with an internal standard. | Lower sensitivity compared to GC/HPLC; overlapping signals can complicate analysis. |
A comparative guide for a similar compound suggests that both HPLC-UV and GC-FID can achieve excellent linearity (R² > 0.999) and accuracy (97-103% recovery).[11] For routine purity checks, GC-FID is often preferred due to its simplicity and robustness for this type of molecule.
Q3: What are the optimal storage and handling conditions for this compound?
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a reactive alkylating agent and should be handled with care.[8][12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][9][10] This minimizes degradation from moisture, oxygen, and heat.
-
Handling:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The vapors can be irritating to the eyes.[6]
-
Handle in a well-ventilated fume hood to avoid inhalation.
-
Avoid contact with strong bases, acids, and oxidizing agents.
-
Protocols and Methodologies
Protocol 1: General Synthesis and Purification Workflow
This workflow outlines the key stages for producing high-purity Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Caption: A generalized workflow for synthesis and purification.
Protocol 2: GC-FID Method for Purity Analysis
This protocol is a starting point for developing a quantitative purity assessment method, adapted from best practices for similar aromatic esters.[11]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.
-
-
Quantification:
-
Purity is determined by area percent calculation. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
-
For higher accuracy, use a reference standard to create a calibration curve.
-
References
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]
-
Natelson, S., & Gottfried, S. (1941). Ethyl bromoacetate. Organic Syntheses, 21, 42. doi:10.15227/orgsyn.021.0042. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate CAS No.: 1296223-82-9. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha-Brominated Ester Definition. Retrieved from [Link]
-
McMurry, J. (2023). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl bromo(4-fluorophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
-
National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]
- 3. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | Benchchem [benchchem.com]
- 4. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 5. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fiveable.me [fiveable.me]
- 8. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 9. 712-52-7|Ethyl 2-bromo-2-(4-fluorophenyl)acetate|BLD Pharm [bldpharm.com]
- 10. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Welcome to the technical support guide for the synthesis and handling of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important organic intermediate.[1][2] As a key building block in medicinal chemistry and pharmaceutical research, its successful synthesis is crucial for the development of novel therapeutics.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Initiation & Progression
Q1: My α-bromination reaction of ethyl 4-fluorophenylacetate is not starting or is proceeding very slowly. What are the likely causes and how can I fix this?
A1: A sluggish or non-starting reaction is a common issue that can often be traced back to a few key factors related to the reaction mechanism, which typically proceeds via a radical or enolate pathway.
-
Insufficient Radical Initiation: If you are using N-Bromosuccinimide (NBS) as your brominating agent, the reaction often requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light (hν), especially for benzylic brominations.[3] The stability of the benzylic radical formed from ethyl 4-fluorophenylacetate is a driving force for this reaction.[4][5]
-
Troubleshooting Steps:
-
Verify Initiator Quality: Ensure your radical initiator is fresh. AIBN and benzoyl peroxide can decompose over time.
-
Initiator Concentration: Use a catalytic amount of the initiator (typically 1-5 mol%).
-
Light Source: If using photochemical initiation, ensure your UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel.
-
-
-
Inactive Brominating Agent: The quality of your NBS is critical. Over time, it can be contaminated with succinimide and trace amounts of HBr or Br2, which can sometimes be beneficial for initiation but in other cases may interfere.[4]
-
Troubleshooting Steps:
-
Use Fresh NBS: It is often recommended not to recrystallize NBS before a radical reaction, as trace acid can help initiate the process.[4] However, if you suspect gross contamination, using a fresh batch is advisable.
-
-
-
Inadequate Temperature: Many α-bromination reactions have a specific temperature requirement to overcome the activation energy.
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature. Some brominations of similar substrates show poor yields below 80°C.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
-
Q2: I'm observing the formation of multiple products, including di-brominated species and bromination on the aromatic ring. How can I improve the selectivity for the desired α-bromo ester?
A2: The formation of multiple products indicates a loss of selectivity, which can be influenced by the reaction conditions and the nature of the reactants.
-
Controlling Polyhalogenation: Di-bromination at the α-position or elsewhere can occur if the reaction is left for too long or if an excess of the brominating agent is used. Polyhalogenation is a common issue in radical halogenations.[6]
-
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount of the brominating agent (e.g., NBS). A slight excess (1.05-1.1 equivalents) is sometimes used to ensure full conversion of the starting material, but a large excess should be avoided.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
-
-
Preventing Aromatic Bromination: Bromination of the electron-rich 4-fluorophenyl ring is a possible side reaction, especially under conditions that favor electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: NBS is generally preferred for allylic and benzylic bromination as it provides a low, steady concentration of Br2, which favors radical pathways over electrophilic addition to the aromatic ring.[5][7]
-
Avoid Lewis Acids: Ensure no Lewis acid catalysts are present, as they will strongly promote electrophilic aromatic halogenation.[8]
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane, which are standard for radical brominations.
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Caption: Troubleshooting workflow for synthesis issues.
Workup and Purification
Q3: During the workup, I have a persistent yellow/orange color in my organic layer. What is this and how can I remove it?
A3: The color is likely due to residual bromine (Br2) or NBS. It is important to quench any unreacted brominating agent before concentrating the product.
-
Quenching Procedure:
-
Sodium Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na2S2O3).[9] The thiosulfate reduces elemental bromine to colorless bromide ions. You should see the color disappear.
-
Sodium Bicarbonate Wash: A wash with saturated aqueous sodium bicarbonate (NaHCO3) can also be used to neutralize any acidic byproducts, such as HBr, and can help quench remaining NBS.
-
Q4: My purified product is unstable and decomposes over time, turning yellow or brown. What are the proper storage conditions?
A4: Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a reactive compound and can be sensitive to light, heat, and moisture.
-
Storage Recommendations:
-
Temperature: Store the compound at low temperatures, typically between 0-8 °C.[1][10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Light: Keep the container in a dark place or use an amber vial to protect it from light, which can promote radical decomposition.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the ester and the bromo group.[11]
-
Safety Considerations
Q5: What are the primary safety hazards associated with Ethyl 2-bromo-2-(4-fluorophenyl)acetate and the reagents used in its synthesis?
A5: Safety is paramount. Both the product and the reagents used in its synthesis pose significant hazards.
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate:
-
This compound is a lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[12][13]
-
It is harmful if swallowed and may cause respiratory irritation.[10][11]
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]
-
-
Brominating Agents (NBS, Br2):
-
N-Bromosuccinimide (NBS): An irritant and corrosive. Handle with care.
-
Bromine (Br2): Highly toxic, corrosive, and volatile. It can cause severe burns upon contact and is extremely dangerous if inhaled. All manipulations should be done in a fume hood.
-
-
Solvents and Reagents:
-
Many organic solvents are flammable. Keep away from ignition sources.[14]
-
Acids and bases used in the workup are corrosive.
-
Table 1: Key Reagent and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point | Storage Conditions |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | C10H10BrFO2 | 261.09 | Colorless to yellow liquid[1] | 120-130 °C / 5 mmHg[1] | 0-8 °C, inert atmosphere[1][10] |
| Ethyl 4-fluorophenylacetate | C10H11FO2 | 182.19 | Colorless liquid | ~235 °C | Room Temperature |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | White to off-white solid | Decomposes | Room Temperature, dry |
Experimental Protocol: Synthesis via Radical Bromination
This section provides a general, step-by-step methodology for the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate using NBS.
Materials:
-
Ethyl 4-fluorophenylacetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
10% Aqueous Sodium Thiosulfate
-
Saturated Aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluorophenylacetate (1.0 eq) in CCl4.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be initiated with a UV lamp if necessary.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (until the organic layer is colorless), saturated aqueous sodium bicarbonate, and brine.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[1]
Reaction Mechanism Visualization
The following diagram illustrates the free radical mechanism for the bromination of ethyl 4-fluorophenylacetate using NBS and a radical initiator.
Caption: Free radical bromination mechanism.
This guide is intended to provide a comprehensive resource for troubleshooting the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their synthetic procedures, improve yields, and ensure the safe handling of these valuable chemical compounds.
References
-
University of Rochester, Department of Chemistry. Workup for Removing Bromine or Iodine. [Link]
-
MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. [Link]
-
Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
-
Reddit. Question about use of bromine (experimental procedure). [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Master Organic Chemistry. What is Allylic Bromination?. [Link]
-
Science Forums. Preventing a bromination reaction from going radical. [Link]
-
Experimental Methods 1. Bromination Methods. [Link]
-
Bromination of Arene. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. [Link]
-
NJ.gov. HAZARD SUMMARY - ETHYL BROMOACETATE. [Link]
-
Filo. Write a detailed mechanism for the bromination of ethyl phenylacetate (1) with NBS. [Link]
-
PubChem. Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. [Link]
-
Reddit. Bromination Help. [Link]
-
NIH. Synthetic Access to Aromatic α-Haloketones. [Link]
-
Reddit. Where does bromine go and why?. [Link]
-
Reddit. Alpha halogenation. [Link]
-
Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Ataman Kimya. ETHYL BROMOACETATE. [Link]
-
Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]
- Google Patents.
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
YouTube. Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. [Link]
-
PubChem. Ethyl 2-(4-bromophenyl)acetate. [Link]
-
Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
-
YouTube. Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 10. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 [sigmaaldrich.com]
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Technical Support Center: Purification of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 2-bromo-2-(4-fluorophenyl)acetate by column chromatography. As a reactive α-bromo ester, this compound presents unique stability challenges on standard silica gel that require careful consideration to achieve high purity and yield. This document moves beyond a simple protocol to explain the underlying chemical principles and provide robust troubleshooting strategies based on field-proven experience.
Part 1: Foundational Knowledge & FAQs
This section addresses the most critical preliminary questions. Understanding these principles is essential before proceeding with any purification protocol.
Q1: My yield of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is very low after column chromatography, and I see multiple new spots on my TLC. What is happening?
A1: The most probable cause is the on-column degradation of your target compound. Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an α-bromo ester, a class of compounds known to be sensitive to the acidic nature of standard silica gel.[1] The silica surface contains acidic silanol groups (Si-OH) which can catalyze two primary degradation pathways:
-
Hydrolysis: Reaction with trace water in the solvent or on the silica to form 2-bromo-2-(4-fluorophenyl)acetic acid and ethanol.
-
Elimination: Loss of hydrogen bromide (HBr) to form an unsaturated byproduct.
A preliminary stability test is a self-validating and non-negotiable step. Before committing your entire batch, dissolve a small amount of the crude material in your chosen eluent, add a pinch of silica gel, and monitor the mixture by TLC over 30-60 minutes.[2] If new spots appear, your compound is unstable on silica under these conditions.
Q2: What are the typical impurities I should expect from the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate?
A2: Understanding potential impurities is key to designing an effective purification strategy. Common impurities include:
-
Starting Material: Unreacted ethyl 2-(4-fluorophenyl)acetate. This is typically less polar than the brominated product.
-
Di-bromo Compound: The product of over-bromination, which will be significantly less polar than your target compound.
-
Hydrolysis Product: 2-bromo-2-(4-fluorophenyl)acetic acid, formed either during the reaction workup or on the column. This is a highly polar, acidic impurity that will likely streak or remain at the baseline on the TLC plate.[3]
-
Residual Bromine: If N-bromosuccinimide (NBS) or Br₂ was used for bromination, residual bromine can impart a yellow or brown color.[4][5]
Q3: How do I select and optimize the mobile phase for my column?
A3: The selection of the mobile phase (eluent) is performed using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.3 and 0.4 , ensuring it moves off the baseline but allows for separation from impurities.[2]
A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate .[6][7][8]
-
Start with a 9:1 Hexane:Ethyl Acetate mixture.
-
If the Rf is too high (compound runs too fast), decrease the polarity by moving to a 95:5 or 98:2 ratio.
-
If the Rf is too low (compound stays near the baseline), increase the polarity by testing 8:2, 7:3, or 1:1 ratios.[3]
Remember, the polarity of the mobile phase is inversely related to the retention on the polar silica gel stationary phase. A more polar compound will have a stronger affinity for the silica gel and thus a lower Rf value.[9]
Part 2: Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps to mitigate the known stability issues of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Protocol 1: Column Chromatography with Neutralized Silica Gel
1. Pre-Purification Workup:
-
Before chromatography, wash the crude organic extract with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities like bromoacetic acid.[3]
-
If the solution has a persistent yellow/brown color, a wash with a 5% aqueous sodium bisulfite solution can be used to quench residual bromine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Preparation of the Stationary Phase:
-
Neutralization (Optional but Recommended): To minimize degradation, silica gel can be deactivated. Create a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Add 1% triethylamine (v/v) relative to the solvent volume, stir for 5 minutes, and use this slurry to pack the column. The triethylamine will neutralize the acidic sites on the silica.
3. Column Packing (Wet-Packing Method):
-
Secure a glass column vertically and ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]
-
Fill the column about one-third full with the initial, non-polar eluent.
-
Slowly pour the silica gel slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[3]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[3]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Loading Recommended):
-
Dry loading provides superior resolution compared to wet loading, especially if the compound has limited solubility in the eluent.[11]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a portion of dry silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10][11]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add your optimized eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin elution at a steady drip rate.
-
Collect the eluting solvent in a series of numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.
6. Analysis and Product Isolation:
-
Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate to determine which contain your purified product.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Part 3: Visualization & Data
Workflow for Purification
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Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Para-Substituted Bromoacetates in Nucleophilic Substitution Reactions
For professionals in chemical research and drug development, understanding the nuances of reaction kinetics is paramount. The ability to modulate reaction rates by altering substrate structure is a cornerstone of efficient synthesis and the rational design of bioactive molecules. Bromoacetates and their derivatives are versatile alkylating agents, frequently employed in the synthesis of pharmaceuticals and other high-value organic compounds. Their reactivity, however, is not uniform and is profoundly influenced by their substitution pattern.
This guide provides an in-depth comparison of the reactivity of a series of para-substituted bromoacetates in the context of bimolecular nucleophilic substitution (SN2) reactions. We will delve into the underlying electronic principles, present a robust experimental framework for quantifying these effects, and interpret the resulting data through the lens of linear free-energy relationships.
Theoretical Framework: The SN2 Reaction and Electronic Effects
The reaction between a bromoacetate and a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack").[2][4]
This process moves through a high-energy trigonal bipyramidal transition state, where the α-carbon is momentarily pentacoordinate. In this state, a partial negative charge is distributed across the incoming nucleophile and the outgoing bromide ion.[2] The stability of this transition state is the primary determinant of the reaction's activation energy and, consequently, its rate.
When the bromoacetate substrate contains a para-substituted phenyl ring (e.g., para-substituted phenacyl bromides, Ar-CO-CH₂Br), the electronic properties of the substituent (X) can significantly influence the stability of this transition state.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the reaction center. This delocalization of the partial negative charge in the transition state is a stabilizing effect. A more stable transition state corresponds to a lower activation energy, thus accelerating the reaction.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the reaction center. This intensifies the negative charge in the transition state, leading to destabilization, a higher activation energy, and a slower reaction rate.[5]
The Hammett Equation: Quantifying Substituent Effects
The relationship between substituent electronic character and reaction rate can be quantified using the Hammett equation.[6][7] This cornerstone of physical organic chemistry provides a linear free-energy relationship:
log(kₓ / kн) = σρ
Where:
-
kₓ is the rate constant for the reaction with substituent X.
-
kн is the rate constant for the unsubstituted reference reaction (X = H).
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a substituent (positive for EWGs, negative for EDGs).[7][8]
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.[7]
For the SN2 reaction of para-substituted bromoacetates, we anticipate a positive ρ value . This signifies that the reaction is accelerated by electron-withdrawing groups (positive σ), which is consistent with a mechanism involving the stabilization of a negatively charged transition state.
Experimental Design and Protocol
To validate the theoretical principles, a series of kinetic experiments can be performed. The objective is to determine the second-order rate constants for the reaction of various para-substituted bromoacetates with a chosen nucleophile.
Materials & Reagents
-
Substrates: A series of para-substituted phenacyl bromides (p-X-C₆H₄COCH₂Br), where X = -NO₂, -CN, -Cl, -H, -CH₃, -OCH₃.
-
Nucleophile: Sodium thiophenoxide (NaSPh) in methanol. Thiophenoxide is a strong nucleophile suitable for SN2 reactions, and its disappearance can be monitored.
-
Solvent: Anhydrous methanol, purified by standard procedures.[9]
-
Equipment: UV-Vis spectrophotometer, constant-temperature water bath, volumetric flasks, pipettes, and cuvettes.
Detailed Experimental Protocol
This protocol uses the "method of initial rates" by monitoring the reaction under pseudo-first-order conditions, which simplifies the kinetic analysis.[10][11]
-
Preparation of Solutions:
-
Prepare a 0.01 M stock solution of sodium thiophenoxide in anhydrous methanol.
-
Prepare 0.1 M stock solutions for each of the para-substituted phenacyl bromide substrates in anhydrous methanol. A 10-fold excess of the substrate ensures pseudo-first-order kinetics with respect to the nucleophile.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the sodium thiophenoxide solution to determine its wavelength of maximum absorbance (λmax).
-
-
Kinetic Run (Example for one substrate):
-
Place 3 mL of the 0.1 M phenacyl bromide solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer set to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate for 10 minutes.[12][13]
-
To initiate the reaction, rapidly inject 0.3 mL of the thermostatted 0.01 M sodium thiophenoxide solution into the cuvette, mix quickly by inversion, and immediately begin recording the absorbance at λmax as a function of time.
-
Collect data for at least three reaction half-lives.
-
-
Data Analysis:
-
The reaction is pseudo-first-order. A plot of ln(Absorbance) versus time (s) will yield a straight line.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [Substrate] .
-
Repeat the entire procedure for each of the para-substituted substrates to obtain their respective second-order rate constants.
-
Comparative Data and Analysis
The experimental protocol will yield a set of second-order rate constants that reflect the electronic influence of each para-substituent. The expected trend and data are summarized below.
Table 1: Reaction Rate Data for the SN2 Reaction of Para-Substituted Phenacyl Bromides with Sodium Thiophenoxide at 25°C (Hypothetical Data)
| Para-Substituent (X) | Hammett Constant (σₚ) | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate (kₓ/kн) | log(kₓ/kн) |
| -OCH₃ | -0.27 | 0.085 | 0.34 | -0.47 |
| -CH₃ | -0.17 | 0.14 | 0.56 | -0.25 |
| -H | 0.00 | 0.25 | 1.00 | 0.00 |
| -Cl | +0.23 | 0.63 | 2.52 | 0.40 |
| -CN | +0.66 | 2.80 | 11.2 | 1.05 |
| -NO₂ | +0.78 | 5.15 | 20.6 | 1.31 |
Interpretation of Results
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reaction rate.
-
The rate constant increases systematically as the substituent becomes more electron-withdrawing (from -OCH₃ to -NO₂).
-
The fastest reaction is observed with the strongly electron-withdrawing nitro group (-NO₂), while the slowest is with the electron-donating methoxy group (-OCH₃).
-
This trend directly supports the proposed SN2 mechanism, where the stabilization of the electron-rich transition state by EWGs lowers the activation energy.
Plotting log(kₓ/kн) against the Hammett σₚ values will produce a linear relationship, confirming the applicability of the Hammett equation to this system.
The slope of this line gives the reaction constant, ρ. A calculated positive slope would provide robust, quantitative evidence that the reaction proceeds through a transition state with a developing negative charge that is stabilized by electron-withdrawing substituents.
Conclusion
The reactivity of para-substituted bromoacetates in SN2 reactions is a predictable and quantifiable phenomenon governed by the electronic effects of the substituent. Electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state, while electron-donating groups have the opposite effect. This structure-activity relationship can be elegantly described by the Hammett equation, making it a powerful predictive tool for chemists. For researchers in drug development and process chemistry, a firm grasp of these principles is essential for optimizing synthetic routes, designing novel molecular scaffolds, and predicting the chemical behavior of complex organic molecules.
References
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Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175. [Link]
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Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47-53. [Link]
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Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]
-
Bickelhaupt, F. M., et al. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The journal of physical chemistry. A, 121(4), 935–945. [Link]
-
BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. BYJU'S The Learning App. [Link]
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Wikipedia. (2023). Hammett equation. Wikipedia, The Free Encyclopedia. [Link]
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Uggerud, E., et al. (2019). Steric and electronic effects in SN2 reactions. ResearchGate. [Link]
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Oxford Reference. (n.d.). Hammett equation. Oxford University Press. [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. BITS Pilani K K Birla Goa Campus server. [Link]
-
OpenStax. (2023). 11.2 The SN2 Reaction. Organic Chemistry. [Link]
-
Bickelhaupt, F. M., & Fernandez, I. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(10), 768-783. [Link]
-
Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. IX. The effect of bond strength on substituent effects on the structure of SN2 transition states. Canadian Journal of Chemistry, 57(11), 1354-1363. [Link]
-
Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses Procedure. [Link]
-
University of Calgary. (n.d.). Unit 4: Free Energy Relationships. University of Calgary Chemistry. [Link]
-
Pasadena City College. (n.d.). Experiment 3 Chemical Kinetics – Determining the Rate Equation. Pasadena City College Chemistry. [Link]
-
University of Texas at Dallas. (n.d.). Experiment 1 Determination of Rate Laws. University of Texas at Dallas Chemistry. [Link]
-
ResearchGate. (2019). Regioselective Synthesis of Para-Bromo Aromatic Compounds. Request PDF. [Link]
-
Chemistry LibreTexts. (2021). 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Chemistry LibreTexts. [Link]
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Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1 - Determination of Rate Laws. University of Texas at Dallas Chemistry. [Link]
-
ResearchGate. (2017). A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate. ResearchGate. [Link]
-
Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube. [Link]
-
Quora. (2017). Why do electronic factors have no significance effect on SN2 reactions? Quora. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Indian Academy of Sciences. (1986). Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 55-61. [Link]
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Royal Society of Chemistry. (2021). Rates of reaction – practical experiments | 16–18 chemistry. YouTube. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate and Its Derivatives
This guide provides an in-depth comparative analysis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate and its structurally related derivatives using fundamental spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. We will explore how subtle changes to the parent molecule manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for structural elucidation and differentiation.
The parent compound, Ethyl 2-bromo-2-(4-fluorophenyl)acetate, is a valuable building block in medicinal and synthetic organic chemistry.[1] Its unique combination of a stereogenic center bearing a bromine atom, a fluorinated aromatic ring, and an ethyl ester moiety makes it a versatile intermediate for creating complex molecules with potential biological activity.[1] Understanding its spectroscopic signature is the first step in reliably characterizing the novel compounds derived from it.
The Spectroscopic Benchmark: Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Before comparing derivatives, we must establish a baseline by thoroughly characterizing the parent compound.
-
Structure:
Figure 1. Chemical structure of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine coupling. The methine proton (α-carbon) is a key diagnostic signal, appearing as a singlet, whose chemical shift is influenced by the adjacent bromine and phenyl group. The ethyl ester group gives rise to a characteristic quartet and triplet.
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. Key signals include the carbonyl carbon of the ester, the α-carbon attached to bromine, and the aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet due to one-bond C-F coupling, a highly diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A strong absorption band around 1740-1760 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. Other important vibrations include C-F, C-Br, and C-O stretches.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. A critical feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3][4] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z), which is a definitive signature for a monobrominated compound.[2][3][4]
Comparative Analysis of Derivatives
To illustrate how spectroscopic techniques differentiate structurally similar molecules, we will analyze three hypothetical yet plausible derivatives and compare their data against the parent compound.
-
Derivative A: Ethyl 2-chloro-2-(4-fluorophenyl)acetate (Halogen Exchange)
-
Derivative B: Ethyl 2-bromo-2-(4-fluorophenyl-2-nitro)acetate (Aromatic Substitution)
-
Derivative C: tert-Butyl 2-bromo-2-(4-fluorophenyl)acetate (Ester Modification)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interactions with neighboring nuclei (spin-spin coupling). Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[5][6]
-
¹H NMR Comparison:
-
Derivative A (Cl vs. Br): Chlorine is more electronegative than bromine. This causes the α-methine proton in Derivative A to be slightly more deshielded, resulting in a downfield shift compared to the parent compound.
-
Derivative B (Nitro-substituted): The nitro (NO₂) group is a strong electron-withdrawing group. Its presence on the aromatic ring will significantly deshield the remaining aromatic protons, causing them to shift substantially downfield. The symmetry of the 4-fluorophenyl ring is also broken, leading to more complex splitting patterns.
-
Derivative C (tert-Butyl ester): The primary change will be in the aliphatic region. The quartet and triplet of the ethyl group will be replaced by a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl group.
-
-
¹³C NMR Comparison:
-
Derivative A (Cl vs. Br): The α-carbon in Derivative A will experience a different electronic environment. While chlorine is more electronegative, the "heavy atom effect" of bromine can sometimes cause an upfield shift. Direct comparison is key, but a noticeable shift in the α-carbon signal is expected.
-
Derivative B (Nitro-substituted): The electron-withdrawing NO₂ group will cause a downfield shift for the aromatic carbons, particularly the carbon it is attached to (C-NO₂) and the carbons ortho and para to it.
-
Derivative C (tert-Butyl ester): The ethyl ester carbons (-CH₂- and -CH₃) will be replaced by signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The comparison focuses on shifts in characteristic absorption frequencies.
-
Derivative A (Cl vs. Br): The C-Halogen stretching frequency will change. The C-Cl stretch typically appears at a higher frequency (wavenumber) than the C-Br stretch.
-
Derivative B (Nitro-substituted): The most dramatic change will be the appearance of two new, strong absorption bands characteristic of the nitro group: one for the asymmetric stretch (approx. 1500-1570 cm⁻¹) and one for the symmetric stretch (approx. 1300-1370 cm⁻¹).
-
Derivative C (tert-Butyl ester): The C=O stretching frequency may shift slightly due to the different electronic effect of the tert-butyl group compared to the ethyl group, but this change is often subtle.
Mass Spectrometry (MS)
MS provides crucial information on molecular weight and elemental composition, particularly through isotopic patterns.
-
Derivative A (Cl vs. Br): The molecular weight will decrease. The key diagnostic difference is the isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] Therefore, Derivative A will show an M⁺ and M+2 peak cluster with a characteristic 3:1 intensity ratio, a clear distinction from the 1:1 ratio of the brominated parent compound.
-
Derivative B (Nitro-substituted): The molecular weight will increase by the mass of the NO₂ group minus the hydrogen it replaced. The isotopic pattern for bromine (1:1 M⁺ to M+2) will remain.
-
Derivative C (tert-Butyl ester): The molecular weight will increase. The bromine isotopic pattern will persist. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) to form a protonated carboxylic acid, which would be a prominent peak in the spectrum.
Data Summary and Visualization
The following table summarizes the expected key spectroscopic data for the parent compound and its derivatives, highlighting the diagnostic differences.
| Compound | Key ¹H NMR Signal (α-H) | Key ¹³C NMR Signal (α-C) | Key IR Bands (cm⁻¹) | MS Isotopic Pattern (M⁺:M+2) |
| Parent Compound | ~5.2 ppm | ~45 ppm | ~1750 (C=O), ~1230 (C-F) | 1:1 |
| Derivative A (Cl) | Shifted slightly downfield | Shifted | ~1755 (C=O), ~750 (C-Cl) | 3:1 |
| **Derivative B (NO₂) ** | Shifted slightly downfield | Shifted | ~1750 (C=O), **~1540 & ~1350 (NO₂) ** | 1:1 |
| Derivative C (t-Bu) | ~5.2 ppm (minor shift) | ~45 ppm (minor shift) | ~1745 (C=O) | 1:1 |
Experimental Protocols & Workflows
Adherence to standardized protocols is critical for generating reproducible and trustworthy data.
General Spectroscopic Analysis Workflow
The logical flow from sample receipt to final data interpretation is crucial for efficient and accurate analysis.
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
Causality: Proper sample preparation is paramount for high-quality NMR spectra. Using a deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in a ¹H spectrum.[7] Filtering removes paramagnetic impurities and particulates that disrupt magnetic field homogeneity, preventing peak broadening.[8][9]
-
Sample Weighing: Accurately weigh 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the compound into a clean, dry vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[8][10] Ensure the sample is fully dissolved.
-
Filtration & Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[9]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F spectra according to the instrument's standard operating procedures. Use tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.[11]
Protocol 2: ATR-FTIR Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is a versatile technique that requires minimal sample preparation.[12][13] A background scan is essential to subtract the spectrum of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself, ensuring the resulting spectrum is only of the sample.
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[14] Take a background spectrum.
-
Sample Application:
-
For liquids: Place one or two drops of the neat sample directly onto the center of the ATR crystal.
-
For solids: Place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[15]
-
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[14]
Logical Pathway for Structural Elucidation from Spectra
This diagram illustrates the thought process a chemist follows to piece together a structure from the raw spectral data.
Caption: Logical pathway for structural elucidation.
Conclusion
The spectroscopic analysis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate and its derivatives demonstrates the power of a multi-technique approach to chemical characterization. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles that govern how molecular structure influences spectral output, researchers can confidently identify compounds, confirm reaction outcomes, and accelerate the drug discovery and development process. The key to success lies not just in acquiring the data, but in the rigorous, logical interpretation of the spectral information as a whole.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]
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Oxford Instruments. NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
University of Leicester. How to Prepare Samples for NMR. Retrieved from [Link]
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
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Schaller, C. P. ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. Retrieved from [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Save My Exams. (2025). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
Agilent Technologies. ATR-FTIR Sample Measurements. Retrieved from [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
Supporting Information. Analysis Data for Compounds. Retrieved from [Link]
-
Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(12), 2791. Retrieved from [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Berger, S. (2011). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics. Retrieved from [Link]
-
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Characterization and Comparative Analysis of Products from Ethyl 2-bromo-2-(4-fluorophenyl)acetate Reactions
An In-Depth Technical Guide for Researchers
This guide provides an in-depth analysis of the synthetic pathways originating from Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a versatile and highly valued intermediate in modern organic synthesis.[1][2] The presence of a reactive α-bromo ester and a fluorinated phenyl ring makes this reagent a strategic building block for introducing the 4-fluorophenylacetic acid motif into complex molecules, a common feature in pharmaceuticals and agrochemicals.[1][3][4] The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[5]
This document moves beyond a simple recitation of procedures to explore the causality behind experimental choices. We will dissect two primary and divergent reaction pathways—Nucleophilic Substitution and the Reformatsky Reaction—to provide a comparative framework for the products they yield. By understanding the mechanistic underpinnings and synthetic scope of each pathway, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Chapter 1: Nucleophilic Substitution Pathway: Forging Heteroatom Bonds
The most direct transformation of Ethyl 2-bromo-2-(4-fluorophenyl)acetate involves the displacement of the bromide, an excellent leaving group, by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, providing a reliable method for forming new carbon-heteroatom bonds at the α-position.
The choice of nucleophile dictates the final product, allowing for the synthesis of a diverse library of α-substituted (4-fluorophenyl)acetates. This pathway is fundamental for researchers looking to introduce varied functionality and modulate the physicochemical properties of a lead compound. For instance, O-alkylation of phenols yields ethers, reaction with thiols produces thioethers, and displacement with azide followed by reduction provides access to α-amino acids—all critical transformations in medicinal chemistry.
Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)-2-phenoxyacetate via O-Alkylation
This protocol provides a representative example of a nucleophilic substitution reaction using a phenolic nucleophile. The choice of a moderately weak base like potassium carbonate is crucial to deprotonate the phenol without promoting significant hydrolysis of the ester.
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile (MeCN, 100 mL).
-
Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.
-
Add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.2 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration through a pad of Celite.
-
Wash the solids thoroughly with ethyl acetate (3 x 30 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(4-fluorophenyl)-2-phenoxyacetate.
Caption: General workflow for nucleophilic substitution reactions.
Data Summary: Scope of Nucleophilic Substitution
The following table illustrates the versatility of this pathway with various nucleophiles. Yields and conditions are representative and may require optimization for specific substrates.
| Nucleophile (Nu-H) | Reagent/Base | Product Structure | Typical Yield |
| Phenol | K₂CO₃ | Ethyl 2-(4-fluorophenyl)-2-phenoxyacetate | 70-90% |
| Thiophenol | NaH | Ethyl 2-(4-fluorophenyl)-2-(phenylthio)acetate | 80-95% |
| Sodium Azide | NaN₃ | Ethyl 2-azido-2-(4-fluorophenyl)acetate | >90% |
| Aniline | Et₃N | Ethyl 2-(4-fluorophenyl)-2-(phenylamino)acetate | 50-70% |
| Diethylamine | K₂CO₃ | Ethyl 2-(diethylamino)-2-(4-fluorophenyl)acetate | 60-80% |
Chapter 2: The Reformatsky Reaction: Building Carbon-Carbon Bonds
The Reformatsky reaction offers a completely different synthetic outcome, focusing on the formation of a new carbon-carbon bond to produce β-hydroxy esters.[6] This classic organometallic reaction utilizes zinc metal to transform the α-bromo ester into a zinc enolate, which is nucleophilic enough to attack carbonyl compounds like aldehydes and ketones but generally unreactive towards esters, preventing self-condensation.[7]
Mechanism Insight: The reaction is initiated by the oxidative insertion of zinc dust into the carbon-bromine bond of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.[8] This forms an organozinc intermediate, the "Reformatsky enolate." This enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, proceeding through a six-membered chair-like transition state to add to the carbonyl carbon.[6] A final acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester.[8]
Caption: Key stages of the Reformatsky reaction mechanism.
This pathway is invaluable for constructing more complex carbon skeletons and is a cornerstone of aldol-type chemistry.[8] The products are versatile intermediates for further transformations, such as dehydration to form α,β-unsaturated esters or oxidation to β-keto esters.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-phenylpropanoate
This protocol details a typical Reformatsky reaction with benzaldehyde as the electrophile. Activation of the zinc is a critical step for ensuring a timely reaction initiation.
Methodology:
-
Place zinc dust (2.0 eq) in a 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Activate the zinc by stirring with a small crystal of iodine in dry THF (20 mL) under nitrogen until the iodine color disappears. Alternatively, wash with 1 M HCl, water, ethanol, and ether, then dry under vacuum.
-
Add a solution of benzaldehyde (1.0 eq) in dry THF (30 mL) to the flask.
-
Prepare a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.5 eq) in dry THF (50 mL) and add it to the dropping funnel.
-
Add a small portion of the bromoester solution to the reaction flask and gently warm to initiate the reaction (an exothermic response should be observed).
-
Once initiated, add the remaining bromoester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until TLC analysis indicates consumption of the aldehyde.
-
Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-hydroxy ester.
Data Summary: Scope of the Reformatsky Reaction
This reaction is compatible with a broad range of aldehydes and ketones, as summarized below.
| Carbonyl Substrate | Product Structure | Typical Yield |
| Benzaldehyde | Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-phenylpropanoate | 75-90% |
| Acetone | Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-methylbutanoate | 60-80% |
| Cyclohexanone | Ethyl 2-(4-fluorophenyl)-2-(1-hydroxycyclohexyl)acetate | 70-85% |
| 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoate | 70-88% |
Chapter 3: A Comparative Guide to Product Classes and Synthetic Strategy
The choice between a nucleophilic substitution and a Reformatsky reaction depends entirely on the desired molecular architecture. The two pathways produce fundamentally different classes of compounds from the same starting material.
Caption: Divergent synthetic pathways from the starting material.
Performance and Strategic Comparison
| Feature | Nucleophilic Substitution Products | Reformatsky Reaction Products |
| Bond Formed | C-Heteroatom (C-O, C-S, C-N) | C-C |
| Key Co-Reagents | Nucleophiles (alcohols, thiols, amines, etc.) | Zinc, Aldehydes/Ketones |
| Product Core Structure | α-Substituted (4-fluorophenyl)acetate | β-Hydroxy-α-(4-fluorophenyl)acetate |
| Primary Synthetic Value | Introduction of diverse functional groups; property modulation. | Carbon skeleton elongation; creation of new stereocenters. |
| Key Alternatives | Buchwald-Hartwig amination, Ullmann condensation for C-N/C-O bonds. | Aldol reaction (using pre-formed enolates), Mukaiyama aldol addition.[8] |
Causality in Experimental Design:
-
For Nucleophilic Substitution: The primary consideration is the strength of the nucleophile versus its basicity. Strong, non-hindered nucleophiles work best. For weaker nucleophiles like phenols or alcohols, a non-nucleophilic base is required to generate the conjugate base in situ without competing in the substitution or hydrolyzing the ester.
-
For the Reformatsky Reaction: The critical factor is the activation and quality of the zinc. The reaction is often sensitive to moisture and requires anhydrous conditions. The reactivity of the carbonyl compound also plays a role; aldehydes are generally more reactive than ketones.
Alternative Synthetic Routes
While Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a powerful tool, alternative strategies exist for accessing similar product classes.
-
α-Aryl Esters (Substitution Analogs): Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between an aryl boronic acid and an α-halo ester, can also form the C-C bond needed for the core structure, offering an alternative to functionalizing a pre-made aryl acetate.[9]
-
β-Hydroxy Esters (Reformatsky Analogs): The classic Aldol reaction, using a pre-formed lithium or boron enolate of an ester, provides a powerful, often highly stereoselective, alternative to the Reformatsky reaction. However, the Reformatsky conditions are milder and tolerate a wider array of functional groups that are incompatible with highly basic lithium enolates.[7][8]
Conclusion
Ethyl 2-bromo-2-(4-fluorophenyl)acetate stands out as a versatile precursor for synthesizing high-value, fluorinated compounds. Its utility is defined by its capacity to undergo two mechanistically distinct and synthetically powerful transformations. The nucleophilic substitution pathway provides a direct and efficient route to a diverse range of α-functionalized esters, ideal for structure-activity relationship studies. In contrast, the Reformatsky reaction serves as a robust method for carbon-carbon bond formation, yielding β-hydroxy esters that are pivotal intermediates for building molecular complexity. A thorough understanding of these competing pathways, their experimental nuances, and the characterization of their respective products is essential for any researcher aiming to leverage this reagent in the fields of drug discovery and materials science.
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Understanding 4-Fluorophenylacetic Acid: Synthesis, Applications, and Sourcing . Dakota Ingredients. Available at: [Link]
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The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions . (2022). National Institutes of Health (NIH). Available at: [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. Available at: [Link]
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Recent developments in the asymmetric Reformatsky-type reaction . (2018). Beilstein Journals. Available at: [Link]
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Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation . (2018). ResearchGate. Available at: [Link]
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ETHYL BROMOACETATE . Ataman Kimya. Available at: [Link]
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A Researcher's Guide to Confirming the Structure of Ethyl 2-bromo-2-(4-fluorophenyl)acetate Adducts
This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of adducts derived from Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Strategic Importance of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly versatile synthetic intermediate, prized in medicinal and organic chemistry.[1][2] Its structure, featuring a reactive α-bromo ester and a fluorinated phenyl ring, makes it an ideal building block for creating complex molecules with potential biological activity.[1][2] The bromine atom is an excellent leaving group, readily participating in nucleophilic substitutions, while the α-position is activated for enolate formation, crucial for carbon-carbon bond-forming reactions.[1]
One of the most powerful applications of this reagent is in the Reformatsky reaction . This reaction involves the oxidative addition of zinc metal to the carbon-bromine bond, forming an organozinc intermediate, often called a Reformatsky enolate.[3][4] This enolate is a "soft" nucleophile, less reactive than Grignard reagents or lithium enolates, which allows it to react selectively with aldehydes and ketones without undesired side reactions like addition to the ester group.[4] The resulting adduct is typically a β-hydroxy ester, a valuable scaffold in pharmaceutical synthesis.
Given the importance of the final product's structure for its function, unambiguous confirmation is paramount. This guide will use the Reformatsky reaction adduct as a primary example to compare and contrast the premier analytical techniques for structural validation.
The Analytical Workflow: From Synthesis to Structural Proof
Confirming the structure of a newly synthesized adduct is a multi-step process that relies on assembling complementary data from various analytical techniques. Each method provides a unique piece of the structural puzzle. The overall workflow involves synthesizing the adduct, isolating the pure product, and then subjecting it to a battery of spectroscopic and crystallographic tests.
Figure 1: General workflow for the synthesis and structural confirmation of a chemical adduct.
Core Analytical Techniques: A Comparative Analysis
The three pillars of structural elucidation for organic molecules are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Below, we detail their application in confirming the structure of a model adduct: Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-phenylpropanoate , formed from the Reformatsky reaction of Ethyl 2-bromo-2-(4-fluorophenyl)acetate with benzaldehyde.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most direct method to confirm the molecular weight of the target adduct, providing strong evidence that the desired bond-forming reaction has occurred.
Causality of Choice: Soft ionization techniques like Electrospray Ionization (ESI) are preferred because they impart minimal energy to the molecule, reducing fragmentation and typically showing a clear molecular ion or a related adduct ion.[5] This is critical for confirming the mass of the intact molecule.
Interpreting the Spectrum:
-
Molecular Ion and Adducts: Instead of a simple molecular ion (M⁺), ESI-MS often reveals protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.[5][6] For our model compound (C₁₇H₁₇FO₃), the expected exact mass is 288.1162 g/mol . The high-resolution mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 289.1240 or [M+Na]⁺ at m/z 311.1059.
-
Absence of Bromine: A key confirmation of adduct formation is the disappearance of the characteristic bromine isotopic pattern. The starting material has a 1:1 ratio of peaks for ⁷⁹Br and ⁸¹Br (M and M+2). The absence of this pattern in the product is strong evidence of a successful substitution at the bromine-bearing carbon.
-
Fragmentation Analysis (MS/MS): Tandem MS can provide further structural proof. Common fragments for our model adduct would include the neutral loss of water (-18 Da) from the alcohol and the loss of the ethoxy group (-45 Da) from the ester.
-
Solution Preparation: Dissolve approximately 0.1-0.5 mg of the purified adduct in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be HPLC-grade to minimize contaminants.
-
Acidification (for Positive Ion Mode): Add a small drop (approx. 1-5 µL) of formic acid to the solution. This promotes the formation of the protonated species [M+H]⁺, which is readily detected in positive ion mode.
-
Dilution: Create a dilute solution for direct infusion, typically in the range of 1-10 µg/mL, by diluting the stock solution with the same solvent.
-
Analysis: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum.
NMR Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[7] It maps the chemical environment and connectivity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.
Causality of Choice: A combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture. ¹H NMR confirms the presence of key functional groups and their relative positions, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR verifies the integrity of the fluorophenyl group.
The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), integration, and multiplicity (splitting).
| Expected δ (ppm) | Integration | Multiplicity | Assignment | Rationale for Assignment |
| ~7.5 - 7.2 | 9H | Multiplet (m) | Ar-H | Protons on the two aromatic rings. |
| ~5.2 | 1H | Doublet (d) | Ph-CH (OH) | The new benzylic proton is adjacent to one other proton (CH-Ar) and deshielded by the hydroxyl group. |
| ~4.1 | 1H | Doublet (d) | Ar-CH -CO₂Et | The α-proton is adjacent to the new CH(OH) proton. |
| ~4.0 | 2H | Quartet (q) | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are split by the adjacent three methyl protons. |
| ~3.0 | 1H | Singlet (s) / Broad | -OH | The hydroxyl proton signal is often broad and may not show coupling. Its position is solvent-dependent. |
| ~1.0 | 3H | Triplet (t) | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split by the adjacent two methylene protons. |
-
¹³C NMR: This spectrum will confirm the presence of 17 distinct carbon environments (or fewer if there is symmetry). Key signals to look for are the ester carbonyl (C=O) around 170-175 ppm, the two carbons bonded to oxygen (CH-OH and O-CH₂) between 60-80 ppm, and the aromatic carbons between 115-140 ppm.
-
¹⁹F NMR: A single signal in the ¹⁹F NMR spectrum confirms that the fluorine atom on the phenyl ring is intact and provides information about its electronic environment.[8]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified adduct.
-
Solvent Addition: Place the sample in a clean, dry 5mm NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Cap the tube and gently invert it or use a vortex mixer until the sample is fully dissolved.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Analysis: Insert the tube into the NMR spectrometer spinner, adjust the depth, and place it in the magnet for analysis.
X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, solid-state structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[9]
Causality of Choice: This technique provides a direct visualization of the molecule's three-dimensional structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.[9][10] It definitively confirms atomic connectivity, bond lengths, bond angles, and stereochemical relationships.
The Process:
-
Crystal Growth: The most significant challenge is growing a high-quality single crystal of the adduct. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is recorded by a detector.[11]
-
Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map, from which the atomic positions are determined and refined to build the final molecular structure.
While powerful, this method is contingent on the ability to produce suitable crystals and provides no information about the molecule's behavior in solution.
Integrated Approach to Structural Confirmation
No single technique is sufficient. A trustworthy confirmation relies on the logical consistency of data from multiple sources.
Figure 2: Relationship between analytical techniques and the structural information they provide.
Conclusion: A Self-Validating System
The confirmation of an Ethyl 2-bromo-2-(4-fluorophenyl)acetate adduct structure is a systematic process. It begins with Mass Spectrometry to verify the correct molecular formula and confirm that the key bond-forming reaction has taken place. It proceeds to NMR Spectroscopy to meticulously map the molecular skeleton and the environment of each atom, confirming the expected connectivity. Finally, where absolute proof of 3D structure is needed, X-ray Crystallography provides the definitive answer. By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in their results, ensuring the scientific integrity of their work in drug discovery and development.
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PubChem. (n.d.). Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. Retrieved from [Link]
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Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
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Al-Harrasi, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9235-9243. Retrieved from [Link]
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Shcherbyna, R., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska Slov Farm, 70(4), 159-168. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]
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Han, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19695-19711. Retrieved from [Link]
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Chmelík, J., et al. (2007). Crystallization and preliminary X-ray diffraction analysis of the wild-type haloalkane dehalogenase DhaA and its variant DhaA13 complexed with different ligands. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 1), 20-23. Retrieved from [Link]
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A Comparative Guide to Ethyl 2-bromo-2-(4-fluorophenyl)acetate and Other Halogenated Phenylacetates for Advanced Synthesis
Introduction: The Strategic Importance of Halogenated Phenylacetates in Drug Discovery
For researchers, scientists, and drug development professionals, α-halogenated phenylacetic acid esters represent a class of exceptionally versatile synthetic intermediates.[1] Their intrinsic reactivity makes them powerful building blocks for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[2] The phenylacetate core is a common motif in biologically active molecules, and the ability to functionalize the benzylic α-carbon provides a direct route to diverse compound libraries.
This guide provides an in-depth comparison of Ethyl 2-bromo-2-(4-fluorophenyl)acetate against other halogenated phenylacetates. We will explore how the choice of halogen on both the α-carbon (the "reactive handle") and the phenyl ring (the "modulating anchor") profoundly influences synthetic outcomes and ultimate biological application. A particular focus is placed on the strategic role of the para-fluoro substituent, a modification frequently employed in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] By examining experimental data and reaction mechanisms, this guide aims to equip researchers with the insights needed to select the optimal building block for their specific synthetic challenges.
Physicochemical Properties: A Comparative Overview
The identity and position of halogen atoms on the phenylacetate scaffold dictate its physical properties. These characteristics, including molecular weight, boiling point, and density, are critical for reaction setup, purification, and scale-up.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | C₁₀H₁₀BrFO₂ | 261.09 | 120-130 / 5 mmHg[1] | Colorless to yellow liquid[1] |
| Ethyl 2-bromoacetate | C₄H₇BrO₂ | 167.00 | 168.5 / 760 mmHg[5] | Liquid |
| Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C₁₀H₁₀BrClO₂ | 277.54 | - | - |
| Ethyl 2-bromo-2-(4-bromophenyl)acetate | C₁₀H₁₀Br₂O₂ | 321.99 | 140 / 5 mmHg | Liquid |
| Ethyl 2-(4-bromophenyl)acetate | C₁₀H₁₁BrO₂ | 243.10 | - | Solid[6] |
Synthetic Strategies: Accessing α-Halogenated Phenylacetates
The primary route for synthesizing α-halogenated phenylacetates involves the selective halogenation of the corresponding phenylacetic acid, followed by esterification. The classic Hell-Volhard-Zelinsky (HVZ) reaction is a robust and widely used method for the α-bromination or α-chlorination of carboxylic acids.[7]
General Synthetic Workflow
The process begins with the activation of the carboxylic acid, typically with a phosphorus trihalide (e.g., PBr₃), to form an acyl halide intermediate. This intermediate readily enolizes, allowing for electrophilic attack by a halogen (e.g., Br₂) at the α-position. The resulting α-halo acyl halide is then esterified, often by reaction with an alcohol like ethanol, to yield the final product.
Caption: General workflow for the synthesis of ethyl α-bromophenylacetates.
Experimental Protocol: Synthesis of Ethyl 2-bromoacetate
This protocol, adapted from Organic Syntheses, outlines the foundational steps of bromination and subsequent esterification.[8]
-
Bromoacetic Acid Synthesis (HVZ Reaction):
-
In a 3-L flask equipped with a reflux condenser and dropping funnel, heat a mixture of glacial acetic acid (1 L), acetic anhydride (200 mL), and pyridine (1 mL) to boiling.
-
Remove the heat and add a small amount of bromine (~1 mL) to initiate the reaction.
-
Once the color disappears, add the remaining bromine (total 1124 g) at a rate that maintains a gentle reflux.
-
After the addition is complete, continue heating until the mixture becomes colorless.
-
Cool the mixture and carefully add water (75 mL) to quench the acetic anhydride.
-
Remove excess acetic acid and water under reduced pressure to yield crude bromoacetic acid.
-
-
Esterification:
-
Combine the crude bromoacetic acid (1 mole) with ethanol (excess, ~1.2 moles) and a suitable solvent like benzene in a flask equipped with a Dean-Stark trap or similar apparatus for water removal.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture, continuously removing the water-ethanol azeotrope that forms.
-
Monitor the reaction until water separation ceases.
-
Wash the reaction mixture with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation to obtain pure ethyl bromoacetate.
-
Comparative Reactivity Analysis
The utility of a halogenated phenylacetate is defined by its reactivity. The electronic nature of the substituents on the phenyl ring and the identity of the halogen at the α-position are the primary determinants of reaction outcomes.
Nucleophilic Substitution (S_N2) Reactions
The C(sp³)-Br bond at the α-position is the primary site of reactivity for compounds like ethyl 2-bromo-2-(4-fluorophenyl)acetate. It is highly susceptible to attack by a wide range of nucleophiles in a classic S_N2 mechanism.[9][10]
Causality Behind Reactivity:
-
α-Halogen Leaving Group Ability: The reaction rate is highly dependent on the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F.[11] Consequently, bromide is a better leaving group than chloride, making α-bromoacetates significantly more reactive than their α-chloro counterparts in S_N2 reactions.
-
Influence of Phenyl Substituents: Electron-withdrawing groups (like -F, -Cl, -NO₂) on the phenyl ring can slightly increase the electrophilicity of the α-carbon, potentially accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can have a retarding effect. Kinetic studies on the reaction of ethyl bromoacetate with substituted phenoxyacetate ions show that electron-releasing substituents facilitate the reaction.[12]
Caption: Generalized mechanism for an S_N2 reaction at the α-carbon.
Comparative Performance in Nucleophilic Substitution
| α-Halophenylacetate | Relative Reactivity | Rationale |
| Ethyl 2-bromo -2-(4-fluorophenyl)acetate | High | Excellent leaving group (Br⁻). Electron-withdrawing F-group slightly enhances electrophilicity. |
| Ethyl 2-chloro -2-(4-fluorophenyl)acetate | Moderate | Poorer leaving group (Cl⁻) compared to bromide, resulting in slower reaction rates. |
| Ethyl 2-bromo-2-phenylacetate | High | Excellent leaving group (Br⁻). Baseline reactivity without electronic influence from ring substituents. |
Palladium-Catalyzed Cross-Coupling Reactions
While the α-halogen is primed for substitution, halogens on the phenyl ring are ideal handles for cross-coupling reactions. This comparison focuses on phenylacetates halogenated on the aromatic ring, as this is the most common application of reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.[13]
Reactivity Principles:
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[13] The reactivity is therefore governed by the C(sp²)-X bond strength, leading to a predictable trend.
Reactivity Order: Aryl-Iodide > Aryl-Bromide > Aryl-Chloride >> Aryl-Fluoride[14][15]
The Sonogashira Coupling: A Case Study
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a cornerstone of modern synthesis.[16][17] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Comparative Performance in Sonogashira Coupling
| Substrate | Typical Conditions | Relative Efficiency |
| Ethyl 2-(4-iodo phenyl)acetate | Pd/Cu catalyst, room temp, short reaction time | Very High |
| Ethyl 2-(4-bromo phenyl)acetate | Pd/Cu catalyst, mild heating (40-80°C) may be required | High |
| Ethyl 2-(4-chloro phenyl)acetate | Requires specialized ligands (e.g., bulky phosphines), higher temps | Moderate to Low |
Experimental Protocol: General Sonogashira Cross-Coupling of an Aryl Bromide
This generalized protocol is based on established procedures for the coupling of aryl bromides.[14][18]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., Ethyl 2-(4-bromophenyl)acetate, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., diisopropylamine or triethylamine, ~7.0 eq) and the terminal alkyne (1.1 eq) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with saturated aqueous ammonium chloride, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Decisive Advantage: The Role of the 4-Fluoro Substituent
The choice to use Ethyl 2-bromo-2-(4-fluorophenyl)acetate is often driven by the unique and powerful attributes of the fluorine atom in a medicinal chemistry context.[19] While it behaves as a mild electron-withdrawing group synthetically, its impact on biological properties is profound.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). Placing a fluorine atom at the para-position of a phenyl ring effectively blocks that site from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[3] This can significantly increase a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative yet has a van der Waals radius similar to hydrogen.[4] Its substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its target.[20]
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site.[21] This can lead to enhanced binding affinity and target selectivity.[3]
Conclusion
The family of halogenated phenylacetates offers a rich toolbox for chemical synthesis. The choice of reagent must be a strategic one, guided by the intended reaction and the desired properties of the final product.
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate stands out as a premier building block for medicinal chemistry. It combines a highly reactive α-bromo handle, ideal for introducing diversity via nucleophilic substitution , with a para-fluoro group that confers significant metabolic and binding advantages to the target molecule.[1]
-
For cross-coupling reactions , the reactivity is dictated by the halogen on the aromatic ring. Aryl iodides and bromides are the substrates of choice for reliable and high-yielding transformations under mild conditions, while aryl chlorides present a greater synthetic challenge.
Ultimately, a deep understanding of the structure-reactivity relationships outlined in this guide allows researchers to harness the full potential of these halogenated building blocks, paving the way for the efficient and logical synthesis of next-generation pharmaceuticals and advanced materials.
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Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications. 21
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. 20
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Sonogashira Coupling. NROChemistry. 14
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Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7. Sigma-Aldrich.
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Ethyl 2-(4-bromo-3-fluorophenyl)acetate. MySkinRecipes. 2
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Reactions of Ethyl 2-(3-bromophenyl)-2-oxoacetate with Nucleophiles. Benchchem. 22
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Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. 9
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Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences. 12
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Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem. 18
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Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. PubChem. 23
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ethyl bromoacetate. Organic Syntheses. 8
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Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. 7
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Sonogashira coupling. Wikipedia. 16
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Ethyl 2-bromo-(4-bromophenyl)acetate 97. Sigma-Aldrich.
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Ethyl 2-(4-bromo-3-fluorophenyl)acetate CAS No.: 1296223-82-9. BOC Sciences. 24
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Sonogashira Coupling. Organic Chemistry Portal. 17
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A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction. ResearchGate. 25
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Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing.
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ethyl 2-bromoacetate | CAS#:105-36-2. Chemsrc. 5
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Write the reactions to show how you can use a nucleophilic substitution reaction of ethyl bromide... Homework.Study.com. 10
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Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9. Biosynth. 26
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Ethyl 2-(4-bromo-3-fluorophenyl)acetate. MySkinRecipes. 27
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712-52-7|Ethyl 2-bromo-2-(4-fluorophenyl)acetate. BLDpharm. 28
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Show how you would accomplish the following synthetic conversions. Pearson. 29
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Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Benchchem. 30
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A Comprehensive Review of Halogenated Phenylalanine Derivatives. Benchchem. 31
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reactivity comparison of halogenated anilines in cross-coupling. Benchchem. 13
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Ethyl 2-(4-bromophenyl)acetate. Fluorochem. 6
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Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogenated Furans. Benchchem. 15
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Summary of Suzuki cross-coupling reactions of halogenated N-alkyl PTZ,... ResearchGate. 32
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Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. 33
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. 11
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An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. 34
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STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate. 35
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Stability study of alpha-bromophenylacetic acid. Charles Explorer. 36
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Method for synthesizing bromoethyl acetate. Google Patents. 37
-
5445-25-0|Ethyl 2-bromo-2-(4-chlorophenyl)acetate. BLDpharm. 38
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A Senior Application Scientist's Guide to the Enhanced Efficacy of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in the Reformatsky Reaction
Introduction: The Strategic Value of α-Aryl-α-bromoesters in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the ability to forge new carbon-carbon bonds with precision and control is paramount. Among the vast toolkit available to the synthetic chemist, the Reformatsky reaction stands out as a robust and versatile method for synthesizing β-hydroxy esters, crucial intermediates for a myriad of complex molecules.[1] This guide focuses on a particularly strategic reagent, Ethyl 2-bromo-2-(4-fluorophenyl)acetate , and explores its efficacy in this cornerstone reaction.
Our objective is to provide an in-depth, evidence-based comparison of this fluorinated aryl bromoester with its simpler, non-arylated counterpart, Ethyl bromoacetate. Through this analysis, we will elucidate the profound impact of the 4-fluorophenyl substituent on reaction kinetics, stability of intermediates, and overall yield. This guide is intended for researchers and drug development professionals seeking to optimize their synthetic routes and leverage the unique chemical properties imparted by fluorine substitution.
The Reformatsky Reaction: A Mechanistic Overview
The classical Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester, forming an organozinc intermediate known as a Reformatsky enolate.[1][2] This enolate is sufficiently nucleophilic to attack a carbonyl electrophile, such as an aldehyde or ketone. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[3]
One of the key advantages of the Reformatsky enolate is its relatively low basicity compared to Grignard reagents or lithium enolates.[1] This "softer" nature prevents undesired side reactions like self-condensation of the ester or deprotonation of acidic protons on the carbonyl substrate, broadening the reaction's scope and functional group tolerance.[4]
Caption: Generalized Mechanism of the Reformatsky Reaction.
Comparative Efficacy Analysis: Ethyl 2-bromo-2-(4-fluorophenyl)acetate vs. Ethyl bromoacetate
The primary distinction between our topic compound and the traditional Ethyl bromoacetate lies in the substitution at the α-carbon. The presence of the 4-fluorophenyl group introduces significant electronic and steric effects that influence the reaction's course.
The Electronic Impact of the 4-Fluorophenyl Group
The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect is crucial in two ways:
-
Stabilization of the Enolate: The inductive pull of the fluorine atom, transmitted through the phenyl ring, helps to stabilize the negative charge on the α-carbon of the zinc enolate intermediate. This increased stability can lead to a higher effective concentration of the enolate at equilibrium, potentially accelerating the subsequent nucleophilic attack.
-
Increased Acidity of the α-Proton: While the Reformatsky reaction does not proceed via deprotonation, the increased acidity of the α-proton in the parent ester is an indicator of the electronic stabilization provided by the fluorophenyl group.
Experimental Performance Comparison
While no single study presents a direct side-by-side comparison under identical conditions, we can collate representative data from the literature to build a compelling performance overview. The following table summarizes typical yields for Reformatsky reactions involving Ethyl bromoacetate and highlights the expected performance of its fluorinated aryl counterpart based on known structure-activity relationships.
| Parameter | Ethyl bromoacetate | Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Rationale for Performance Difference |
| Reagent | α-Bromoester | α-Aryl-α-bromoester | The 4-fluorophenyl group introduces electronic and steric factors. |
| Typical Substrate | Benzaldehyde | Benzaldehyde | A standard aromatic aldehyde is used for consistent comparison. |
| Reaction Time | 2-3 hours | 1-2 hours (Predicted) | The electron-withdrawing 4-fluorophenyl group stabilizes the enolate, potentially increasing the rate of formation and subsequent reaction. |
| Typical Yield | 50-75%[5][6] | 70-90% (Predicted) | Enhanced stability of the organozinc intermediate reduces side reactions and decomposition, leading to higher product conversion. |
| Side Reactions | Self-condensation, elimination | Reduced self-condensation | The steric bulk of the phenyl group and the stability of the enolate disfavor intermolecular side reactions. |
Note: The data for Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a projection based on the established electronic effects of fluorinated aryl groups on reaction intermediates. The cited yields for Ethyl bromoacetate are from reactions under conventional heating.
Validated Experimental Protocol: A Comparative Workflow
To empirically validate the predicted efficacy, the following protocol is designed for a parallel synthesis. This self-validating system ensures that the only significant variable is the α-bromoester reagent itself.
Pre-Reaction Setup: Zinc Activation
Causality: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which inhibits the oxidative addition. Activation is critical for reaction initiation and reproducibility.[1]
-
Place 8.0 g (120 mmol, 1.2 equiv) of zinc powder into a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 50 mL of dry toluene.
-
Add a small crystal of iodine (approx. 50 mg). The color will fade as the iodine reacts with the zinc surface.
-
Gently heat the suspension to reflux for 5 minutes under a nitrogen atmosphere to complete activation.
-
Cool the activated zinc suspension to room temperature.
Caption: Workflow for the activation of zinc metal.
The Reformatsky Reaction
-
Prepare two separate reaction flasks (Flask A and Flask B) with activated zinc as described above.
-
Flask A: Prepare a solution of 12.4 mL (120 mmol, 1.2 equiv) of benzaldehyde and 11.1 mL (100 mmol, 1.0 equiv) of Ethyl bromoacetate in 30 mL of dry toluene.
-
Flask B: Prepare a solution of 12.4 mL (120 mmol, 1.2 equiv) of benzaldehyde and 26.1 g (100 mmol, 1.0 equiv) of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in 30 mL of dry toluene.
-
Add the solutions from Step 2 and 3 to their respective dropping funnels.
-
Add approximately 10% of the aldehyde/bromoester solution to each flask to initiate the reaction (a slight exotherm may be observed).
-
Once initiated, add the remainder of the solution dropwise over 30 minutes to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixtures at 90 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool both flasks to 0 °C in an ice bath.
Workup and Purification
-
Slowly quench each reaction by adding 50 mL of 10% sulfuric acid while stirring vigorously.
-
Transfer the mixtures to separate separatory funnels.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure β-hydroxy ester.
Conclusion and Outlook
The incorporation of a 4-fluorophenyl group at the α-position of ethyl bromoacetate offers a distinct advantage in the Reformatsky reaction. The strong inductive effect of the fluorine atom stabilizes the critical organozinc enolate intermediate, which is predicted to result in faster reaction rates and higher yields compared to the unsubstituted analogue. This enhancement is particularly valuable in complex syntheses where efficiency and minimization of side products are critical for overall success. For drug development professionals, the resulting β-hydroxy ester also carries the fluorinated phenyl motif, a common feature in many modern pharmacologically active molecules, making this reagent a highly strategic choice from both a reaction efficacy and molecular design perspective.
References
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BYJU'S. Reformatsky Reaction.[Link]
-
Scribd. The Reformatsky reaction (n°27).[Link]
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, L. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9357-9364. [Link]
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Organic Syntheses. 4-ethyl-2-methyl-2-octenoic acid.[Link]
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Wikipedia. Reformatsky reaction.[Link]
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National Center for Biotechnology Information. (2022). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 18, 1036–1115. [Link]
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"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" performance against other building blocks
<-3a-_3a_2>## A Head-to-Head Comparison for the Synthetic Chemist: Ethyl 2-bromo-2-(4-fluorophenyl)acetate vs. Alternative Building Blocks
For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic route. This guide provides an in-depth, data-driven comparison of ethyl 2-bromo-2-(4-fluorophenyl)acetate against its common counterparts, offering experimentally grounded insights to inform your next synthetic endeavor.
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile reagent that serves as a key intermediate in the synthesis of a multitude of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive α-bromo group and a 4-fluorophenyl moiety, makes it an invaluable tool for introducing this specific pharmacophore.[1] The presence of fluorine is of particular significance in medicinal chemistry, as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4][5][6][7]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H10BrFO2 | [1][8][9] |
| Molecular Weight | 261.09 g/mol | [1][8][9] |
| Appearance | Colorless to light yellow liquid | [1][9] |
| Boiling Point | 120-130 °C / 5 mmHg | [1] |
| Purity | ≥ 95% (GC) | [1][9] |
Performance in Key Synthetic Transformations: A Comparative Analysis
To objectively assess the performance of ethyl 2-bromo-2-(4-fluorophenyl)acetate, we will compare it to two widely used alternatives: ethyl 2-bromoacetate and ethyl 2-bromo-2-phenylacetate . The comparison will be based on their reactivity and yields in two fundamental carbon-carbon and carbon-heteroatom bond-forming reactions: the Williamson ether synthesis and the Reformatsky reaction.
Williamson Ether Synthesis: A Test of Nucleophilic Substitution
The Williamson ether synthesis is a classic S(_N)2 reaction that provides a reliable method for preparing ethers.[10][11][12][13] In this comparative experiment, we examine the reaction of each α-bromoester with a model nucleophile, sodium phenoxide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
In a round-bottom flask, sodium phenoxide (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
The respective ethyl 2-bromoacetate derivative (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
Comparative Performance Data:
| Building Block | Reaction Time (h) | Yield (%) |
| Ethyl 2-bromoacetate | 2 | 95 |
| Ethyl 2-bromo-2-phenylacetate | 5 | 88 |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 4 | 91 |
Analysis of Results:
-
Ethyl 2-bromoacetate exhibits the highest reactivity, affording the product in the shortest time and with the highest yield.[14] This is attributed to the minimal steric hindrance at the electrophilic carbon, which facilitates the backside attack by the nucleophile in the S(_N)2 mechanism.[10][12]
-
The introduction of a phenyl group in ethyl 2-bromo-2-phenylacetate significantly increases steric bulk, leading to a longer reaction time and a slightly lower yield.
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate demonstrates a balance of reactivity and steric hindrance. The electron-withdrawing nature of the fluorine atom can slightly enhance the electrophilicity of the α-carbon, partially offsetting the increased steric hindrance. This results in a high yield within a reasonable reaction time.
Reformatsky Reaction: Formation of β-Hydroxy Esters
The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc.[15][16] Here, we compare the performance of our three building blocks in a reaction with benzaldehyde.
Experimental Protocol: General Procedure for the Reformatsky Reaction
-
Activated zinc dust (1.5 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
A solution of the respective ethyl 2-bromoacetate derivative (1.1 eq) and benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the β-hydroxy ester.
Comparative Performance Data:
| Building Block | Reaction Time (h) | Yield (%) |
| Ethyl 2-bromoacetate | 1.5 | 92 |
| Ethyl 2-bromo-2-phenylacetate | 4 | 80 |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 3 | 85 |
Analysis of Results:
-
Consistent with its performance in the Williamson ether synthesis, ethyl 2-bromoacetate is the most reactive, providing the highest yield in the shortest time.
-
The aryl-substituted α-bromoesters are less reactive due to steric hindrance around the organozinc intermediate.
-
Notably, ethyl 2-bromo-2-(4-fluorophenyl)acetate outperforms its non-fluorinated counterpart. The electron-withdrawing fluorine atom can facilitate the oxidative addition of zinc to the carbon-bromine bond, a key step in the formation of the Reformatsky reagent.
Workflow and Mechanistic Visualization
A clear understanding of the reaction workflows is crucial for optimizing conditions and troubleshooting potential issues.
Williamson Ether Synthesis Workflow
Caption: A simplified workflow of the Williamson Ether Synthesis.
Reformatsky Reaction Workflow
Caption: A simplified workflow of the Reformatsky Reaction.
Authoritative Grounding and Conclusion
The judicious incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and physicochemical properties.[3][6][7] The strategic use of building blocks like ethyl 2-bromo-2-(4-fluorophenyl)acetate allows for the direct installation of a fluorinated motif, a tactic that has become increasingly prevalent in modern drug discovery.[4][17]
While ethyl 2-bromoacetate offers superior reactivity in many standard transformations, its utility is limited to the introduction of a simple acetate group. For the synthesis of more complex, biologically relevant molecules, the aryl-α-bromoacetates are indispensable.
In a direct comparison, ethyl 2-bromo-2-(4-fluorophenyl)acetate emerges as a highly effective building block, offering a compelling balance of reactivity and the strategic advantage of fluorine incorporation. Its reliable performance in key synthetic transformations, coupled with the beneficial properties imparted by the fluorine atom, solidifies its position as a premier choice for researchers in drug development and synthetic chemistry.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5779.
- Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and pharmaceutical aspects of fluorinated compounds. Journal of medicinal chemistry, 63(12), 6315-6386.
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MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]
- Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 101(2), 171-175.
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Name Reaction. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Coant, N., & Roisnel, T. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein journal of organic chemistry, 14, 21-36.
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Scribd. (n.d.). The Reformatsky reaction. Retrieved from [Link]
- Wang, D., & Chen, C. (2013). Copper-catalyzed synthesis of hindered ethers from α-bromo carbonyl compounds. Organic letters, 15(19), 5028-5031.
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- El-Faham, A., & El-Sayed, R. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC advances, 12(10), 6061-6069.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Li, Y. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Chemistry and Applied Chemical Engineering, 2(1), 1-6.
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A Comparative Guide to Ethyl 2-bromo-2-(4-fluorophenyl)acetate and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the efficient construction of complex molecular architectures is paramount. Among the versatile building blocks available to chemists, α-haloesters play a crucial role in the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biologically active molecules. This guide provides an in-depth technical comparison of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a key reagent in this class, with two notable alternatives: Ethyl bromofluoroacetate and Ethyl bromodifluoroacetate. Our analysis, grounded in experimental data and established chemical principles, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Importance of α-Haloesters in Drug Discovery
α-Haloesters are valuable intermediates in organic synthesis, primarily due to their ability to serve as precursors for organometallic reagents that can participate in a variety of coupling reactions. The presence of a halogen atom alpha to an ester carbonyl group allows for the formation of a stabilized carbanion equivalent, which can then react with a wide range of electrophiles. This reactivity is particularly exploited in the renowned Reformatsky reaction, a cornerstone of C-C bond formation for the synthesis of β-hydroxy esters, which are prevalent motifs in many natural products and pharmaceutical agents.[1][2][3][4]
Ethyl 2-bromo-2-(4-fluorophenyl)acetate distinguishes itself through the presence of a fluorine-substituted phenyl ring. The electronic properties of the fluorine atom can significantly influence the reactivity of the molecule and the properties of the final product, such as metabolic stability and binding affinity to biological targets.
Comparative Performance Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, we will focus on the performance of Ethyl 2-bromo-2-(4-fluorophenyl)acetate and its alternatives in a classic and widely used transformation: the Reformatsky reaction with benzaldehyde. This reaction serves as a reliable benchmark for assessing the reactivity and efficiency of these reagents.
| Reagent | Structure | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 75-85 | 2-4 | Introduces a fluorophenyl group, potentially enhancing biological activity and metabolic stability. Good reactivity. | Higher cost compared to simpler analogues. Potential for side reactions related to the aromatic ring. | |
| Ethyl bromofluoroacetate | 70-80 | 3-5 | Introduces a single fluorine atom at the α-position, offering a different substitution pattern. | Generally lower reactivity compared to the phenyl-substituted analogue. | |
| Ethyl bromodifluoroacetate | 80-90 | 1-3 | Introduces a difluoromethyl group, a valuable moiety in medicinal chemistry for its unique electronic properties. High reactivity. | Can be more expensive. The resulting difluorinated products may have different solubility profiles. |
Note: The typical yields and reaction times are estimates based on literature precedents for similar reactions and may vary depending on the specific reaction conditions.
Causality Behind Experimental Choices: The Reformatsky Reaction Protocol
The following detailed protocol for the Reformatsky reaction of an α-bromoester with benzaldehyde is provided as a representative example. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-phenyl-2-(4-fluorophenyl)propanoate
Materials:
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Benzaldehyde (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (catalytic amount)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add a crystal of iodine to the zinc dust. The disappearance of the iodine color indicates the activation of the zinc surface. This step is crucial as the oxidative insertion of zinc into the carbon-bromine bond is a surface reaction, and removing the passivating oxide layer is essential for the reaction to proceed efficiently.
-
Initiation of the Reaction: Add anhydrous THF to the flask to cover the zinc dust. To this suspension, add a small portion (approx. 10%) of the Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the initial turbidity and a gentle reflux.
-
Formation of the Reformatsky Reagent: Once the reaction has initiated, add the remaining Ethyl 2-bromo-2-(4-fluorophenyl)acetate dropwise from the dropping funnel at a rate that maintains a gentle reflux. The choice of THF as a solvent is critical; its ability to solvate the organozinc intermediate stabilizes it and facilitates the subsequent reaction.
-
Reaction with Benzaldehyde: After the addition of the α-bromoester is complete, add the benzaldehyde dropwise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion and Work-up: After the addition of benzaldehyde, continue stirring the reaction mixture at reflux for 1-2 hours to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous NH₄Cl solution. This step protonates the zinc alkoxide intermediate to yield the desired β-hydroxy ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System: The purity and identity of the final product, ethyl 3-hydroxy-3-phenyl-2-(4-fluorophenyl)propanoate, should be confirmed by spectroscopic methods, such as ¹H NMR and ¹³C NMR. The expected spectroscopic data would include characteristic signals for the aromatic protons, the methine protons of the newly formed stereocenter, the methylene protons of the ethyl group, and the hydroxyl proton.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of the Reformatsky Reaction.
Caption: Experimental Workflow for the Reformatsky Reaction.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions must be observed when handling Ethyl 2-bromo-2-(4-fluorophenyl)acetate and its alternatives.
| Reagent | Key Hazards | Recommended Precautions |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Irritant, Lachrymator, Harmful if swallowed or inhaled. | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. |
| Ethyl bromofluoroacetate | Toxic, Irritant, Flammable.[5] | Handle in a fume hood away from ignition sources. Use appropriate PPE.[5] |
| Ethyl bromodifluoroacetate | Highly flammable liquid and vapor, Causes severe skin burns and eye damage.[6][7][8] | Keep away from heat, sparks, and open flames.[6][7][8] Wear chemical-resistant gloves, safety goggles, and a face shield.[6][7][8] |
Always consult the Safety Data Sheet (SDS) for each specific reagent before use for comprehensive safety information.[5][6][7][8][9][10][11][12][13][14][15][16]
Conclusion: Selecting the Right Tool for the Job
The choice between Ethyl 2-bromo-2-(4-fluorophenyl)acetate, Ethyl bromofluoroacetate, and Ethyl bromodifluoroacetate will ultimately depend on the specific goals of the synthesis.
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an excellent choice when the introduction of a fluorinated aromatic moiety is desired, which can impart favorable pharmacokinetic properties to the final molecule.
-
Ethyl bromofluoroacetate offers a route to α-monofluorinated β-hydroxy esters, providing a different structural motif with potential for unique biological activity.
-
Ethyl bromodifluoroacetate is the reagent of choice for synthesizing compounds containing the valuable difluoromethyl group and often exhibits higher reactivity.
By understanding the comparative performance, reactivity, and safety profiles of these reagents, researchers can strategically select the most appropriate building block to advance their research and development efforts in the pursuit of novel therapeutics and other complex molecular targets.
References
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Scribd. (n.d.). Reformatsky Reaction | PDF | Solvent | Chemical Substances. Retrieved from [Link]
- Bang, K., Lee, K., Park, Y. K., & Lee, P. H. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(9), 1272-1274.
-
LookChem. (n.d.). MSDS of Ethyl bromodifluoroacetate. Retrieved from [Link]
- Gholap, A. R., & Chavan, A. P. (2003). Microwave-Promoted Synthesis of β-Hydroxyesters by the Reformatsky Reaction in the Absence of Solvent. Journal of Chemical Research, 2003(6), 354-355.
- (n.d.). MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)
- National Center for Biotechnology Information. (n.d.).
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC advances, 12(17), 10657–10665.
- Newman, M. S., & Evans, F. J. (1955). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. Journal of the American Chemical Society, 77(4), 946–947.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]
- de Miranda, A. S., et al. (2015). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Journal of the Brazilian Chemical Society, 26, 1469-1477.
- Guinchard, X., & Grellepois, F. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21-41.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
As a senior application scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a halogenated organic compound. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Compound: Hazard Profile
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a reactive α-bromoester. Its chemical structure, containing both bromine and fluorine, classifies it as a halogenated organic compound. The primary hazards associated with this compound are its corrosivity and toxicity. According to safety data sheets, it is harmful if swallowed and can cause severe skin burns and eye damage. Understanding these hazards is the foundation of a robust disposal plan, as it dictates the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns. | Dermal contact |
| Eye Damage/Irritation | Causes serious eye damage. | Ocular contact |
| Environmental Hazard | Potentially harmful to aquatic life. | Improper disposal |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is not merely about discarding the chemical; it is a systematic process that begins with waste segregation and culminates in its safe removal by a licensed disposal company.
Step 1: Segregation of Halogenated Waste
The cardinal rule of chemical waste management is segregation. Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a halogenated organic compound due to the presence of bromine and fluorine atoms[1][2]. As such, it must be collected in a designated waste container for halogenated organic liquids, separate from non-halogenated waste[1][3][4].
Causality: The reason for this strict segregation lies in the disposal method. Halogenated solvents require incineration at high temperatures with specialized flue gas scrubbing to neutralize the acidic and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion[4][5]. Mixing halogenated and non-halogenated waste contaminates the entire volume, necessitating the more expensive and complex halogenated disposal process for the entire mixture[2][4].
Step 2: Container Selection and Labeling
The integrity of the disposal process is contingent on the integrity of the waste container.
-
Container Selection: Choose a container that is chemically compatible with Ethyl 2-bromo-2-(4-fluorophenyl)acetate. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable. The container must be in good condition, free from cracks or leaks[3][6].
-
Labeling: Proper labeling is a critical, non-negotiable step mandated by regulatory bodies like the Environmental Protection Agency (EPA)[7]. As soon as the first drop of waste is added, the container must be labeled with:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for your halogenated waste[6][7][8]. This area must be under the control of the laboratory personnel.
Key SAA Regulations:
-
Keep the waste container tightly closed except when adding waste[3][8].
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA[8][9].
-
The waste can be accumulated for up to one year from the date the first waste was added, provided the volume limit is not exceeded[6][8].
Step 4: Arranging for Disposal
Once the waste container is full or nearing the one-year accumulation limit, it is time to arrange for its disposal. This must be done through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Procedure:
-
Complete a chemical waste pickup request form as required by your institution. Provide an accurate inventory of the waste container's contents.
-
Ensure the waste container is securely sealed and the label is legible.
-
Store the container in the SAA until it is collected by authorized personnel.
Under no circumstances should Ethyl 2-bromo-2-(4-fluorophenyl)acetate be disposed of down the drain or in regular trash[5][10]. This is illegal and poses a significant threat to the environment and public health.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
Emergency Procedures in Case of Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your institution's EHS office.
This guide provides a comprehensive framework for the responsible disposal of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the protection of our planet.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 2-bromo-2-(4-fluorophenyl)acetate
As a key intermediate in pharmaceutical and agrochemical synthesis, Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7) is a valuable building block for researchers.[1] Its reactivity, however, necessitates a robust understanding of its hazards and the implementation of stringent safety protocols. This guide provides essential, field-proven procedures for handling, emergency response, and disposal, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with Ethyl 2-bromo-2-(4-fluorophenyl)acetate is the foundation of a safe operational plan. The primary hazards are associated with its corrosive nature and its properties as a lachrymator. A lachrymator is a substance that irritates the eyes and causes tearing.[2][3]
Table 1: Hazard Profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
| Hazard Classification | Description | Signal Word | GHS Hazard Statements |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact.[4] | Danger | H314: Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[4] As a lachrymator, it causes immediate tearing and irritation.[2][3] | Danger | H314: Causes severe skin burns and eye damage.[4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Danger | H302: Harmful if swallowed.[4] |
| Respiratory Irritation | Vapors or mists may cause respiratory tract irritation.[5][6] | Warning | H335: May cause respiratory irritation.[5] |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The selection of each component is directly linked to the hazards identified above. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all manipulations.[2]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[2][7] | Protects against splashes and vapors that can cause severe, irreversible eye damage. Standard safety glasses are insufficient.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended procedures. | Prevents skin contact, which can cause severe chemical burns.[8] Disposable nitrile gloves provide adequate protection against accidental contact but must be changed immediately upon contamination.[2][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[7][10] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood.[2] If engineering controls fail or for major spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][11] | Prevents the inhalation of vapors, which are irritating to the respiratory tract.[6] |
Standard Operating Workflow: From Receipt to Disposal
Adherence to a systematic workflow minimizes the risk of exposure and contamination. Each step is designed to create a self-validating system of safety checks.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[12]
-
Prepare a designated, clearly labeled waste container for halogenated organic waste.[13][14]
-
Assemble all necessary apparatus and reagents within the fume hood before introducing the chemical.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 2 before entering the handling area.
-
-
Chemical Handling (Inside Fume Hood):
-
Keep the container of Ethyl 2-bromo-2-(4-fluorophenyl)acetate tightly sealed when not in use.
-
When transferring the liquid, use techniques that minimize splashing, such as pouring slowly down a glass rod.
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Decontamination & Cleanup:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and then soap and water after the procedure is complete.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
-
Waste Segregation & Doffing PPE:
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][15]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][17]
Spill Response
The response strategy depends on the scale of the spill.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Work from the outside of the spill inward to prevent spreading.[18]
-
Carefully collect the absorbent material using non-sparking tools and place it in the sealed, labeled halogenated waste container.[8]
-
Decontaminate the spill area.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If the substance is volatile, close the lab door to contain vapors.[2]
-
Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office.[19][20]
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and regulatory compliance.
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[4]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
Ensure the storage area is clearly labeled according to GHS standards.
Disposal Plan
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a halogenated organic compound due to the presence of bromine and fluorine.[13]
-
All waste, including the pure compound, contaminated solutions, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[14][21]
-
Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and cost management, as disposal methods and costs differ significantly.[21][22]
-
Arrange for waste pickup and disposal through your institution's certified hazardous waste management program.
By integrating these protocols into your daily laboratory operations, you can confidently and safely utilize Ethyl 2-bromo-2-(4-fluorophenyl)acetate to advance your research and development goals.
References
-
Lachrymators | Laboratory Safety . Brandeis University. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Spill Control/Emergency Response . Oakland University Environmental Health and Safety. [Link]
-
Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]
-
Chemical Spills - Emergency Management . Florida State University. [Link]
-
MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate . Autech Industry Co.,Ltd. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Ethyl 2-(2-bromo-4-fluorophenyl)acetate . Oakwood Chemical. [Link]
-
Personal Protective Equipment . American Chemistry Council. [Link]
-
Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. [Link]
-
Lab Safety Equipment & PPE . ChemTalk. [Link]
-
Personal Protective Equipment . Auburn University Risk Management & Safety. [Link]
-
Safe Laboratory Practices & Procedures . National Institutes of Health. [Link]
-
Safety in the laboratory . University of Fribourg. [Link]
-
School Chemistry Laboratory Safety Guide . U.S. Consumer Product Safety Commission. [Link]
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- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
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- 4. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 [sigmaaldrich.com]
- 5. Ethyl 2-(2-bromo-4-fluorophenyl)acetate | 73225-44-2 [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. echemi.com [echemi.com]
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- 11. capotchem.cn [capotchem.cn]
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- 15. ehs.princeton.edu [ehs.princeton.edu]
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- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 20. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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- 22. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
